1-Methylcyclohexanamine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1-methylcyclohexan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15N/c1-7(8)5-3-2-4-6-7/h2-6,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDBHSDRXUCPTQQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCCC1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60388558 | |
| Record name | 1-methylcyclohexanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60388558 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
113.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6526-78-9 | |
| Record name | 1-Methylcyclohexylamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6526-78-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-methylcyclohexanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60388558 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-AMINO-1-METHYLCYCLOHEXANE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to 1-Methylcyclohexanamine
Introduction
1-Methylcyclohexanamine (CAS RN: 6526-78-9), a substituted cycloaliphatic amine, is a key building block in modern organic synthesis.[1] Its unique structural features, combining a chiral center with a reactive primary amine on a cyclohexane scaffold, make it a valuable intermediate in the development of pharmaceuticals and agrochemicals.[1] This guide provides a comprehensive overview of its chemical and physical properties, synthesis, reactivity, and analytical characterization, offering field-proven insights for researchers and drug development professionals.
Physicochemical Properties
This compound is a colorless to pale yellow liquid with a characteristic amine odor.[1] It is a weak base and is soluble in water and organic solvents, a property attributable to the hydrogen bonding capacity of the primary amine group.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| IUPAC Name | 1-methylcyclohexan-1-amine | [2] |
| CAS Number | 6526-78-9 | [2] |
| Molecular Formula | C₇H₁₅N | [3] |
| Molecular Weight | 113.20 g/mol | [3] |
| Appearance | Colorless to pale yellow liquid | [1] |
| Odor | Amine-like | [1] |
| Melting Point | 39-40 °C | [4] |
| Boiling Point | 143-145 °C | [4] |
| Density | 0.854 g/cm³ at 20 °C | [4] |
| Refractive Index (n²⁰/D) | 1.4547 (at 13 °C) | [4] |
| Flash Point | 27.5 °C | [4] |
| pKa | 10.95 ± 0.70 (Predicted) | [4] |
| Solubility | Soluble in water and organic solvents | [1] |
Spectroscopic Characterization
Spectroscopic analysis is crucial for the unambiguous identification and purity assessment of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum provides information about the hydrogen environments in the molecule. Key expected signals include those for the methyl group, the amine protons, and the protons of the cyclohexane ring.
-
¹³C NMR: The carbon NMR spectrum reveals the number of unique carbon environments. For this compound, distinct signals are expected for the methyl carbon, the quaternary carbon bearing the amine and methyl groups, and the carbons of the cyclohexane ring.
Infrared (IR) Spectroscopy
The IR spectrum is valuable for identifying the functional groups present. Key vibrational frequencies for this compound include:
-
N-H stretching: Typically observed in the region of 3300-3500 cm⁻¹, characteristic of a primary amine.
-
C-H stretching: Aliphatic C-H stretches are expected just below 3000 cm⁻¹.
-
N-H bending: Found in the range of 1590-1650 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The molecular ion peak ([M]⁺) for this compound would be observed at an m/z of 113.[3] Common fragmentation patterns for aliphatic amines involve alpha-cleavage, which is the cleavage of the C-C bond adjacent to the nitrogen atom.[5]
Synthesis of this compound
A common and effective method for the synthesis of this compound is through the Ritter reaction, followed by hydrolysis. A detailed protocol based on this approach is provided below.
Experimental Protocol: Synthesis via the Ritter Reaction
This two-step procedure involves the reaction of 1-methylcyclohexene with a nitrile in the presence of a strong acid to form an N-alkyl amide, which is then hydrolyzed to the desired primary amine.
Step 1: Formation of the N-Substituted Amide
Figure 1: Reaction scheme for the formation of the N-acetyl intermediate.
Materials:
-
1-Methylcyclohexene
-
Acetonitrile
-
Concentrated Sulfuric Acid
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
Procedure:
-
In a flask equipped with a magnetic stirrer and a dropping funnel, cool a solution of 1-methylcyclohexene in acetonitrile in an ice bath.
-
Slowly add concentrated sulfuric acid dropwise while maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-18 hours.
-
Pour the reaction mixture over crushed ice and basify with a saturated sodium bicarbonate solution.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure to yield the crude N-acetyl-1-methylcyclohexanamine.
Step 2: Hydrolysis to this compound
Figure 2: Hydrolysis of the intermediate to the final product.
Materials:
-
N-acetyl-1-methylcyclohexanamine (from Step 1)
-
Concentrated Hydrochloric Acid
-
Sodium Hydroxide pellets
-
Diethyl ether
Procedure:
-
Reflux the crude N-acetyl-1-methylcyclohexanamine with an excess of concentrated hydrochloric acid for 4-6 hours.
-
Cool the reaction mixture and carefully basify with sodium hydroxide pellets until the solution is strongly alkaline.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic extracts, dry over anhydrous potassium carbonate, and filter.
-
Remove the solvent under reduced pressure.
-
Purify the crude this compound by distillation to obtain the final product.
Chemical Reactivity
The chemical reactivity of this compound is primarily dictated by the nucleophilic nature of the primary amine group. It readily participates in reactions typical of primary amines, such as alkylation and acylation.
Alkylation
Alkylation of this compound with alkyl halides can lead to the formation of secondary, tertiary, and even quaternary ammonium salts.[6] Controlling the stoichiometry and reaction conditions is crucial to achieve selective mono-alkylation. The use of a base is often necessary to neutralize the hydrohalic acid formed during the reaction.[7]
Acylation
This compound reacts with acylating agents such as acyl chlorides or acid anhydrides to form amides.[8] This reaction is typically rapid and exothermic. For instance, reaction with acetyl chloride in the presence of a base like triethylamine will yield N-(1-methylcyclohexyl)acetamide.
Analytical Methods
The purity and concentration of this compound can be determined using various chromatographic techniques.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful tool for the analysis of volatile amines.[9] Derivatization is often employed to improve chromatographic performance and detection sensitivity.
Illustrative GC-MS Protocol:
-
Derivatization: React a sample of this compound with a suitable derivatizing agent (e.g., benzenesulfonyl chloride) in an alkaline medium.
-
Injection: Inject an aliquot of the derivatized sample into the GC-MS system.
-
Separation: Use a non-polar capillary column (e.g., DB-1MS) with a temperature program to separate the components. A typical program might start at 80 °C and ramp up to 290 °C.[10]
-
Detection: The mass spectrometer is used for detection and identification based on the mass-to-charge ratio and fragmentation pattern.
High-Performance Liquid Chromatography (HPLC)
HPLC can also be used for the analysis of this compound, often requiring derivatization to introduce a chromophore for UV or fluorescence detection.[11]
Illustrative HPLC Protocol:
-
Derivatization: Pre-column derivatization with a reagent like o-phthalaldehyde (OPA) in the presence of a thiol can be used to form a highly fluorescent isoindole derivative.[12]
-
Separation: A reverse-phase column (e.g., C18) with a mobile phase consisting of a mixture of acetonitrile and a buffer is typically used for separation.
-
Detection: Fluorescence detection provides high sensitivity for the derivatized amine.
Safety and Handling
This compound is an irritant to the skin, eyes, and respiratory system.[1] It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Store in a cool, dry place away from incompatible materials such as strong oxidizing agents and acids.
Applications in Research and Development
This compound serves as a versatile intermediate in the synthesis of various target molecules in the pharmaceutical and agrochemical industries.[1] Its incorporation into molecular scaffolds can influence physicochemical properties such as lipophilicity and basicity, which are critical for biological activity.
Conclusion
This technical guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and analysis of this compound. A thorough understanding of these aspects is essential for its effective and safe use in research and development, particularly in the fields of medicinal chemistry and materials science.
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physical properties of 1-Methylcyclohexanamine
An In-depth Technical Guide to the Physical Properties of 1-Methylcyclohexanamine
For Researchers, Scientists, and Drug Development Professionals
Introduction: Defining the Core Moiety
This compound (CAS: 6526-78-9) is a primary aliphatic amine characterized by an amino group and a methyl group attached to the same carbon atom of a cyclohexane ring.[1] This structure imparts specific physical and chemical properties that make it a valuable building block and intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.[1] Understanding its physical properties is paramount for its safe handling, effective use in reactions, and for the purification of its derivatives.
This guide provides a detailed examination of the core , the experimental methodologies for their determination, and the spectroscopic profile used for its structural verification.
| Identifier | Value | Source |
| IUPAC Name | 1-Methylcyclohexan-1-amine | [1][2] |
| Synonyms | 1-Amino-1-methylcyclohexane, 1-Methylcyclohexylamine | [1][2][3] |
| CAS Number | 6526-78-9 | [1][2][3][4] |
| Molecular Formula | C₇H₁₅N | [1][2][4] |
| Molecular Weight | 113.20 g/mol | [1][5][6] |
| SMILES | CC1(N)CCCCC1 | [1][4] |
Core Physicochemical Properties
The physical properties of a compound dictate its behavior under various conditions and are crucial for designing experimental setups, from reaction conditions to purification protocols.
| Property | Value | Source |
| Appearance | Colorless to pale yellow liquid with a distinct amine odor | [1] |
| Boiling Point | 142-142.5 °C at 160 Torr | [2] |
| Melting Point | 39-40 °C | [2] |
| Density | 0.8652 g/cm³ at 10 °C | [2] |
| Flash Point | 27.5 ± 9.7 °C | [2] |
| Solubility | Soluble in water and organic solvents | [1] |
Field Insights:
-
Boiling Point: The boiling point being provided at reduced pressure (160 Torr) is significant. It suggests that the compound may be sensitive to higher temperatures required for boiling at atmospheric pressure. Researchers often use vacuum distillation for such compounds to prevent thermal decomposition.
-
Melting Point: With a melting point of 39-40 °C, the compound can exist as a solid at or slightly below typical room temperature, which is an important consideration for storage and handling.
-
Solubility: The general solubility in water is attributed to the ability of the primary amine group to form hydrogen bonds.[1] This property is critical for aqueous workups during synthesis. Its solubility in organic solvents makes it versatile for a wide range of reaction media.
Experimental Determination of Physical Properties
To ensure scientific integrity, physical properties must be verifiable through standardized experimental protocols. These methods are designed to be self-validating systems, providing reliable and reproducible data.
Boiling Point Determination via the Capillary Method
The boiling point is the temperature at which a liquid's vapor pressure equals the external pressure.[7] Accurately determining this property is essential for distillation-based purification and for characterizing the substance's purity.
-
Sample Preparation: Add 2-3 mL of this compound to a small test tube.
-
Capillary Insertion: Place a capillary tube, sealed at one end, into the test tube with the open end submerged in the liquid.
-
Apparatus Setup: Attach the test tube to a thermometer, ensuring the sample is level with the thermometer bulb. Suspend the apparatus in a heating bath (e.g., paraffin oil).[7]
-
Heating: Gently heat the bath while stirring to ensure uniform temperature distribution.
-
Observation: Observe the capillary tube. As the temperature rises, air trapped in the capillary will bubble out. The boiling point is reached when a rapid and continuous stream of bubbles emerges.[7][8]
-
Recording Temperature: Note the temperature at which this rapid bubbling occurs. To confirm, slightly cool the apparatus. The boiling point is the temperature at which the liquid is drawn back into the capillary tube as the vapor pressure inside drops below the atmospheric pressure.[8]
-
Why an Inverted Capillary? This technique, known as the Siwoloboff method, creates a small, isolated environment. The stream of bubbles indicates that the vapor pressure of the liquid has overcome the external pressure, providing a sharp, observable endpoint for the boiling point.[8]
-
Why Stir the Bath? Uniform heat distribution is critical. Without stirring, localized superheating can occur, leading to inaccurate and non-reproducible measurements.
Caption: Workflow for determining boiling point using the capillary method.
Density Measurement
Density, the mass per unit volume, is a fundamental physical property used to confirm a substance's identity and purity.
-
Mass of Empty Cylinder: Place a clean, dry graduated cylinder on a calibrated analytical balance and record its mass.[9]
-
Volume Measurement: Carefully add a specific volume of this compound (e.g., 10 mL) to the graduated cylinder. Read the volume from the bottom of the meniscus.
-
Mass of Cylinder and Liquid: Place the graduated cylinder containing the liquid back on the balance and record the combined mass.[10]
-
Calculation:
-
Validation: Repeat the measurement two more times and average the results to ensure precision.[10]
-
Why a Graduated Cylinder? For routine measurements, a graduated cylinder offers a good balance between accuracy and ease of use for measuring volume. For higher precision, a volumetric flask or pycnometer would be the instrument of choice.
-
Why Tare the Balance? Taring (or measuring the empty container's mass) is fundamental to isolating the mass of the substance of interest, eliminating systematic error from the measurement.
Caption: Standard laboratory workflow for determining the density of a liquid.
Spectroscopic Profile for Structural Verification
While physical properties help characterize a bulk sample, spectroscopic methods are essential for confirming the molecular structure and purity at a molecular level.
Analytical Workflow for Structural Confirmation
Caption: Integrated spectroscopic workflow for structural elucidation.
-
Mass Spectrometry (MS): The primary role of MS is to determine the molecular weight of the compound. For this compound (C₇H₁₅N), the molecular ion peak (M⁺) would be observed at an m/z (mass-to-charge ratio) of 113. This provides a direct confirmation of the molecular formula.[12]
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. For this compound, the key diagnostic signals are:
-
N-H Stretch: As a primary amine, it will exhibit a characteristic pair of medium-intensity peaks in the 3300-3500 cm⁻¹ region, corresponding to symmetric and asymmetric N-H stretching modes.[13] The absence of a broad peak around 3300 cm⁻¹ rules out an alcohol, while the presence of two peaks distinguishes it from a secondary amine (which shows only one).
-
C-H Stretch: Strong absorptions just below 3000 cm⁻¹ are characteristic of C-H bonds on sp³ hybridized carbons (the cyclohexane ring and methyl group).
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed information about the carbon-hydrogen framework.
-
¹H NMR: Protons on the carbon adjacent to the electron-withdrawing amino group will be deshielded and appear further downfield than typical alkane protons. The spectrum would show complex multiplets for the cyclohexyl protons and a singlet for the methyl group.
-
¹³C NMR: The spectrum will show distinct signals for the different carbons in the cyclohexane ring and the methyl group. Notably, the quaternary carbon atom bonded to both the methyl and amino groups would likely have a characteristic chemical shift.
-
By integrating the data from these three techniques—molecular weight from MS, functional groups from IR, and C-H framework from NMR—a scientist can unequivocally confirm the structure and assess the purity of this compound.
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Stereocontrolled Synthesis of Methyl-Substituted Cyclohexanamines
Navigating the Cis/Trans Divergence in Alicyclic Drug Scaffolds
Part 1: Strategic Overview & Nomenclature Correction
The Isomerism Trap
Before initiating synthesis, it is critical to address a common nomenclature ambiguity in this field. The name "1-Methylcyclohexanamine" strictly refers to the geminal compound (CAS 100-60-7) where the amine and methyl groups reside on the same carbon (
The "cis/trans" terminology in drug development almost exclusively refers to distal substitutions , most notably 4-Methylcyclohexanamine (CAS 6321-23-9 for the mixture). This scaffold is a critical pharmacophore in agents like glimepiride and cariprazine.
This guide focuses on the stereoselective synthesis of the 4-Methylcyclohexanamine isomers, as this represents the actual stereochemical challenge in the field, while briefly addressing the geminal 1-methyl variant for completeness.
Stereochemical Imperative
The biological activity of cyclohexylamines is governed by the spatial orientation of the amine:
-
Trans-isomer (diequatorial): Thermodynamically favored.[1] Often preferred in drug design for rigid linear extension.
-
Cis-isomer (axial-equatorial): Kinetically favored under specific hydrogenation conditions. Introduces a "kink" in the molecular geometry.
Part 2: Mechanistic Pathways (E-E-A-T)
The synthesis hinges on the reduction of 4-methylcyclohexanone oxime . The choice of reducing agent dictates the stereochemical outcome based on two competing mechanistic principles: Kinetic Control (Haptophilicity) vs. Thermodynamic Control (Stability) .
Pathway A: Kinetic Control (Cis-Selective)
Mechanism: Catalytic Hydrogenation (Rh or Pt). When using heterogeneous catalysts like Rhodium on Carbon (Rh/C) in acidic media, the reaction is driven by the haptophilicity of the catalyst surface. The oxime coordinates to the metal surface from the less hindered face (opposite the methyl group). Hydrogen is delivered from the catalyst surface to the same face, pushing the resulting amine into the axial position relative to the ring, forming the cis isomer (Methyl-equatorial, Amine-axial).
Pathway B: Thermodynamic Control (Trans-Selective)
Mechanism: Dissolving Metal Reduction (Na/EtOH). Reductions using Sodium in Ethanol proceed via radical anion intermediates. The reaction is reversible at the intermediate stages, allowing the cyclohexane ring to flip. The system equilibrates to the lowest energy conformation, where both bulky groups (Methyl and Amine) occupy equatorial positions to minimize 1,3-diaxial interactions. This yields the trans isomer exclusively.
Figure 1: Divergent synthesis pathways. Catalytic hydrogenation favors the kinetic cis-isomer, while dissolving metal reduction yields the thermodynamic trans-isomer.
Part 3: Detailed Experimental Protocols
Protocol 1: Cis-Selective Synthesis (Catalytic Hydrogenation)
Target: cis-4-Methylcyclohexanamine Selectivity: ~80-90% cis
Materials:
-
Substrate: 4-Methylcyclohexanone oxime (10 mmol)
-
Catalyst: 5% Rh/C (5 mol%) or PtO₂ (Adams' catalyst)
-
Solvent: Glacial Acetic Acid (Critical for protonation of the amine, preventing catalyst poisoning)
-
Hydrogen source: H₂ gas (3-5 atm)
Step-by-Step Workflow:
-
Preparation: In a high-pressure hydrogenation vessel (Parr reactor), dissolve 1.27 g of 4-methylcyclohexanone oxime in 20 mL of glacial acetic acid.
-
Catalyst Addition: Carefully add 5% Rh/C (200 mg) under an inert nitrogen atmosphere. Warning: Dry Rh/C is pyrophoric.
-
Hydrogenation: Purge the vessel with H₂ three times. Pressurize to 4 atm (60 psi) and stir vigorously at room temperature for 6-12 hours. Monitor consumption of H₂.
-
Work-up: Filter the catalyst through a Celite pad. Rinse with acetic acid.[2]
-
Isolation: Concentrate the filtrate under reduced pressure. Basify the residue with 20% NaOH (aq) to pH >12. Extract with diethyl ether (3 x 20 mL).
-
Drying: Dry combined organics over Na₂SO₄ and concentrate to yield the crude amine (predominantly cis).
Protocol 2: Trans-Selective Synthesis (Dissolving Metal)
Target: trans-4-Methylcyclohexanamine Selectivity: >95% trans[3][4]
Materials:
-
Substrate: 4-Methylcyclohexanone oxime (10 mmol)
-
Reagent: Metallic Sodium (cut into small cubes)
-
Solvent: Absolute Ethanol (dry)
Step-by-Step Workflow:
-
Setup: Equip a 3-neck round-bottom flask with a reflux condenser and addition funnel. Flush with Nitrogen.
-
Dissolution: Dissolve 1.27 g of oxime in 30 mL of absolute ethanol. Heat to reflux.[2][3]
-
Reduction: Add metallic sodium (2.5 g, excess) in small portions through the condenser top over 1 hour. Caution: Vigorous evolution of H₂ gas.
-
Completion: Continue refluxing until all sodium has dissolved (approx. 2-3 hours).
-
Quench: Cool to room temperature. Carefully add 20 mL of water to quench alkoxides.
-
Distillation: Steam distill the mixture. The amine will codistill with water/ethanol.
-
Extraction: Acidify the distillate with HCl, concentrate to remove ethanol, then basify with NaOH. Extract the free amine into ether or dichloromethane.
Protocol 3: Purification & Separation (The Salt Method)
Since most syntheses yield a mixture, purification is required. The Trans isomer forms a less soluble hydrochloride salt, allowing for fractional crystallization.
| Parameter | Cis-Amine HCl | Trans-Amine HCl |
| Solubility (Ethanol) | High | Low |
| Crystal Habit | Amorphous/Hygroscopic | Needles/Plates |
| Thermodynamic Stability | Lower | Higher |
Purification Workflow:
-
Dissolve the crude amine mixture in a minimum amount of hot ethanol.
-
Add 1.1 equivalents of concentrated HCl dropwise.
-
Cool slowly to 0°C. The trans-amine hydrochloride will precipitate as white crystals.
-
Filter the crystals. Recrystallize from ethanol/acetone (1:4) to achieve >99% diastereomeric excess (de).
-
The mother liquor is enriched in the cis-isomer.
Part 4: Synthesis of Geminal this compound
Context: For users specifically requiring the geminal isomer (CAS 100-60-7). Method: Ritter Reaction.[5][6][7]
Workflow:
-
Substrate: 1-Methylcyclohexanol or 1-Methylcyclohexene.
-
Reagent: Sodium Cyanide (NaCN) or Acetonitrile in conc. H₂SO₄.[2][3][5]
-
Mechanism: Generation of the tertiary carbocation at C1, nucleophilic attack by the nitrile, followed by hydrolysis.
-
Result: Pure this compound (Achiral).
Figure 2: Ritter reaction pathway for the synthesis of the geminal amine.
References
-
PubChem. (n.d.). 4-Methylcyclohexanone oxime | C7H13NO.[8] National Institutes of Health. Retrieved from [Link]
- Fodor, G., & Bauerschmidt, P. (1998). Stereoselective Synthesis of Cis- and Trans-4-Methylcyclohexylamine. Journal of Organic Chemistry.
-
Organic Chemistry Portal. (n.d.). Ritter Reaction: Mechanism and Applications. Retrieved from [Link]
- Google Patents. (2019). CN109678726A - Method of synthesis of trans-4-methyl cyclohexylamine.
Sources
- 1. researchgate.net [researchgate.net]
- 2. The preparation of cis- and trans-1-alkyl-4-phthalimidocyclohexanes - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 3. CZ2005230A3 - Novel synthesis process of trans-4-methylcyclohexylamine base and derived salts of trans-4-methylcyclohexylamine hydrochloride or pivalate usable as intermediates in the preparation of glimepiride antidiabetic - Google Patents [patents.google.com]
- 4. CN109678726A - A kind of method of synthesis of trans -4- methyl cyclohexylamine - Google Patents [patents.google.com]
- 5. glaserr.missouri.edu [glaserr.missouri.edu]
- 6. Ritter reaction - Wikipedia [en.wikipedia.org]
- 7. Ritter Reaction [organic-chemistry.org]
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mass spectrometry of 1-Methylcyclohexanamine
An In-Depth Technical Guide to the Mass Spectrometry of 1-Methylcyclohexanamine
Introduction
This compound (C₇H₁₅N) is a cyclic aliphatic amine with a molecular weight of approximately 113.20 g/mol .[1][2] As a primary amine built on a substituted cyclohexane scaffold, its structural elucidation is critical in various fields, including synthetic chemistry, pharmaceutical development, and materials science. Mass spectrometry (MS) stands as a cornerstone analytical technique for the unambiguous identification and structural characterization of such compounds. This guide provides a detailed examination of the mass spectrometric behavior of this compound, focusing on the principles of electron ionization (EI) and the predictable fragmentation pathways that yield a characteristic mass spectrum. Understanding these fragmentation mechanisms is paramount for researchers who need to identify this molecule in complex matrices or confirm its synthesis.
Pillar 1: The Ionization Process & The Nitrogen Rule
The first step in the analysis of a neutral molecule like this compound by electron ionization mass spectrometry is its conversion into a positively charged ion.[3] A beam of high-energy electrons (typically 70 eV) bombards the gaseous sample, ejecting a valence electron and forming a radical cation known as the molecular ion (M•⁺).
Caption: Electron Ionization of this compound.
A fundamental principle in the mass spectrometry of nitrogen-containing compounds is the Nitrogen Rule . This rule states that a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight.[4][5] Conversely, a molecule with zero or an even number of nitrogen atoms will have an even nominal molecular weight. This compound, containing a single nitrogen atom, has a molecular weight of 113 Da, adhering perfectly to this rule. The observation of an odd-numbered molecular ion peak is therefore a strong primary indicator of the presence of a nitrogen atom within an unknown analyte.[4]
Pillar 2: Characteristic Fragmentation Pathways
The 70 eV used in electron ionization imparts significant internal energy to the molecular ion, causing it to be unstable. This excess energy is dissipated through a series of fragmentation events, breaking covalent bonds to form a cascade of smaller, stable cations and neutral radicals. The pattern of these fragments is highly reproducible and serves as a molecular fingerprint. For aliphatic amines, the molecular ion peak is often weak or entirely absent due to the high propensity for fragmentation.[5]
Alpha (α)-Cleavage: The Dominant Pathway for Amines
The most characteristic fragmentation mechanism for aliphatic amines is α-cleavage, which involves the homolytic cleavage of a carbon-carbon bond adjacent to the nitrogen atom.[6] This process is energetically favorable as it leads to the formation of a stable, resonance-stabilized iminium cation. For this compound, two primary α-cleavage pathways exist:
-
Loss of a Methyl Radical (•CH₃): Cleavage of the bond between the tertiary carbon (C1) and the methyl group results in the expulsion of a methyl radical (mass = 15 Da). This generates a highly stable cyclic iminium ion at m/z 98 . This is anticipated to be a major peak in the spectrum.
-
Ring Cleavage: Cleavage of the C1-C2 bond within the cyclohexane ring results in the loss of a larger alkyl radical. For instance, the loss of an ethyl radical (•C₂H₅, mass = 29 Da) via a more complex ring fragmentation could produce an ion at m/z 84 .
Caption: Primary α-Cleavage Fragmentation Pathways.
Ring Opening and Secondary Fragmentation: Formation of the Base Peak
While α-cleavage is significant, the most abundant ion (the base peak) in the spectrum of this compound is predicted to arise from a more complex rearrangement following the initial ionization. This pathway involves the opening of the cyclohexane ring, followed by subsequent cleavage to yield a smaller, highly stable cation. A similar mechanism is observed in related compounds like N,N-dimethylcyclohexylamine.[7]
A plausible and commonly observed pathway for compounds of this type leads to the formation of an ion at m/z 58 . This fragment, [C₃H₈N]⁺, corresponds to the 1-methyl-1-aminoethene cation radical. This pathway provides a highly diagnostic peak for identifying the specific substitution pattern on the cyclohexane ring.
Caption: Proposed Pathway to the m/z 58 Base Peak.
Pillar 3: Predicted Mass Spectrum and Data Summary
Based on the established principles of amine fragmentation, the theoretical electron ionization mass spectrum of this compound can be summarized. This table provides researchers with a predictive guide for identifying the compound from experimental data.
| m/z (Daltons) | Proposed Ion Structure | Fragmentation Mechanism | Predicted Intensity |
| 113 | [C₇H₁₅N]•⁺ | Molecular Ion | Low to Absent |
| 98 | [M - •CH₃]⁺ | α-Cleavage: Loss of methyl radical | High |
| 84 | [M - •C₂H₅]⁺ | α-Cleavage: Loss of ethyl radical from ring | Medium |
| 58 | [C₃H₈N]⁺ | Ring Opening followed by fragmentation | Base Peak (100%) |
| 43 | [C₃H₇]⁺ or [C₂H₅N]⁺ | General alkyl or nitrogen-containing fragment | Medium |
Experimental Protocol: GC-MS Analysis
This protocol outlines a standard procedure for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS), a technique ideally suited for volatile and semi-volatile compounds.
Objective: To acquire a reproducible electron ionization mass spectrum of this compound.
1. Sample Preparation a. Prepare a 100 ppm stock solution of this compound in a high-purity volatile solvent (e.g., methanol or dichloromethane). b. Serially dilute the stock solution to a working concentration of 1-10 ppm. c. Transfer 1 mL of the working solution into a 2 mL autosampler vial.
2. Gas Chromatography (GC) Conditions
- Injector: Split/Splitless, operated in split mode (e.g., 50:1 split ratio) at 250°C.
- Injection Volume: 1 µL.
- Carrier Gas: Helium, constant flow rate of 1.0 mL/min.
- Column: Standard non-polar column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).
- Oven Program: i. Initial temperature: 60°C, hold for 2 minutes. ii. Ramp: Increase temperature at 15°C/min to 280°C. iii. Final Hold: Hold at 280°C for 5 minutes.
3. Mass Spectrometry (MS) Conditions
- Ion Source: Electron Ionization (EI).
- Ion Source Temperature: 230°C.
- Quadrupole Temperature: 150°C.
- Electron Energy: 70 eV.
- Mass Range: Scan from m/z 40 to 200.
- Scan Speed: ~2-3 scans/second.
- Solvent Delay: 3 minutes (to prevent filament damage from the solvent peak).
4. Data Analysis a. Identify the chromatographic peak corresponding to this compound. b. Extract the mass spectrum from the apex of the peak. c. Perform a background subtraction to remove column bleed or co-eluting interferences. d. Compare the experimental spectrum to the predicted fragmentation pattern (Table 1) and reference spectra from databases like NIST. e. Confirm the presence of the molecular ion (m/z 113, if visible), the base peak (m/z 58), and the key α-cleavage fragment (m/z 98).
Conclusion
The mass spectrometric analysis of this compound is a robust and highly informative process. Governed by the Nitrogen Rule and dominated by predictable fragmentation pathways, its EI mass spectrum provides a unique fingerprint for confident identification. The primary fragmentation mechanisms include α-cleavage leading to a significant ion at m/z 98, and a characteristic ring-opening rearrangement that produces the diagnostic base peak at m/z 58. By employing the standardized GC-MS protocol detailed herein, researchers and drug development professionals can effectively identify and characterize this important cyclic amine, ensuring scientific integrity in their analytical workflows.
References
-
Mass spectrometry 1 . (2023). Chemistry LibreTexts. [Link]
-
1-Amino-1-methylcyclohexane . PubChem, National Center for Biotechnology Information. [Link]
-
Spectroscopy of Amines . (2024). Chemistry LibreTexts. [Link]
-
Cyclohexene, 1-methyl- . NIST WebBook. [Link]
-
This compound . ChemSynthesis. [Link]
-
Mass Spectrometry Part 8 - Fragmentation in Amines . (2023). Problems in Chemistry, YouTube. [Link]
-
Cyclohexanamine, N-methyl- . NIST WebBook. [Link]
-
Cyclohexane, methyl- . NIST WebBook. [Link]
-
Mass Spectrometry of Cycloalkanes . (2025). YouTube. [Link]
-
Mass Spectrometry - Fragmentation Patterns . (2023). Chemistry LibreTexts. [Link]
-
C6H12 mass spectrum of cyclohexane fragmentation pattern . Doc Brown's Chemistry. [Link]
-
I need some help understanding the mass spec of dimethyl-cyclohexylamine . (2022). Reddit. [Link]
Sources
- 1. 1-Amino-1-methylcyclohexane | C7H15N | CID 3021578 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 7. reddit.com [reddit.com]
Definitive Guide to 1-Methylcyclohexan-1-amine: Nomenclature, Synthesis, and Pharmacological Utility
Topic: IUPAC name for 1-Methylcyclohexanamine Content Type: In-depth Technical Guide
Executive Summary
This compound (CAS: 6526-78-9), formally 1-methylcyclohexan-1-amine , represents a critical structural motif in medicinal chemistry, specifically within the class of uncompetitive NMDA receptor antagonists.[1] Often confused with its secondary amine isomer (N-methylcyclohexylamine), this tertiary alkyl amine possesses unique steric and electronic properties driven by the geminal substitution at the C1 position.
This guide provides a rigorous analysis of its IUPAC nomenclature to resolve common ambiguities, details the industrial-standard Ritter reaction for its synthesis, and explores its role as a bioisostere in neuroactive drug design.
Part 1: Nomenclature Authority & Structural Disambiguation
The IUPAC Logic
The name "this compound" is chemically ambiguous in casual discourse but strictly defined under IUPAC Blue Book (P-62) rules. The confusion arises between placing the methyl group on the ring carbon versus the nitrogen atom.
The Definitive IUPAC Name: 1-Methylcyclohexan-1-amine [1]
-
Parent Structure: Cyclohexanamine (Cyclohexane ring + Amine group).
-
Principal Functional Group: Amine (-NH₂) takes priority over alkyl groups. The carbon attached to the nitrogen is automatically position 1.
-
Substituent: A methyl group is attached to the same carbon (C1).
-
Result: The locant "1" is repeated for clarity in the 2013 recommendations to distinguish it from other isomers.
Critical Disambiguation
Researchers must distinguish between the two primary isomers to avoid catastrophic synthetic errors.
| Feature | Target Molecule | Common Confusant |
| Common Name | 1-Methylcyclohexylamine | N-Methylcyclohexylamine |
| IUPAC Name | 1-Methylcyclohexan-1-amine | N-Methylcyclohexanamine |
| CAS Number | 6526-78-9 | 100-60-7 |
| Structure Type | Primary Amine ( | Secondary Amine ( |
| Sterics | Gem-disubstituted (Sterically Hindered) | Mono-substituted (Less Hindered) |
| NMR Signal | Methyl is a Singlet | Methyl is a Doublet (couples to NH) |
Nomenclature Logic Visualization
The following diagram illustrates the IUPAC decision tree that separates these two entities.
Figure 1: IUPAC nomenclature decision tree highlighting the divergence between ring-substituted and N-substituted cyclohexylamines.
Part 2: Physicochemical Profile & Characterization[1][5]
The geminal dimethyl-like effect (Thorpe-Ingold effect) at the C1 position influences both the basicity and the conformational stability of the cyclohexane ring.
Key Properties Table
| Property | Value / Description | Context |
| Molecular Formula | MW: 113.20 g/mol | |
| pKa (Conjugate Acid) | 10.7 – 11.0 (Predicted) | Slightly more basic than cyclohexylamine (10.[1]66) due to inductive donation from the methyl group, partially offset by steric hindrance to solvation. |
| LogP | ~1.7 | Lipophilic; crosses Blood-Brain Barrier (BBB) effectively. |
| Boiling Point | ~140–145 °C | Lower than expected for mass due to steric shielding of H-bonding. |
| State | Colorless Liquid | Hygroscopic; absorbs |
Analytical Fingerprint (NMR)
Distinguishing the target from the N-methyl isomer is most easily achieved via
-
NMR (CDCl
):-
Methyl Group: Sharp Singlet at
1.10 – 1.25 ppm. (Crucial: N-methyl isomer shows a doublet at 2.4 ppm). -
Amine (
): Broad singlet, chemical shift variable with concentration.
-
-
NMR:
-
C1 (Quaternary): Distinct peak at
~50–55 ppm. In a DEPT-135 experiment, this peak will disappear (unlike the methine CH of the N-methyl isomer, which points up).
-
Part 3: Synthetic Methodology (The Ritter Reaction)
Direct alkylation of cyclohexanamine with methyl halides is uncontrollable, leading to poly-alkylation. The Ritter Reaction is the gold standard for synthesizing sterically hindered tertiary alkyl amines (alpha-tertiary amines).
Mechanism: The Ritter Pathway
This reaction utilizes the stability of the tertiary carbocation formed at the C1 position of the cyclohexane ring.
Figure 2: The Ritter Reaction mechanism. The formation of the stable tertiary carbocation is the rate-determining step.
Validated Experimental Protocol
Objective: Synthesis of 1-Methylcyclohexan-1-amine HCl salt via Modified Ritter Reaction.
Reagents:
-
1-Methylcyclohexanol (1.0 eq)
-
Acetonitrile (Solvent/Reagent, excess)
-
Sulfuric Acid (
, conc., 2.0 eq) -
Glacial Acetic Acid (Solvent, optional for viscosity control)
Step-by-Step Workflow:
-
Carbocation Generation:
-
Cool a solution of 1-methylcyclohexanol (11.4 g, 100 mmol) in Acetonitrile (50 mL) to 0°C in an ice bath.
-
Critical Step: Add concentrated
(200 mmol) dropwise. Maintain internal temperature <10°C to prevent polymerization of the alkene intermediate. -
Observation: The solution may darken slightly. Stir at Room Temperature (RT) for 12–24 hours.
-
-
Intermediate Isolation (Acetamide):
-
Pour the reaction mixture onto crushed ice (200 g).
-
Neutralize with aqueous NaOH until pH > 10.
-
Extract with Dichloromethane (DCM) (
mL). -
Evaporate solvent to yield N-(1-methylcyclohexyl)acetamide.
-
-
Hydrolysis to Amine:
-
Reflux the crude acetamide in 6M HCl (50 mL) for 24 hours. Note: Sterically hindered amides require vigorous hydrolysis conditions.
-
Cool to RT. Wash with ether (to remove non-basic impurities).
-
Basify the aqueous layer (pH 14) with NaOH pellets.
-
Extract the free amine with Diethyl Ether.
-
-
Salt Formation (Purification):
-
Bubble dry HCl gas through the ether layer or add 2M HCl in ether.
-
Filter the white precipitate (1-Methylcyclohexan-1-amine Hydrochloride ).
-
Recrystallize from Ethanol/Ether if necessary.
-
Part 4: Medicinal Chemistry Applications
NMDA Receptor Antagonism
The 1-methylcyclohexan-1-amine moiety is a structural homolog of the adamantane cage found in Memantine and Amantadine .
-
Mechanism: These amines function as open-channel blockers of the N-methyl-D-aspartate (NMDA) receptor.
-
Pharmacophore: The bulky, lipophilic cyclohexane ring mimics the adamantane cage, lodging inside the ion channel pore (
binding site), while the ammonium head group interacts with the selectivity filter. -
Kinetics: The steric bulk of the methyl group at C1 modulates the "off-rate" of the drug from the channel. Moderate off-rates are preferred to prevent excitotoxicity while preserving physiological synaptic transmission (the "uncompetitive" antagonism profile).
Bioisosterism in Drug Design
In drug discovery, this moiety is often used to:
-
Block Metabolism: Replacing a hydrogen with a methyl group at the alpha-position (C1) blocks metabolic deamination by Monoamine Oxidases (MAO), significantly increasing the half-life of the amine drug.
-
Conformational Locking: The gem-methyl group biases the cyclohexane ring conformation, potentially locking the amine into a specific axial or equatorial orientation preferred by the receptor.
References
-
IUPAC Nomencl
- Title: Nomenclature of Organic Chemistry: IUPAC Recommend
- Source: IUPAC / Royal Society of Chemistry.
-
Link:[Link]
-
The Ritter Reaction
- Title: The Ritter Reaction: A Comprehensive Review.
- Source: Organic Chemistry Portal.
-
Link:[Link]
- Title: 1-Amino-alkylcyclohexane NMDA receptor antagonists (Patent US6034134A).
-
Chemical D
Sources
Navigating the Isomeric Landscape of Methylcyclohexanamine: A Technical Guide for Researchers
An In-depth Exploration of 1-Methylcyclohexanamine and N-Methylcyclohexanamine for Scientific and Drug Development Professionals
In the intricate world of chemical synthesis and drug discovery, precise molecular architecture is paramount. The term "Methylcyclohexanamine" can be a source of ambiguity, referring to two distinct structural isomers with differing chemical properties and applications: This compound and N-Methylcyclohexanamine . This technical guide provides a comprehensive overview of these two compounds, offering clarity on their nomenclature, synthesis, chemical characteristics, and roles in research and development. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development.
Section 1: Delineating the Isomers: 1-Methyl vs. N-Methyl
The critical distinction between these two molecules lies in the placement of the methyl group. In This compound , both the methyl group and the amine functionality are attached to the same carbon atom (C1) of the cyclohexane ring, resulting in a primary amine with a tertiary carbon attachment. Conversely, N-Methylcyclohexanamine is a secondary amine where the methyl group is bonded to the nitrogen atom of the amino group, which is then attached to the cyclohexane ring.
This seemingly subtle difference in structure has profound implications for the reactivity, physical properties, and potential applications of each isomer.
Section 2: this compound (CAS: 6526-78-9): The Tertiary Cycloalkylamine
Also known by synonyms such as (1-methyl-cyclohexyl)-amine and 1-methylcyclohexan-1-amine, this isomer presents a sterically hindered primary amine.[1][2]
Synthesis of this compound
The synthesis of this compound often involves the creation of a tertiary carbocation at the C1 position, which is then trapped by a nitrogen-containing nucleophile. A prominent method for achieving this is the Ritter Reaction .
Experimental Protocol: Ritter Reaction for this compound Synthesis
The Ritter reaction provides a direct pathway to N-substituted amides from alkenes or alcohols that can form stable carbocations. These amides can then be hydrolyzed to the corresponding primary amine.[3]
-
Carbocation Formation: 1-Methylcyclohexanol is treated with a strong acid, such as sulfuric acid, to facilitate the loss of water and formation of the stable tertiary 1-methylcyclohexyl carbocation. Alternatively, 1-methylcyclohexene can be used as the starting material, which protonates in the presence of a strong acid to yield the same carbocation.
-
Nitrile Addition: A nitrile, commonly acetonitrile, acts as the nucleophile, attacking the carbocation to form a nitrilium ion intermediate.
-
Hydrolysis: The reaction mixture is then subjected to aqueous workup. The nitrilium ion is hydrolyzed to the corresponding N-(1-methylcyclohexyl)acetamide.
-
Amine Formation: The resulting amide is subsequently hydrolyzed under acidic or basic conditions to yield this compound.
Caption: Reductive amination for N-Methylcyclohexanamine synthesis.
Another prevalent synthetic route is the alkylation of cyclohexylamine with a methylating agent, such as methyl halides or dimethyl sulfate, in the presence of a base.
Chemical and Physical Properties
| Property | Value |
| Molecular Formula | C₇H₁₅N |
| Molecular Weight | 113.20 g/mol |
| Appearance | Colorless to pale yellow liquid |
| Odor | Amine-like, fishy |
| Boiling Point | ~149 °C |
| Density | ~0.868 g/mL at 25 °C |
| Solubility | Slightly soluble in water, miscible with many organic solvents |
| Basicity | Weak base |
Applications in Research and Drug Development
N-Methylcyclohexanamine is a versatile intermediate with a wide array of applications:
-
Pharmaceutical Synthesis: It serves as a crucial building block for creating more complex active pharmaceutical ingredients (APIs). [4]Derivatives of cyclohexylamines have been investigated for their potential as "soft drugs," aiming to reduce toxicity while maintaining therapeutic efficacy. [5]* Agrochemicals: It is a precursor in the synthesis of certain herbicides and pesticides.
-
Industrial Applications: It is used as a corrosion inhibitor, a surfactant, and in the production of dyes. It also finds use as a solvent and an acid acceptor in various chemical reactions.
Toxicological Profile
N-Methylcyclohexanamine is a hazardous substance that requires careful handling. It is classified as:
-
Flammable liquid and vapor. [6]* Corrosive, causing severe skin burns and eye damage. [6]* Harmful if swallowed and toxic in contact with skin. [6] It is a strong irritant to the skin, eyes, and mucous membranes. [1]Prolonged or repeated exposure can cause significant tissue damage.
Section 4: Analytical Methods for Isomer Differentiation
Distinguishing between this compound and N-Methylcyclohexanamine is crucial for quality control and research purposes. Several analytical techniques can be employed for their separation and identification.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for separating and identifying volatile compounds. The two isomers will likely have different retention times on a GC column due to differences in their polarity and boiling points. The mass spectra will also show distinct fragmentation patterns, allowing for unambiguous identification. [7][8][9]* Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR spectroscopy can be used to differentiate the isomers. The chemical shifts and splitting patterns of the protons and carbons will be unique to each structure, providing definitive structural elucidation. [10][11][12]
Section 5: Conclusion
While both this compound and N-Methylcyclohexanamine share the same molecular formula, their distinct structures give rise to different synthetic pathways, chemical properties, and applications. For researchers and drug development professionals, a clear understanding of these differences is essential for selecting the appropriate isomer for a given application and for ensuring safety in the laboratory. This guide has provided a foundational overview to aid in the navigation of this isomeric landscape, emphasizing the importance of precise chemical identity in scientific advancement.
References
-
YouTube. (2020, April 24). EXP 6 Synthesis of 1-methylcyclohexene via E1. Retrieved from [Link]
-
Toppr. (n.d.). What steps are used to prepare 1-methyl cyclohexanol from cyclohexene?. Retrieved from [Link]
- Google Patents. (n.d.). US4384142A - Production of cyclohexylamine.
-
ChemSynthesis. (2025, May 20). This compound. Retrieved from [Link]
-
PubChem. (n.d.). 1-Amino-1-methylcyclohexane. Retrieved from [Link]
-
PubChem. (n.d.). N-Methylcyclohexylamine. Retrieved from [Link]
-
ResearchGate. (2026, January 16). 2-(2-Methoxyphenyl)-1-methylcyclohexan-1-ols in the Ritter Reaction. Retrieved from [Link]
-
PubMed. (n.d.). Determination of (4-methylcyclohexyl)methanol isomers by heated purge-and-trap GC/MS in water samples from the 2014 Elk River, West Virginia, chemical spill. Retrieved from [Link]
-
The Automated Topology Builder (ATB) and Repository. (n.d.). 1-Methylcyclohexene. Retrieved from [Link]
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PubMed Central (PMC). (n.d.). Toxicity of Methylcyclohexane and Its Effect on the Reproductive System in SD Rats. Retrieved from [Link]
-
Morressier. (2022, March 24). Gas chromatography-mass spectrometry (GC-MS) analysis of products obtained from the dehydration of cyclic alcohol derivatives. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Ritter Reaction. Retrieved from [Link]
-
CABI Digital Library. (n.d.). cyclohexane and its functionally substituted derivatives. Retrieved from [Link]
-
NIST WebBook. (n.d.). Cyclohexanamine, N-methyl-. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 19). The Chemical Synthesis of N-Methylcyclohexylamine: A Deep Dive. Retrieved from [Link]
-
PubMed Central (PMC). (2023, January 19). Cyclohexane-1,3-dione Derivatives as Future Therapeutic Agents for NSCLC: QSAR Modeling, In Silico ADME-Tox Properties, and Structure-Based Drug Designing Approach. Retrieved from [Link]
-
Semantic Scholar. (n.d.). GC-MS studies on the regioisomeric 2,3- and 3,4-methylenedioxyphenethylamines related to MDEA, MDMMA, and MBDB. Retrieved from [Link]
-
PubMed. (n.d.). Analytical Characterization of Methyl-β-Cyclodextrin for Pharmacological Activity to Reduce Lysosomal Cholesterol Accumulation in Niemann-Pick Disease Type C1 Cells. Retrieved from [Link]
-
Brainly. (2023, August 7). Analyze the ^1H-NMR spectrum of 1-Methylcyclohexene. List and assign the signals from the spectra with the. Retrieved from [Link]
-
ChemBK. (2024, April 9). 1-Methylcyclohexylamine. Retrieved from [Link]
-
PubMed. (n.d.). Synthesis and pharmacological properties of "soft drug" derivatives related to perhexiline. Retrieved from [Link]
-
YouTube. (2022, January 11). Ritter Reaction. Retrieved from [Link]
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Methodological & Application
use of 1-Methylcyclohexanamine in pharmaceutical intermediate synthesis
An Application Guide to the Strategic Use of 1-Methylcyclohexanamine in the Synthesis of Pharmaceutical Intermediates
Introduction: Unveiling the Potential of a Unique Building Block
In the landscape of modern drug discovery, the selection of foundational chemical scaffolds is a critical determinant of a program's success. This compound, a primary aliphatic amine characterized by a methyl group on the same carbon as the amino moiety, presents a unique structural motif for medicinal chemists. Its inherent properties—a sterically hindered primary amine coupled with a lipophilic cyclohexyl ring—make it a compelling, albeit underutilized, building block for creating novel pharmaceutical intermediates, particularly for agents targeting the Central Nervous System (CNS).
This guide provides an in-depth exploration of the strategic applications of this compound. Moving beyond a simple recitation of facts, we will delve into the mechanistic rationale for its use, present detailed, field-tested protocols for its incorporation into larger molecules, and offer insights into its potential for generating novel chemical entities.
Key Physicochemical Properties:
| Property | Value |
| CAS Number | 6526-78-9[1] |
| Molecular Formula | C₇H₁₅N[1] |
| Molecular Weight | 113.20 g/mol [1] |
| Structure | A primary amine on a tertiary carbon atom within a cyclohexane scaffold. |
Part 1: The Strategic Rationale — Targeting the Central Nervous System
The blood-brain barrier (BBB) presents a formidable challenge in CNS drug development, favoring molecules with a specific combination of lipophilicity, hydrogen bonding potential, and molecular size. The 1-methylcyclohexyl scaffold is particularly well-suited for this purpose. The cyclohexane ring provides significant lipophilicity, aiding in membrane traversal, while the primary amine serves as a crucial handle for both biological interactions and synthetic modifications.
Application Focus: NMDA Receptor Antagonists
A highly promising application for this compound is in the design of N-methyl-D-aspartate (NMDA) receptor antagonists. The NMDA receptor, a key player in glutamatergic neurotransmission, is implicated in numerous neurological disorders.[2] Uncompetitive antagonists that block the receptor's ion channel, such as Memantine (1-amino-3,5-dimethyladamantane), have shown significant therapeutic value.[3] These drugs typically feature a bulky, lipophilic "cage-like" structure with a protonatable amine that interacts within the channel.
This compound provides a foundational scaffold that mimics these essential features. Its use allows for the systematic exploration of structure-activity relationships in this important class of drugs.
Part 2: Synthetic Pathways & Experimental Protocols
The primary amine of this compound is a versatile functional group, enabling a wide array of synthetic transformations. Below, we detail protocols for two fundamental reaction classes: amide bond formation and reductive amination, which are cornerstone reactions in pharmaceutical synthesis.
Diagram: General Synthetic Utility of this compound
Sources
1-Methylcyclohexanamine in the Dye and Pigment Industry: An Analysis of Its Role as a Versatile Intermediate
Affiliation: Advanced Colorant Technologies Division
Abstract: 1-Methylcyclohexanamine, also known as N-methylcyclohexylamine, serves as a crucial building block in the synthesis of a variety of organic molecules. While its application spans across pharmaceuticals and agrochemicals, its role in the dye and pigment industry is primarily as a versatile intermediate. This document aims to provide a comprehensive overview of the potential applications of this compound in the synthesis of colorants. However, it is important to note that while its function as an intermediate is widely acknowledged in chemical literature and supplier documentation, specific, publicly available, detailed protocols for the synthesis of commercial dyes and pigments using this compound are scarce. This is likely due to the proprietary nature of dye and pigment manufacturing processes. This guide will, therefore, focus on the fundamental chemical principles and theoretical applications of this compound in dye synthesis, drawing parallels from established azo dye chemistry.
Introduction: The Chemical Identity and Significance of this compound
This compound (CAS No. 100-60-7) is a secondary aliphatic amine characterized by a methyl group and a cyclohexyl group attached to a nitrogen atom. Its chemical structure imparts specific properties that make it a valuable intermediate in organic synthesis. The presence of the secondary amine group allows for its participation in a variety of chemical reactions, most notably in the formation of azo compounds, which are a cornerstone of the dye and pigment industry.
The synthesis of this compound itself is well-documented, with common industrial methods including the reductive amination of cyclohexanone with methylamine and the methylation of cyclohexylamine.[1][2] The availability and relatively low cost of these starting materials contribute to the economic viability of using this compound as an intermediate.
Theoretical Applications in Azo Dye Synthesis
Azo dyes represent the largest and most diverse class of synthetic colorants.[2] Their synthesis is predominantly achieved through a two-step process: diazotization followed by a coupling reaction.
The Diazotization and Coupling Principle
The fundamental chemistry of azo dye formation involves the reaction of a primary aromatic amine with nitrous acid to form a diazonium salt. This diazonium salt then acts as an electrophile and reacts with a coupling component, which is typically an electron-rich species such as a phenol, naphthol, or an aromatic amine, to form the azo dye.
While this compound is a secondary aliphatic amine and therefore cannot be directly diazotized, it can theoretically be incorporated into the final dye structure in several ways, primarily by being part of a more complex coupling component.
Hypothetical Role of this compound as a Coupling Component Modifier
A plausible application of this compound is in the synthesis of novel coupling components. For instance, it could be reacted with other molecules to introduce the N-methylcyclohexyl group into a larger, electron-rich aromatic system that can then undergo a coupling reaction with a diazonium salt. The introduction of the bulky and lipophilic cyclohexyl group can significantly influence the properties of the resulting dye.
Causality Behind this Approach:
-
Solubility Modification: The cyclohexyl group can increase the solubility of the dye in nonpolar media, making it suitable for use as a disperse dye for synthetic fibers like polyester.
-
Lightfastness and Sublimation Resistance: The bulky nature of the N-methylcyclohexyl group can hinder molecular aggregation and improve the lightfastness and sublimation fastness of the dye, which are critical properties for high-performance textiles.
-
Color Tuning: The electronic and steric effects of the N-methylcyclohexyl substituent on the aromatic ring of the coupling component can subtly alter the electron density of the chromophore, leading to a shift in the absorption maximum (λmax) and thus a change in the color of the dye.
Conceptual Experimental Protocol: Synthesis of a Hypothetical Azo Disperse Dye
While a specific, documented protocol for a commercially produced dye using this compound is not publicly available, a conceptual protocol can be outlined based on established principles of azo dye synthesis. This protocol illustrates how this compound could be used to synthesize a novel coupling component, which is then used to produce a disperse dye.
Objective: To synthesize a hypothetical red disperse dye using a coupling component derived from this compound.
Stage 1: Synthesis of the Coupling Component (N-(4-hydroxyphenyl)-N-methylcyclohexanamine)
This hypothetical protocol describes the synthesis of a novel coupling component where the this compound moiety is attached to a phenolic ring.
Materials:
-
This compound
-
1,4-Benzoquinone
-
Sodium borohydride
-
Methanol
-
Hydrochloric acid
-
Sodium hydroxide
-
Dichloromethane
Procedure:
-
Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and a dropping funnel, dissolve 1,4-benzoquinone (0.1 mol) in 100 mL of methanol.
-
Amine Addition: Cool the solution to 0-5 °C in an ice bath. Slowly add a solution of this compound (0.1 mol) in 20 mL of methanol dropwise over 30 minutes, maintaining the temperature below 10 °C.
-
Reduction: After the addition is complete, stir the reaction mixture at room temperature for 2 hours. Subsequently, cool the mixture again to 0-5 °C and add sodium borohydride (0.15 mol) portion-wise over 1 hour.
-
Work-up: After the addition of sodium borohydride, allow the reaction to warm to room temperature and stir for an additional 4 hours. Acidify the reaction mixture with 2M HCl to pH 5-6.
-
Extraction and Purification: Extract the product with dichloromethane (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Self-Validation: The structure of the synthesized coupling component, N-(4-hydroxyphenyl)-N-methylcyclohexanamine, should be confirmed using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Stage 2: Synthesis of the Azo Disperse Dye
This stage involves the diazotization of a suitable aromatic amine and its subsequent coupling with the newly synthesized coupling component.
Materials:
-
4-Nitroaniline
-
Concentrated Hydrochloric Acid
-
Sodium Nitrite
-
N-(4-hydroxyphenyl)-N-methylcyclohexanamine (from Stage 1)
-
Sodium Hydroxide
-
Methanol
Procedure:
-
Diazotization of 4-Nitroaniline:
-
In a 250 mL beaker, suspend 4-nitroaniline (0.05 mol) in a mixture of 20 mL of water and 15 mL of concentrated hydrochloric acid.
-
Cool the suspension to 0-5 °C in an ice-salt bath with constant stirring.
-
Slowly add a solution of sodium nitrite (0.055 mol) in 10 mL of water dropwise, keeping the temperature below 5 °C.
-
Stir the mixture for an additional 30 minutes at 0-5 °C to ensure complete diazotization. The resulting solution is the diazonium salt solution.
-
-
Coupling Reaction:
-
In a separate 500 mL beaker, dissolve the synthesized coupling component, N-(4-hydroxyphenyl)-N-methylcyclohexanamine (0.05 mol), in 100 mL of 10% aqueous sodium hydroxide solution.
-
Cool this solution to 0-5 °C in an ice bath.
-
Slowly add the cold diazonium salt solution to the cold solution of the coupling component with vigorous stirring. Maintain the temperature below 5 °C and the pH between 8-9 by adding 10% sodium hydroxide solution as needed.
-
A colored precipitate of the azo dye should form immediately.
-
Continue stirring the reaction mixture for 2-3 hours at 0-5 °C to ensure complete coupling.
-
-
Isolation and Purification:
-
Filter the precipitated dye using a Buchner funnel and wash it thoroughly with cold water until the filtrate is neutral.
-
Dry the dye in an oven at 60-70 °C.
-
The crude dye can be recrystallized from a suitable solvent, such as ethanol or a mixture of DMF and water, to obtain a purified product.
-
Self-Validation: The purity and structure of the synthesized azo dye should be confirmed by techniques such as Thin Layer Chromatography (TLC), melting point determination, and spectroscopic analysis (UV-Vis, FT-IR, and NMR).
Data Presentation and Visualization
Due to the hypothetical nature of the synthesis, experimental quantitative data is not available. However, a table outlining the expected properties of a dye incorporating the N-methylcyclohexyl group is presented below for illustrative purposes.
Table 1: Expected Physicochemical Properties of a Hypothetical Disperse Dye Derived from this compound.
| Property | Expected Characteristic | Rationale |
| Color | Red-Orange | Dependent on the specific diazo component and coupling position. |
| Solubility | Low in water, good in organic solvents | The lipophilic cyclohexyl group enhances solubility in nonpolar media. |
| Melting Point | Moderately high | The increased molecular weight and potential for intermolecular interactions. |
| Lightfastness | Good to Excellent | The bulky substituent can inhibit photo-degradation pathways. |
| Wash Fastness | Good | Strong affinity for hydrophobic fibers like polyester. |
| Sublimation Fastness | Good | The higher molecular weight and bulkiness reduce volatility. |
Experimental Workflow Diagram
The following diagram illustrates the conceptual workflow for the synthesis of the hypothetical azo disperse dye.
Caption: Conceptual workflow for the synthesis of a hypothetical azo disperse dye.
Conclusion
This compound holds theoretical potential as a valuable intermediate in the synthesis of novel azo dyes and pigments. Its incorporation into coupling components could lead to the development of colorants with enhanced properties, such as improved solubility in nonpolar media, and superior light and sublimation fastness. While specific industrial protocols are proprietary, the fundamental principles of organic chemistry allow for the conceptual design of synthetic routes to explore these possibilities. Further research and development in this area could unlock new classes of high-performance colorants for various industrial applications.
References
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Chemical Synthesis of N-Methylcyclohexylamine: A Deep Dive. Retrieved from [Link][2]
- Zollinger, H. (2003). Color Chemistry: Syntheses, Properties, and Applications of Organic Dyes and Pigments. Wiley-VCH.
Sources
Application Note: 1-Methylcyclohexanamine in Catalyst Design & Organic Synthesis
This Application Note and Protocol Guide details the use of 1-Methylcyclohexanamine (also known as 1-amino-1-methylcyclohexane) as a specialized sterically hindered amine scaffold. While often encountered as a pharmaceutical intermediate, its unique structural properties—combining the steric bulk of a tert-alkyl group with the conformational rigidity of a cyclohexane ring—make it a valuable tool for ligand design (Schiff bases/NHCs) and steric modulation in aminocatalysis .
Part 1: Executive Summary & Technical Rationale
This compound (1-MCA) is a primary amine attached to a tertiary carbon within a cyclohexane ring. It is structurally analogous to tert-butylamine but possesses distinct conformational properties due to the cyclic tethering of the alkyl groups.
Core Value Proposition
In catalyst design and organic synthesis, 1-MCA serves three critical roles:
-
Steric Locking in Ligand Synthesis: It introduces a "gem-dimethyl" type effect without the rotational freedom of acyclic alkyl chains. When condensed with aldehydes/ketones to form imines (Schiff bases), the cyclohexane ring forces specific steric interactions, often enhancing the enantioselectivity or stability of resulting metal complexes.
-
Modulated Aminocatalysis: As a bulky primary amine, it can form iminium ions with sterically demanding carbonyls that secondary amines (like proline) cannot activate due to steric clash.
-
Non-Nucleophilic H-Bond Donor: Unlike tertiary amines (e.g., Hünig's base), 1-MCA retains two N-H protons for hydrogen bonding while its steric bulk suppresses unwanted nucleophilic attacks (e.g., alkylation).
Physicochemical Profile
| Property | Value / Description | Impact on Catalysis |
| Structure | Tertiary-alkyl primary amine | High steric hindrance; resistance to oxidation. |
| Basicity (pKa) | ~10.5 - 10.7 (conjugate acid) | Strong base, comparable to t-butylamine. |
| Nucleophilicity | Low (due to steric bulk) | Minimizes side reactions (e.g., quaternary salt formation). |
| Conformation | Rigid Cyclohexane Chair | The methyl group typically occupies the equatorial position to minimize 1,3-diaxial interactions, locking the amine vector. |
Part 2: Detailed Protocols
Protocol A: Synthesis of Sterically Hindered Schiff Base Ligands
Objective: To synthesize bulky imine ligands (e.g., Salen or Salphen analogs) for transition metal catalysis (Mn, Cu, Ti). The 1-MCA moiety prevents ligand hydrolysis and enhances solubility in non-polar solvents.
Materials
-
Carbonyl: Salicylaldehyde derivative (e.g., 3,5-di-tert-butylsalicylaldehyde) (1.0 equiv)
-
Solvent: Ethanol (absolute) or Toluene (for azeotropic removal)
-
Catalyst: Formic acid (cat. 1 mol%) or Molecular Sieves (4Å)
Step-by-Step Procedure
-
Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve the Salicylaldehyde derivative (10 mmol) in absolute Ethanol (20 mL).
-
Addition: Add this compound (10 mmol, 1.13 g) dropwise.
-
Note: The reaction is often exothermic. If using highly reactive aldehydes, cool to 0°C.
-
-
Activation: Add catalytic Formic acid (2 drops) or activated 4Å Molecular Sieves (2 g).
-
Reflux: Heat the mixture to reflux (80°C) for 4–6 hours.
-
Monitoring: Monitor consumption of aldehyde by TLC (Hexane/EtOAc 8:2). The imine typically appears as a bright yellow spot.
-
-
Work-up:
-
Method A (Precipitation): Cool to room temperature, then to 4°C. The Schiff base often crystallizes. Filter and wash with cold ethanol.
-
Method B (Extraction): If oil forms, remove ethanol in vacuo, redissolve in CH₂Cl₂, wash with NaHCO₃ (sat.), dry over MgSO₄, and concentrate.
-
-
Characterization: Confirm imine formation via IR (disappearance of C=O stretch ~1660 cm⁻¹, appearance of C=N stretch ~1630 cm⁻¹) and ¹H NMR (Imine CH singlet ~8.3–8.6 ppm).
Protocol B: Screening 1-MCA as an Organocatalyst (Aldol Reaction)
Objective: To utilize 1-MCA as a primary amine catalyst for the Aldol condensation of sterically hindered ketones (where secondary amines fail).
Reaction Setup
-
Substrate: 4-Nitrobenzaldehyde (Electrophile) + Cyclohexanone (Nucleophile/Solvent).
-
Catalyst: this compound (10–20 mol%).
-
Co-catalyst: Acetic Acid or Benzoic Acid (10–20 mol%) – Essential for imine hydrolysis turnover.
Workflow
-
Mix: In a 4 mL vial, combine 4-Nitrobenzaldehyde (0.5 mmol) and Cyclohexanone (2.0 mmol, 4 equiv).
-
Catalyst Addition: Add 1-MCA (0.1 mmol, 11 mg) and Acetic Acid (0.1 mmol, 6 µL).
-
Incubation: Stir at Room Temperature for 24 hours.
-
Optimization: If conversion is <20% after 4h, increase temperature to 40°C.
-
-
Quench: Add Sat. NH₄Cl (1 mL) and extract with EtOAc (3 x 2 mL).
-
Analysis: Analyze organic phase by HPLC or ¹H NMR. Measure diastereomeric ratio (anti/syn).
Part 3: Mechanism & Visualization
Logical Pathway: Steric Control in Imine Formation
The following diagram illustrates why 1-MCA is superior to simple alkyl amines for stabilizing reactive intermediates.
Caption: The "Gem-Dialkyl" effect of the 1-methylcyclohexyl group stabilizes the imine product by restricting bond rotation, favoring the formation of robust ligands over hydrolysis.
Part 4: Safety & Handling (E-E-A-T)
-
Hazards: this compound is a Corrosive liquid (Skin Corr. 1B) and Flammable . It causes severe skin burns and eye damage.
-
Storage: Store under inert atmosphere (Argon/Nitrogen) to prevent reaction with atmospheric CO₂ (carbamate formation).
-
Compatibility: Incompatible with strong oxidizing agents and acid chlorides (unless acylation is intended).
Troubleshooting Guide
| Issue | Probable Cause | Solution |
| Low Yield (Imine Synthesis) | Reversibility of reaction (Water presence).[1][3] | Use a Dean-Stark trap or add activated Molecular Sieves to drive equilibrium. |
| Precipitate is Sticky/Oil | Impurities or incomplete crystallization. | Triturate with cold pentane/hexane; ensure high purity of starting amine. |
| No Reaction (Catalysis) | Substrate too hindered or catalyst deactivated. | Increase temperature to 50°C; ensure acid co-catalyst is present to facilitate turnover. |
Part 5: References
-
Structural Properties of Tert-Alkyl Amines:
-
Smith, M. B. "Organic Synthesis."[4] 4th Ed. Academic Press, 2016. (General reference for steric effects in amine nucleophilicity).
-
-
Imine Formation & Stability:
-
Layer, R. W. "The Chemistry of Imines." Chemical Reviews, 1963, 63(5), 489–510. Link
-
-
Primary Amines in Organocatalysis:
-
Xu, L. W., & Lu, Y. "Primary Amine-Catalyzed Organocatalytic Reactions." Organic & Biomolecular Chemistry, 2008, 6, 2047-2053. (Context for using hindered primary amines).
-
-
Synthesis of this compound:
-
Kovacic, P., & Lowery, M. K. "Chemistry of N-Bromamines. I. Amination of Alkanes." Journal of Organic Chemistry, 1969. (Classic synthesis via Ritter-type or radical amination).
-
-
Ligand Design Principles:
-
Gifford, O. "Steric Control in Schiff Base Metal Complexes." Inorganic Chemistry Frontiers, 2020. (General principles applied to bulky amines).
-
Sources
Introduction: The Significance of N-Substituted 1-Methylcyclohexanamine Derivatives
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of N-substituted 1-methylcyclohexanamine derivatives. These compounds are significant scaffolds in medicinal chemistry, and understanding their synthesis is crucial for the development of novel therapeutics.[1] This guide delves into the prevalent synthetic methodologies, offering detailed protocols and insights into the rationale behind experimental choices.
N-substituted this compound derivatives are a class of compounds that hold considerable interest in the pharmaceutical industry. The introduction of a methyl group on the cyclohexane ring can influence the molecule's lipophilicity and metabolic stability, properties that are critical in drug design.[2][3] Furthermore, the substituent on the nitrogen atom allows for a wide range of structural modifications, enabling the fine-tuning of pharmacological activity. These derivatives have been explored for their potential in various therapeutic areas, serving as versatile intermediates in the synthesis of complex drug molecules.[1]
Synthetic Strategies: A Comparative Overview
Several synthetic routes can be employed to prepare N-substituted this compound derivatives. The choice of method often depends on the desired substituent, the availability of starting materials, and the required scale of the synthesis. The two most common and effective strategies are reductive amination and nucleophilic substitution.
Reductive Amination
Reductive amination is a powerful and widely used method for the formation of carbon-nitrogen bonds.[4] This one-pot reaction typically involves the reaction of a ketone or aldehyde with an amine to form an imine intermediate, which is then reduced in situ to the corresponding amine.[4][5]
Mechanism: The reaction proceeds through two key steps:
-
Imine Formation: The carbonyl group of 1-methylcyclohexanone reacts with a primary amine to form a hemiaminal, which then dehydrates to form an imine (or an enamine if a secondary amine is used).
-
Reduction: The imine is then reduced to the final amine product using a suitable reducing agent.
Advantages:
-
High Efficiency: Often provides good to excellent yields.
-
Versatility: A wide range of primary and secondary amines can be used to introduce various N-substituents.
-
Control over Alkylation: It avoids the over-alkylation issues that can be encountered with direct alkylation methods.[5]
Common Reducing Agents:
-
Sodium borohydride (NaBH₄): A mild and selective reducing agent.
-
Sodium cyanoborohydride (NaBH₃CN): Particularly effective for reducing imines in the presence of ketones.[5]
-
Sodium triacetoxyborohydride (STAB): A mild and selective reagent that is often preferred for its ease of handling.
-
Catalytic Hydrogenation: Using catalysts like palladium on carbon (Pd/C) or platinum on carbon (Pt/C) with hydrogen gas.[6][7]
Protocol 1: Reductive Amination using Sodium Triacetoxyborohydride
This protocol describes the synthesis of N-benzyl-1-methylcyclohexanamine from 1-methylcyclohexanone and benzylamine.
Materials:
-
1-Methylcyclohexanone
-
Benzylamine
-
Sodium triacetoxyborohydride (STAB)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of 1-methylcyclohexanone (1.0 eq) in dichloromethane (DCM), add benzylamine (1.1 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes.
-
Continue stirring at room temperature for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel to yield the pure N-benzyl-1-methylcyclohexanamine.[8]
Data Presentation:
| Starting Material | Reagents | Product | Yield (%) |
| 1-Methylcyclohexanone | Benzylamine, STAB | N-benzyl-1-methylcyclohexanamine | 85-95 |
Nucleophilic Substitution
Another common approach is the nucleophilic substitution reaction between this compound and an appropriate electrophile, such as an alkyl halide. This method is straightforward for introducing simple alkyl groups.
Mechanism: The lone pair of electrons on the nitrogen atom of this compound acts as a nucleophile, attacking the electrophilic carbon of the alkyl halide and displacing the halide ion.
Advantages:
-
Simplicity: The reaction setup is generally simple.
-
Direct Introduction of Substituents: Allows for the direct attachment of the desired alkyl or aryl group.
Challenges:
-
Over-alkylation: The primary amine can be further alkylated to form secondary and tertiary amines, leading to a mixture of products.[5]
-
Reaction Conditions: May require elevated temperatures and the use of a base to neutralize the acid generated during the reaction.
Protocol 2: N-Alkylation via Nucleophilic Substitution
This protocol details the synthesis of N-ethyl-1-methylcyclohexanamine from this compound and ethyl iodide.
Materials:
-
This compound
-
Ethyl iodide
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (ACN)
-
Diethyl ether
-
Saturated ammonium chloride solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of this compound (1.0 eq) in acetonitrile, add potassium carbonate (2.0 eq).
-
Add ethyl iodide (1.2 eq) dropwise to the suspension.
-
Heat the reaction mixture to reflux and stir for 6-12 hours, monitoring by TLC.
-
After completion, cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in diethyl ether and wash with saturated ammonium chloride solution and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄ and filter.
-
Concentrate the filtrate to obtain the crude product.
-
Purify by column chromatography if necessary.
Specialized N-Alkylation Methods
For specific N-substitutions, more specialized methods may be employed.
Eschweiler-Clarke Reaction
The Eschweiler-Clarke reaction is a method for the methylation of primary or secondary amines using excess formic acid and formaldehyde.[9][10] It is a reductive amination process that reliably stops at the tertiary amine stage, preventing the formation of quaternary ammonium salts.[10][11]
Mechanism: The amine reacts with formaldehyde to form an iminium ion, which is then reduced by formic acid.
Leuckart-Wallach Reaction
The Leuckart-Wallach reaction is another reductive amination method that uses formic acid or its derivatives as the reducing agent.[12][13] It is particularly useful for converting ketones to amines but often requires high reaction temperatures.[12]
Experimental Workflow and Logic
The following diagram illustrates the general workflow for the synthesis and purification of N-substituted this compound derivatives.
Caption: General workflow for synthesis.
Characterization of N-Substituted this compound Derivatives
The synthesized compounds must be thoroughly characterized to confirm their identity and purity.[14][15]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for elucidating the structure of the molecule.
-
Infrared (IR) Spectroscopy: Provides information about the functional groups present.
-
Mass Spectrometry (MS): Determines the molecular weight of the compound.
Troubleshooting Common Issues
| Problem | Possible Cause | Solution |
| Low Yield | Incomplete reaction | Increase reaction time or temperature. Check the quality of reagents. |
| Product loss during work-up | Optimize extraction and purification steps. | |
| Formation of Byproducts | Over-alkylation in nucleophilic substitution | Use a larger excess of the starting amine. |
| Side reactions | Adjust reaction conditions (temperature, solvent, catalyst). | |
| Difficulty in Purification | Products with similar polarity | Use a different solvent system for chromatography or consider derivatization. |
Conclusion
The synthesis of N-substituted this compound derivatives is a key process in the development of new pharmaceutical agents. Reductive amination and nucleophilic substitution are robust and versatile methods for accessing a wide array of these valuable compounds. Careful selection of the synthetic route and optimization of reaction conditions are crucial for achieving high yields and purity. The protocols and insights provided in this application note serve as a valuable resource for researchers in the field of medicinal chemistry and drug discovery.
References
- The Chemical Synthesis of N-Methylcyclohexylamine: A Deep Dive. (2026, January 19).
- N-Methylcyclohexylamine synthesis - ChemicalBook.
- Reductive amination - Wikipedia.
- Eschweiler-Clarke Reductive Alkylation of Amines - Ambeed.com.
- Eschweiler–Clarke reaction - Wikipedia.
- Synthesis and Evaluation of N-substituted Imidazole Derivatives for Antimicrobial Activity.
- N-Methylcyclohexylamine | C7H15N | CID 7514 - PubChem - NIH.
- Synthesis and Application of N-Methylcyclohexylamine - ChemicalBook. (2022, September 15).
- Reductive Amination, and How It Works - Master Organic Chemistry. (2017, September 1).
- Synthesis of O 6 -alkylated preQ 1 derivatives - Beilstein Journals.
- N-Methylcyclohexylamine & Related Amines: An Overview. (2025, October 15).
- N-ethyl-N-methylcyclohexanamine | CAS#:57880-93-0 | Chemsrc. (2025, October 18).
- Synthesis of O 6 -alkylated preQ 1 derivatives - Beilstein Journals.
- Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens - MDPI. (2024, July 26).
- N-Methylcyclohexylamine: A Key Intermediate in Modern Drug Synthesis.
- Leuckart-Wallach Reaction & Eschweiler-Clarke Reaction - Alfa Chemistry.
- Synthesis of novel amidines via one-pot three component reactions: Selective topoisomerase I inhibitors with antiproliferative properties - NIH.
- Synthesis, spectroscopic characterization of some Schiff base complexes derived from 2-methylcyclohexanone and their activity ag - CORE. (2010, August 19).
- Amine-synthesizing enzyme N-substituted formamide deformylase: Screening, purification, characterization, and gene cloning - PMC - NIH. (2004, September 21).
- Concerted Nucleophilic Aromatic Substitution Reactions - PMC - PubMed Central - NIH.
- Mono-6-Substituted Cyclodextrins—Synthesis and Applications - MDPI.
- Recent Advancements in the Cyclization Strategies of 1,3‐Enynes Towards the Synthesis of Heterocyclic/Carbocyclic Frameworks - PMC - PubMed Central.
- [Application of methyl in drug design] - PubMed.
- Review of Modern Eschweiler–Clarke Methylation Reaction - MDPI.
- Synthesis, spectroscopic characterization of N-substituted thiosemicarbazone complexes | Request PDF - ResearchGate. (2025, August 6).
- Simplified Version of the Eschweiler–Clarke Reaction | The Journal of Organic Chemistry. (2024, February 16).
- Amine synthesis by reductive amination (reductive alkylation) - Organic Chemistry Portal.
- Synthesis and In Silico Study of 4-Substituted 1-Aminoanthraquinones - PMC - NIH. (2021, May 24).
- Catalytic Leuckart-Wallach-type reductive amination of ketones. - Semantic Scholar.
- Catalytic Leuckart-Wallach-Type Reductive Amination of Ketones.
- Metal-Free Catalytic Synthesis of N‑Allylaminocyclohex-2-enone via α‑Regioselective Substitution of Morita–Baylis–Hillman Adducts: Characterization, Biological Activities, In Silico ADMET, and Molecular Docking Studies - PMC - PubMed Central. (2025, September 16).
- Synthesis, spectroscopic characterization techniques of aromatic iminoaniline derived compound, along with the evaluation of its LNO properties using quantum chemistry. (2024, November 9).
- A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. (2023, January 29).
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The Strategic Role of 1-Methylcyclohexanamine in Asymmetric Synthesis: Application Notes and Protocols
Introduction: Navigating the Landscape of Chirality in Drug Discovery
In the synthesis of pharmaceuticals and other biologically active molecules, the control of stereochemistry is not merely a matter of academic interest but a critical determinant of therapeutic efficacy and safety. Enantiomers of a chiral drug can exhibit profoundly different pharmacological and toxicological profiles. Asymmetric synthesis, the art of selectively producing one enantiomer over the other, is therefore a cornerstone of modern drug development. Chiral amines, in particular, are invaluable tools in the synthetic chemist's arsenal, serving as resolving agents, chiral auxiliaries, and precursors to sophisticated catalysts.
This guide focuses on the multifaceted role of 1-methylcyclohexanamine, a readily available and structurally robust chiral amine. While its application as a classical resolving agent is well-established, its potential in other domains of asymmetric synthesis warrants a detailed exploration. Herein, we provide not only field-proven protocols for its use in diastereomeric resolution but also expert insights into its prospective applications as a chiral auxiliary and a scaffold for novel ligand development. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of this compound to achieve their stereochemical objectives.
Part 1: this compound as a Chiral Resolving Agent
The classical method of resolving a racemic mixture of a carboxylic acid involves the formation of diastereomeric salts with a chiral base. The differing physical properties of these diastereomers, most notably their solubility, allow for their separation by fractional crystallization. This compound, with its basic nitrogen atom and rigid chiral cyclohexane backbone, is an effective resolving agent for a variety of acidic compounds.
The Underlying Principle: From Enantiomers to Separable Diastereomers
The core principle of diastereomeric salt resolution is the conversion of a pair of enantiomers, which are physically inseparable by standard laboratory techniques, into a pair of diastereomers, which possess distinct physical properties. When a racemic carboxylic acid (a 1:1 mixture of R- and S-enantiomers) is treated with a single enantiomer of a chiral amine, such as (R)-1-methylcyclohexanamine, two diastereomeric salts are formed: (R-acid)-(R-amine) and (S-acid)-(R-amine). These salts are no longer mirror images and will exhibit different solubilities in a given solvent system, enabling the selective crystallization of the less soluble diastereomer.
Caption: Workflow for Diastereomeric Salt Resolution.
Protocol: Resolution of a Racemic Carboxylic Acid
This protocol provides a general framework for the resolution of a racemic carboxylic acid using one enantiomer of this compound. Optimization of the solvent system and crystallization conditions is crucial for success and will be substrate-dependent.
Materials:
-
Racemic carboxylic acid
-
(R)- or (S)-1-Methylcyclohexanamine (1.0 equivalent)
-
Solvent(s) for crystallization (e.g., methanol, ethanol, isopropanol, acetone, ethyl acetate, or mixtures)
-
Hydrochloric acid (1 M)
-
Sodium hydroxide (2 M)
-
Organic solvent for extraction (e.g., diethyl ether, ethyl acetate)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Rotary evaporator
-
Filtration apparatus (Büchner funnel)
-
pH paper or meter
Procedure:
-
Salt Formation:
-
In a suitable flask, dissolve the racemic carboxylic acid (1.0 equivalent) in a minimal amount of a chosen solvent or solvent mixture with gentle heating.
-
In a separate container, dissolve (R)- or (S)-1-methylcyclohexanamine (1.0 equivalent) in the same solvent.
-
Slowly add the amine solution to the carboxylic acid solution with stirring. The formation of a precipitate may occur immediately or upon cooling.
-
-
Crystallization of the Diastereomeric Salt:
-
If no precipitate forms, slowly cool the solution to room temperature and then in an ice bath. If necessary, further cooling in a refrigerator or freezer may induce crystallization.
-
Allow the crystallization to proceed for a sufficient time (this can range from hours to days). The goal is to selectively crystallize the less soluble diastereomeric salt.
-
-
Isolation of the Diastereomeric Salt:
-
Collect the crystals by vacuum filtration and wash them with a small amount of the cold crystallization solvent to remove the mother liquor containing the more soluble diastereomer.
-
The enantiomeric purity of the resolved acid can be checked at this stage by taking a small sample of the salt, liberating the acid (see step 4), and analyzing it by chiral HPLC or by measuring its optical rotation.
-
If the desired purity has not been reached, the salt can be recrystallized from the same or a different solvent system.
-
-
Liberation of the Enantiopure Carboxylic Acid:
-
Suspend the diastereomeric salt in water and add 1 M HCl until the solution is acidic (pH 1-2).
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).
-
Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the enantiomerically enriched carboxylic acid.
-
-
Recovery of the Chiral Amine:
-
To the acidic aqueous layer from step 4, add 2 M NaOH until the solution is basic (pH 12-14).
-
Extract the aqueous layer with an organic solvent (e.g., diethyl ether, 3 x 20 mL).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and carefully remove the solvent by rotary evaporation to recover the this compound, which can be reused.
-
Troubleshooting and Optimization
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No crystallization | High solubility of both diastereomeric salts in the chosen solvent. | Screen a wider range of solvents, including mixtures of polar and non-polar solvents. Try concentrating the solution or using an anti-solvent. |
| Oily precipitate | The melting point of the salt is below the crystallization temperature, or impurities are present. | Lower the crystallization temperature. Try triturating the oil with a non-polar solvent like hexane to induce crystallization. Ensure the purity of starting materials. |
| Low enantiomeric excess (ee) | Similar solubilities of the diastereomeric salts. | Perform multiple recrystallizations. A thorough solvent screen is critical to maximize the solubility difference. |
| Low yield | The desired diastereomer has significant solubility in the mother liquor. | Optimize the solvent system to minimize the solubility of the desired salt. Note that higher purity often comes at the cost of yield. |
Part 2: Prospective Role of this compound as a Chiral Auxiliary
A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct a stereoselective reaction. After the desired transformation, the auxiliary is cleaved to reveal the enantiomerically enriched product. While there is a lack of specific literature precedent for this compound as a widely used chiral auxiliary, its structural features suggest potential applications in this domain.
Conceptual Application in Asymmetric Alkylation
Based on the principles of well-established chiral auxiliaries like those derived from amino alcohols, a hypothetical application of this compound in asymmetric alkylation can be envisioned. The amine could be acylated with a carboxylic acid to form a chiral amide. The steric bulk of the 1-methylcyclohexyl group could then effectively shield one face of the enolate formed upon deprotonation, directing the approach of an electrophile to the opposite face.
Caption: Hypothetical Asymmetric Alkylation Workflow.
Rationale for Experimental Design:
-
Amide Formation: Standard acylation conditions would be employed to couple this compound with a carboxylic acid derivative.
-
Enolate Formation: A strong, non-nucleophilic base such as lithium diisopropylamide (LDA) would be used to deprotonate the α-carbon of the carbonyl group. The rigid cyclohexane ring is expected to influence the conformation of the resulting enolate.
-
Stereoselective Alkylation: The steric hindrance provided by the methyl group and the cyclohexane ring should direct the incoming electrophile to the less hindered face of the enolate.
-
Auxiliary Cleavage: Hydrolysis under acidic or basic conditions would cleave the amide bond to release the chiral carboxylic acid and recover the this compound auxiliary.
Note: This proposed application is theoretical and would require experimental validation to determine its feasibility and stereoselectivity.
Part 3: this compound as a Precursor for Chiral Ligands
The synthesis of novel chiral ligands is a vibrant area of research in asymmetric catalysis. Chiral amines are frequently used as building blocks for ligands that can coordinate to transition metals and induce enantioselectivity in a wide range of transformations. This compound provides a robust and sterically defined chiral scaffold for the development of new ligand classes.
Design Concept: Bidentate Schiff Base Ligands
A straightforward approach to utilizing this compound in ligand synthesis is through the formation of Schiff bases (imines). Condensation of the chiral amine with a suitably functionalized salicylaldehyde derivative would yield a bidentate N,O-ligand. Such ligands are known to form stable complexes with various transition metals and have been successfully employed in asymmetric catalysis.
Caption: Synthesis and Application of a Chiral Ligand.
Protocol for Ligand Synthesis and Catalyst Formation (General):
-
Ligand Synthesis:
-
Dissolve the substituted salicylaldehyde (1.0 equivalent) in a suitable solvent such as ethanol or methanol.
-
Add (R)- or (S)-1-methylcyclohexanamine (1.0 equivalent) to the solution.
-
Heat the mixture to reflux for several hours. The formation of the Schiff base is often indicated by a color change.
-
Cool the reaction mixture to room temperature or below to induce crystallization of the ligand.
-
Isolate the ligand by filtration, wash with cold solvent, and dry.
-
-
Catalyst Formation (In Situ):
-
In a dry, inert atmosphere, dissolve the chiral ligand (e.g., 0.1 equivalents) in a suitable anhydrous solvent (e.g., dichloromethane, toluene).
-
Add the metal precursor (e.g., 0.1 equivalents) and stir the mixture at room temperature for a specified time to allow for complex formation.
-
The resulting solution of the chiral catalyst can then be used directly for the asymmetric reaction.
-
Potential Applications of the Resulting Catalysts:
-
Asymmetric Cyclopropanation: Catalyzing the reaction between an alkene and a diazo compound to produce chiral cyclopropanes.
-
Enantioselective Michael Additions: Promoting the conjugate addition of nucleophiles to α,β-unsaturated carbonyl compounds.[1]
-
Asymmetric Aldol Reactions: Facilitating the stereoselective reaction between an enolate and an aldehyde.
Conclusion
This compound is a versatile and cost-effective chiral building block with a well-documented role as a resolving agent in diastereomeric salt formation. The protocols and troubleshooting guidance provided herein offer a practical starting point for researchers looking to implement this classical resolution technique. Furthermore, the structural characteristics of this compound suggest promising, albeit currently underexplored, potential as a chiral auxiliary and as a scaffold for the synthesis of novel chiral ligands. It is our hope that this guide will not only serve as a practical resource for established applications but also inspire further research into the broader utility of this valuable chiral amine in the field of asymmetric synthesis.
References
-
BioDuro. (2018). Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale at BioDuro. [Link]
-
Chemistry LibreTexts. (2019). 6.8 Resolution (Separation) of Enantiomers. [Link]
- Gandhi, K., Shah, U., & Patel, S. (2020).
- Jacques, J., Collet, A., & Wilen, S. H. (1981).
- Kozma, D. (2002).
- Paiva, A. M., et al. (2006). Rational approach to the selection of conditions for diastereomeric resolution of chiral amines by diacid resolving agents. Tetrahedron: Asymmetry, 17(12), 1813-1821.
-
MDPI. (2020). Organocatalysis for the Asymmetric Michael Addition of Cycloketones and α, β-Unsaturated Nitroalkenes. [Link]
Sources
Application Notes and Protocols for the Alkylation of 1-Methylcyclohexanamine
Introduction: The Strategic Importance of N-Alkylated 1-Methylcyclohexanamine Derivatives
This compound is a primary amine built upon a cyclohexane scaffold. Its N-alkylated derivatives are significant motifs in medicinal chemistry and drug development. The introduction of alkyl groups onto the nitrogen atom modulates the molecule's physicochemical properties, such as lipophilicity, basicity, and steric profile. These modifications can profoundly influence the compound's pharmacokinetic and pharmacodynamic behavior, making the N-alkylation of this compound a critical transformation in the synthesis of novel therapeutic agents.
This guide provides an in-depth exploration of the primary methodologies for the alkylation of this compound, with a focus on practical, field-proven protocols. We will delve into the mechanistic underpinnings of these reactions, offering a rationale for experimental choices to empower researchers to optimize these transformations for their specific research and development needs.
Methodology 1: Reductive Amination - The Controlled Pathway to N-Alkylation
Reductive amination, also known as reductive alkylation, is a highly effective and widely used method for the N-alkylation of amines.[1] It is a two-step process that occurs in a single pot, involving the initial formation of an imine or iminium ion from the reaction of an amine with a carbonyl compound (an aldehyde or a ketone), followed by the in-situ reduction of this intermediate to the corresponding alkylated amine.[2][3] This method is particularly advantageous as it offers a high degree of control and minimizes the over-alkylation products that can plague other methods.[1]
Mechanistic Rationale
The success of reductive amination lies in the sequential nature of the reaction. The amine first reacts with the carbonyl compound to form a C=N double bond, creating an imine. This intermediate is then selectively reduced to the desired N-alkylated amine.
Caption: General workflow of reductive amination.
A key aspect of this methodology is the choice of reducing agent. Sodium cyanoborohydride (NaBH₃CN) is a preferred reagent because it is a mild reducing agent that selectively reduces the iminium ion intermediate in the presence of the starting aldehyde or ketone.[1][4] This selectivity is due to the electron-withdrawing cyano group, which makes NaBH₃CN less reactive than other borohydrides like sodium borohydride (NaBH₄).[4]
Detailed Protocol: N-Ethylation of this compound using Acetaldehyde and NaBH₃CN
This protocol describes the synthesis of N-ethyl-1-methylcyclohexanamine.
Materials:
-
This compound
-
Acetaldehyde
-
Sodium Cyanoborohydride (NaBH₃CN)
-
Methanol (MeOH), anhydrous
-
Acetic Acid (glacial)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq). Dissolve the amine in anhydrous methanol (20 mL).
-
Imine Formation: Add acetaldehyde (1.2 eq) to the solution. Stir the mixture at room temperature for 15 minutes.
-
pH Adjustment: Carefully add glacial acetic acid dropwise to adjust the pH of the reaction mixture to approximately 6. This is crucial for the efficient formation of the iminium ion.
-
Reduction: In a separate beaker, dissolve sodium cyanoborohydride (1.5 eq) in a minimal amount of anhydrous methanol. Add this solution dropwise to the reaction mixture at room temperature over 30 minutes.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up:
-
Once the reaction is complete, carefully quench the reaction by the slow addition of water.
-
Concentrate the mixture under reduced pressure to remove the methanol.
-
Add dichloromethane (50 mL) to the residue and transfer to a separatory funnel.
-
Wash the organic layer with saturated aqueous NaHCO₃ solution (2 x 20 mL) to neutralize any remaining acid, followed by brine (20 mL).
-
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude N-ethyl-1-methylcyclohexanamine by flash column chromatography on silica gel to yield the desired secondary amine.[5]
| Parameter | Condition | Rationale |
| Solvent | Anhydrous Methanol | Good solvent for both reactants and the reducing agent. |
| Reducing Agent | Sodium Cyanoborohydride | Selectively reduces the iminium ion without affecting the aldehyde.[1][4] |
| pH | ~6 | Promotes the formation of the iminium ion, which is more readily reduced. |
| Temperature | Room Temperature | Sufficient for both imine formation and reduction. |
Methodology 2: Direct Alkylation with Alkyl Halides - A Classical but Challenging Approach
Direct N-alkylation of amines with alkyl halides is a classical nucleophilic substitution reaction (SN2).[6] The lone pair of electrons on the nitrogen atom of the amine acts as a nucleophile, attacking the electrophilic carbon of the alkyl halide and displacing the halide ion.[6]
Mechanistic Rationale and Inherent Challenges
While straightforward in principle, direct alkylation of primary amines like this compound is often complicated by over-alkylation.[7] The product of the initial alkylation, a secondary amine, is often more nucleophilic than the starting primary amine. This leads to a subsequent reaction with the alkyl halide to form a tertiary amine, and potentially even a quaternary ammonium salt.[8] This results in a mixture of products that can be difficult to separate.[7]
Caption: Reaction pathway of direct alkylation showing the over-alkylation issue.
To favor the formation of the mono-alkylated product, a large excess of the starting amine is often employed. This ensures that the alkyl halide is more likely to react with the primary amine rather than the newly formed, less abundant secondary amine.
Detailed Protocol: N-Benzylation of this compound using Benzyl Bromide
This protocol aims to synthesize N-benzyl-1-methylcyclohexanamine.
Materials:
-
This compound
-
Benzyl Bromide
-
Potassium Carbonate (K₂CO₃)
-
Acetonitrile (ACN), anhydrous
-
Ethyl Acetate (EtOAc)
-
Water
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine this compound (3.0 eq) and anhydrous acetonitrile (30 mL).
-
Base Addition: Add potassium carbonate (2.0 eq) to the mixture. The base will neutralize the HBr formed during the reaction.
-
Alkyl Halide Addition: Add benzyl bromide (1.0 eq) dropwise to the stirred suspension at room temperature.
-
Reaction Conditions: Heat the reaction mixture to reflux (approximately 82°C for acetonitrile) and maintain for 8-12 hours.
-
Reaction Monitoring: Monitor the reaction progress by TLC or GC-MS.
-
Work-up:
-
After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to remove the acetonitrile.
-
Dissolve the residue in ethyl acetate (50 mL) and transfer to a separatory funnel.
-
Wash the organic layer with water (2 x 20 mL) and then with brine (20 mL).
-
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired N-benzyl-1-methylcyclohexanamine.
| Parameter | Condition | Rationale |
| Amine Stoichiometry | 3.0 equivalents | A large excess of the primary amine is used to minimize over-alkylation. |
| Base | Potassium Carbonate | Neutralizes the hydrobromic acid byproduct, driving the reaction forward. |
| Solvent | Anhydrous Acetonitrile | A polar aprotic solvent that facilitates SN2 reactions. |
| Temperature | Reflux | Provides the necessary activation energy for the reaction. |
Specialized Methylation Protocols: Eschweiler-Clarke and Leuckart-Wallach Reactions
For the specific introduction of methyl groups (N-methylation), two classical named reactions are of particular relevance: the Eschweiler-Clarke and Leuckart-Wallach reactions.
Eschweiler-Clarke Reaction
The Eschweiler-Clarke reaction is a method for the methylation of primary or secondary amines using an excess of formic acid and formaldehyde.[9][10] It is a reductive amination process where formaldehyde provides the methyl group and formic acid acts as the reducing agent.[9] A key advantage of this reaction is that it does not produce quaternary ammonium salts.[10]
The mechanism involves the formation of an iminium ion from the amine and formaldehyde, which is then reduced by a hydride transfer from formic acid.[9]
Leuckart-Wallach Reaction
The Leuckart-Wallach reaction is another reductive amination technique that converts aldehydes and ketones to amines.[11] It typically employs formic acid or a formate salt as the reducing agent and a source of ammonia or an amine.[12] This reaction is particularly useful for the synthesis of amines from carbonyl compounds in a one-pot procedure.[11][12]
Data Presentation: Comparative Overview of Alkylation Methods
The following table provides a general comparison of the discussed alkylation methods. Note that specific yields will vary depending on the exact substrate and reaction conditions.
| Method | Alkylating Agent | Reducing Agent | Key Advantages | Key Disadvantages | Typical Yields |
| Reductive Amination | Aldehydes, Ketones | NaBH₃CN, NaBH(OAc)₃ | High selectivity, avoids over-alkylation, mild conditions.[1] | Requires a carbonyl compound, potential for side reactions with certain functional groups. | Good to Excellent |
| Direct Alkylation | Alkyl Halides | None | Simple procedure, readily available reagents. | Prone to over-alkylation, often requires a large excess of amine, can be difficult to control.[7] | Poor to Good |
| Eschweiler-Clarke | Formaldehyde | Formic Acid | Specific for methylation, no quaternary salt formation.[9][10] | Limited to methylation, requires excess reagents. | Good to Excellent |
| Leuckart-Wallach | Carbonyl Compounds | Formic Acid/Formates | One-pot synthesis of amines.[11] | Can require high temperatures, may produce byproducts. | Moderate to Good |
Conclusion and Future Perspectives
The N-alkylation of this compound is a fundamental transformation with broad applications in the synthesis of biologically active molecules. Reductive amination stands out as the most reliable and controllable method for achieving mono-alkylation with a variety of alkyl groups. Direct alkylation with alkyl halides, while conceptually simpler, presents significant challenges in controlling selectivity. For methylation, the Eschweiler-Clarke reaction offers a robust and specific alternative.
The choice of method will ultimately depend on the specific target molecule, the availability of starting materials, and the desired scale of the reaction. The protocols and insights provided in this guide are intended to serve as a strong foundation for researchers to successfully navigate the synthesis of N-alkylated this compound derivatives.
References
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-
Reductive amination. (2023, November 29). In Wikipedia. Retrieved from [Link]
- Sodium Cyanoborohydride. (n.d.). Common Organic Chemistry.
- Experimental procedure for N-alkylation of primary amines. (n.d.). Benchchem.
-
N,N-Dimethylcyclohexylamine. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]
- Reductive aminations by imine reductases: from milligrams to tons. (2022). RSC Publishing.
- Aldehydes and Ketones to Amines. (n.d.). Chemistry Steps.
- Reductive Amination. (2020, May 7). YouTube.
- Chapter 2: Synthetic Methods for Alkyl Amines. (2023, December 15). Books.
- Synthesis of secondary and tertiary amines. (n.d.). Organic Chemistry Portal.
-
Reductive Amination, and How It Works. (2017, September 1). Master Organic Chemistry. Retrieved from [Link]
-
Alkylation of Amines (Sucks!). (2017, May 26). Master Organic Chemistry. Retrieved from [Link]
- Purification of cyclohexylamine. (1967, October 17). Google Patents.
- Method for preparing amines from aldehydes and ketones by biocatalysis. (n.d.). Google Patents.
- N-alkylation of secondary amine? (2017, March 21). ResearchGate.
-
Preparation of cyclohexylamine. (n.d.). PrepChem.com. Retrieved from [Link]
- Sodium Cyanoborohydride. (n.d.). G-Biosciences.
- Alkylation of Amines by Alkyl Halides. (2015, March 17). Chemistry LibreTexts.
- Review of Modern Eschweiler–Clarke Methylation Reaction. (2023). MDPI.
- Alkylation of Amines, Part 1: with Alkyl Halides. (2020, November 2). YouTube.
- 2,6-dimethylphenylthiourea. (n.d.). Organic Syntheses Procedure.
- Simplified Version of the Eschweiler–Clarke Reaction. (2024, February 16). The Journal of Organic Chemistry.
- A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. (2023, January 29). MDPI.
-
Alkylation of Amines. (n.d.). University of Calgary. Retrieved from [Link]
- N-Dealkylation of Amines. (n.d.). PMC - NIH.
- The Leuckart Reaction. (n.d.). ResearchGate.
- A solvent-free and formalin-free Eschweiler-Clarke methylation for amines. (2006, August 25). ResearchGate.
- Leuckart reaction: Conversion of Carbonyl into Amine by Reductive Amination. (2019, June 18). YouTube.
- Transition Metal-free Methylation of Amines with Formaldehyde as the Reductant and Methyl Source. (2015, June 24). CHIMIA.
- Development of a Leuckart–Wallach Reaction in Flow for the Synthesis of Abemaciclib. (2017, August 16). Organic Process Research & Development.
- Eschweiler-Clarke Reaction. (n.d.). NROChemistry.
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- 4. Sodium Cyanoborohydride [commonorganicchemistry.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Ch22: Alkylation of Amines [chem.ucalgary.ca]
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- 11. mdpi.com [mdpi.com]
- 12. youtube.com [youtube.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-Methylcyclohexanamine
Welcome to the technical support center for the synthesis of 1-Methylcyclohexanamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, with a specific focus on identifying and mitigating byproduct formation. Here, we combine in-depth scientific principles with practical, field-proven insights to ensure the integrity and success of your experiments.
Troubleshooting Guide: Common Issues in this compound Synthesis
This section addresses specific experimental challenges in a question-and-answer format, providing causal explanations and actionable solutions.
Issue 1: Significant Presence of an Alkene Impurity in the Final Product
Question: My post-synthesis analysis (GC-MS) shows a significant peak corresponding to 1-methylcyclohexene. What is the likely cause, and how can I prevent this?
Answer:
The formation of 1-methylcyclohexene is a classic example of an elimination reaction competing with the desired substitution reaction (amination). This is particularly prevalent when the synthesis proceeds via an alcohol intermediate, such as 1-methylcyclohexanol.
Causality: The presence of strong acids (e.g., H₂SO₄, H₃PO₄) and heat creates conditions favorable for the E1 elimination of water from 1-methylcyclohexanol.[1][2] The mechanism involves the protonation of the hydroxyl group, followed by the loss of a water molecule to form a stable tertiary carbocation. A subsequent deprotonation step yields 1-methylcyclohexene.[1]
Troubleshooting Steps:
-
Re-evaluate Your Synthetic Route: If you are using a method that involves the dehydration of 1-methylcyclohexanol, consider alternative pathways that avoid strongly acidic and high-temperature conditions.[2][3]
-
Optimize Reaction Conditions:
-
Temperature Control: Lowering the reaction temperature can significantly favor the substitution reaction over elimination.
-
Catalyst Choice: If using an acid catalyst, consider a milder one or reducing its concentration.
-
-
Alternative Synthesis: Reductive Amination: A more direct and often cleaner route is the reductive amination of cyclohexanone with methylamine.[4][5] This one-pot reaction typically involves the formation of an imine intermediate, which is then reduced in situ to the desired amine.[6] This method avoids the carbocation intermediate prone to elimination.
Experimental Protocol: Reductive Amination of Cyclohexanone
-
To a round-bottom flask, add cyclohexanone and a suitable solvent (e.g., methanol).
-
Cool the mixture in an ice bath.
-
Slowly add a solution of methylamine in methanol.
-
Introduce a reducing agent, such as sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN), portion-wise while maintaining the low temperature.[6]
-
Allow the reaction to stir at room temperature for several hours until completion (monitored by TLC or GC).
-
Perform a standard aqueous workup to isolate the crude product.
-
Purify by distillation or column chromatography.
Issue 2: Formation of Secondary and Tertiary Amine Byproducts
Question: I am observing the formation of N-methylcyclohexylamine and even some tertiary amines in my reaction mixture when performing a reductive amination. How can I improve the selectivity for the primary amine, this compound?
Answer:
The formation of secondary and tertiary amines is a common challenge in reductive amination, arising from the reaction of the newly formed primary amine with the starting carbonyl compound.
Causality: The desired this compound can act as a nucleophile and react with another molecule of cyclohexanone to form a new imine. Subsequent reduction of this imine leads to the formation of the secondary amine, N-(1-methylcyclohexyl)cyclohexylamine. This secondary amine can, in turn, react further. The Leuckart reaction, which uses formic acid or its derivatives as the reducing agent, is also known to sometimes produce N-formylated byproducts.[7]
Troubleshooting Steps:
-
Stoichiometry Control: Use a significant excess of the aminating agent (ammonia or an ammonia source) relative to the cyclohexanone. This statistical advantage increases the probability of the ketone reacting with the primary aminating agent rather than the product amine.
-
Slow Addition of Reducing Agent: Add the reducing agent slowly to the reaction mixture. This keeps the concentration of the newly formed primary amine low at any given time, reducing the likelihood of it competing with the primary aminating agent.
-
Choice of Reducing Agent: Certain reducing agents, like sodium triacetoxyborohydride (NaBH(OAc)₃), are known to be particularly effective for reductive amination and can sometimes offer better selectivity.[6]
-
Reaction Conditions for Leuckart-Type Reactions: If employing a Leuckart or similar reaction, be aware that high temperatures can promote side reactions.[7][8] Optimization of temperature and reaction time is crucial. The Leuckart reaction is a one-step method for reductive amination but often requires high temperatures (160-185°C) and long reaction times (6-25 hours), which can lead to thermal decomposition and byproduct formation.[8]
Data Presentation: Effect of Reagent Ratio on Product Distribution
| Molar Ratio (Ammonia:Cyclohexanone) | This compound (%) | N-(1-methylcyclohexyl)cyclohexylamine (%) | Other Byproducts (%) |
| 1:1 | 65 | 25 | 10 |
| 3:1 | 85 | 10 | 5 |
| 5:1 | 92 | 5 | 3 |
Note: These are illustrative values and actual results may vary based on specific reaction conditions.
Frequently Asked Questions (FAQs)
Q1: What is the Leuckart reaction, and is it a suitable method for synthesizing this compound?
A1: The Leuckart reaction is a method for the reductive amination of aldehydes or ketones using formic acid, ammonium formate, or formamide as both the nitrogen source and the reducing agent.[9][10] While it is a viable one-step method, it often requires high temperatures, which can lead to the formation of byproducts, including N-formylated derivatives.[7][8] Modern methods using metal hydrides or catalytic hydrogenation often provide higher yields and purity under milder conditions.[6][11]
Q2: How can I effectively separate this compound from its common byproducts?
A2:
-
Fractional Distillation: Due to differences in boiling points, fractional distillation can be effective in separating this compound from the less volatile secondary amine byproducts and any unreacted starting materials.
-
Column Chromatography: For smaller scale purifications or when high purity is required, silica gel column chromatography is a standard method. A solvent system of increasing polarity (e.g., hexane/ethyl acetate with a small amount of triethylamine to prevent amine tailing) is typically employed.
-
Acid-Base Extraction: The basicity of the primary and secondary amines can be exploited. By treating the mixture with a dilute acid, the amines will be protonated and move to the aqueous phase, leaving non-basic impurities like 1-methylcyclohexene in the organic phase. The amines can then be recovered by basifying the aqueous layer and extracting with an organic solvent.
Q3: What analytical techniques are best for monitoring the reaction and identifying byproducts?
A3:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is the most powerful technique for this application. GC provides excellent separation of the volatile components, while MS allows for their identification based on their mass-to-charge ratio and fragmentation patterns.
-
Thin-Layer Chromatography (TLC): A quick and inexpensive method for monitoring the progress of the reaction. Staining with a suitable agent like ninhydrin can help visualize the amine products.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for confirming the structure of the final product and identifying the structures of any isolated byproducts.
Visualizing Reaction Pathways
Diagram 1: Competing Reactions in the Synthesis from 1-Methylcyclohexanol
Caption: E1 Elimination vs. Substitution Pathways.
Diagram 2: Byproduct Formation in Reductive Amination
Caption: Formation of Secondary Amine Byproducts.
References
-
Homework.Study.com. (n.d.). Draw the mechanism for the dehydration of 1-methylcyclohexanol. Retrieved from [Link]
-
Brainly. (2023). Show at least two methods for preparing 1-methylcyclohexene from 1-methylcyclohexanol. Retrieved from [Link]
-
Sciencemadness Wiki. (2020). Leuckart reaction. Retrieved from [Link]
- Google Patents. (n.d.). US8329948B2 - Method for the synthesis of substituted formylamines and substituted amines.
-
MDPI. (n.d.). Reductive Amination of Cyclohexanone via Bimetallic Rh-Ni Catalysts: A Pathway to Improved Catalytic Efficiency. Retrieved from [Link]
-
Pearson. (n.d.). Using cyclohexanone as the starting material, describe how each of the following compounds can be synthesized. Retrieved from [Link]
-
Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]
Sources
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- 2. echemi.com [echemi.com]
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- 5. Using cyclohexanone as the starting material, describe how each o... | Study Prep in Pearson+ [pearson.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. US8329948B2 - Method for the synthesis of substituted formylamines and substituted amines - Google Patents [patents.google.com]
- 9. Leuckart reaction - Sciencemadness Wiki [sciencemadness.org]
- 10. mdpi.com [mdpi.com]
- 11. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
common impurities in commercial 1-Methylcyclohexanamine
Technical Support Center: 1-Methylcyclohexanamine (1-MCA) Subject: Advanced Troubleshooting & Impurity Profiling Ticket ID: MCA-PRO-99X[1]
Executive Summary: The Commercial Context
Commercial this compound (CAS: 100-60-7) is predominantly synthesized via the Ritter Reaction .[1] Unlike standard reductive amination, this route involves the attack of cyanide (or a nitrile) on a tertiary carbocation generated from 1-methylcyclohexene.[1]
Consequently, the impurity profile is distinct.[1] Users often mistake the major impurity for a simple isomer, but it is typically a sterically hindered amide resulting from incomplete hydrolysis.[1] This guide addresses the identification, impact, and removal of these specific contaminants.
Module 1: Diagnostic & Identification
Q: I see a persistent impurity at roughly +42 mass units (or +41) in my GC-MS. What is it?
A: This is likely N-(1-methylcyclohexyl)acetamide. [1][2]
-
The Cause: If the manufacturer used acetonitrile in a modified Ritter reaction (common for safety reasons over HCN), the intermediate formed is an acetamide.
-
The Mechanism: The tertiary carbon in 1-MCA creates significant steric hindrance. While the synthesis forms the amide easily, the subsequent hydrolysis step (cleaving the amide back to the amine) is kinetically slow. If the manufacturer rushes the hydrolysis, 0.5% – 5.0% of this amide remains.
-
Diagnostic Markers:
Q: My amine titration indicates lower purity than the GC trace suggests. Why the discrepancy?
A: You are likely detecting "Silent" Inorganic Salts or Carbonates.
-
Inorganic Salts: The Ritter reaction uses stoichiometric amounts of Sulfuric Acid (
).[1] If the neutralization workup is inefficient, sulfate salts may remain entrained in the viscous amine. These do not vaporize in GC, giving a false sense of high purity.[1] -
Atmospheric Capture: 1-MCA is a strong base.[1] Upon exposure to air, it aggressively captures
to form carbamates or bicarbonate salts.[1] These appear as white crusts and will skew stoichiometric calculations in coupling reactions.[1]
Module 2: Reactivity & Interference
Q: Why is my coupling reaction stalling despite using excess 1-MCA?
A: Steric Hindrance + Catalyst Poisoning.
-
The "Gem-Dimethyl" Effect: The methyl group and the amine are on the same carbon (geminal). This creates a "neopentyl-like" steric environment.[1] Standard nucleophilic attack rates will be 10–100x slower than cyclohexylamine.[1]
-
Solution: Increase temperature and use highly polar solvents (DMF, DMAc) to accelerate the rate.[1]
-
-
Catalyst Poisoning: If your application involves hydrogenation (e.g., Pd/C), trace sulfur from the sulfuric acid synthesis route can deactivate the catalyst.[1]
-
Test: Run a small-scale "spike" test with a known clean amine to see if the catalyst is active.
-
Module 3: Purification Protocols
Protocol A: The "Salt-Break" Method (Recommended)
Best for removing non-basic impurities (alkenes, acetamides, alcohols).[1]
-
Dissolution: Dissolve crude 1-MCA (10 g) in Diethyl Ether or MTBE (100 mL).
-
Note: Non-polar impurities (1-methylcyclohexene) remain in solution.[1]
-
-
Precipitation: Bubble anhydrous HCl gas or add 4M HCl in Dioxane dropwise at 0°C.
-
Filtration: Filter the solid.[1] Wash the cake 3x with cold ether.
-
Result: The acetamide impurity (weakly basic) and alkenes (neutral) stay in the filtrate.[1]
-
-
Freebasing: Suspend the solid in minimal water.[1] Add 50% NaOH until pH > 12.[1] Extract with DCM, dry over
, and concentrate.[1]
Protocol B: Azeotropic Drying
Best for removing water before sensitive organometallic reactions.[1]
-
Add Benzene or Toluene to the amine.[1]
-
Distill using a Dean-Stark trap.
-
Water forms a ternary azeotrope and is removed.[1]
-
Critical: Do not use molecular sieves alone; the viscous amine coats the beads, preventing effective drying.
-
Visualizing the Impurity Landscape
Figure 1: Origin of Impurities (The Ritter Pathway)
This diagram illustrates how the synthesis route directly dictates the impurity profile. Note the "Kinetic Trap" where the acetamide resists hydrolysis.
Caption: The Ritter reaction pathway showing the formation of the persistent Acetamide impurity due to steric hindrance during the hydrolysis step.
Figure 2: Troubleshooting Decision Matrix
Use this flow to determine the correct purification strategy based on your observation.
Caption: Decision matrix for selecting the appropriate purification method based on impurity chemical nature.
Summary Data Table: Impurity Profiles
| Impurity Name | Structure Type | Origin | Detection (GC/MS) | Removal Method |
| N-Acetyl-1-methylcyclohexylamine | Amide | Incomplete Hydrolysis | M+ 155, Frag 43 | Acid-Base Extraction (Protocol A) |
| 1-Methylcyclohexene | Alkene | Starting Material / Elimination | M+ 96 | Vacuum Distillation / Protocol A |
| 1-Methylcyclohexanol | Alcohol | Competitive Hydrolysis | M+ 114 | Protocol A (Solubility difference) |
| Amine Carbonate | Salt | N/A (Decomposes in GC) | Degassing / Argon Storage |
References
-
Ritter, J. J., & Minieri, P. P. (1948).[1] A New Reaction of Nitriles.[1][3] I. Amides from Alkenes and Mononitriles. Journal of the American Chemical Society, 70(12), 4045–4048.[1] [1]
-
PubChem. (n.d.).[1][2] 1-Methylcyclohexylamine Compound Summary. National Library of Medicine.[1] [1][4]
-
Vogel, A. I. (1989).[1] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1] Longman Scientific & Technical.[1] (General reference for amine purification via hydrochloride salts).
-
Clayden, J., Greeves, N., & Warren, S. (2012).[1] Organic Chemistry. Oxford University Press.[1] (Mechanistic grounding for Ritter reaction and steric hindrance).
Sources
- 1. N-Methylcyclohexylamine | C7H15N | CID 7514 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. N-(1-Methylcyclohexyl)acetamide | C9H17NO | CID 16641261 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Intermolecular Ritter-Type C–H Amination of Unactivated sp3 Carbons - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1-Amino-1-methylcyclohexane | C7H15N | CID 3021578 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Catalyst Poisoning in 1-Methylcyclohexanamine Synthesis
Welcome to the technical support center for the synthesis of 1-Methylcyclohexanamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common yet challenging issue of catalyst poisoning during this critical reductive amination process. As your virtual Senior Application Scientist, I will provide in-depth, field-proven insights to help you diagnose, troubleshoot, and prevent catalyst deactivation, ensuring the integrity and efficiency of your experiments.
Introduction: The Critical Role of the Catalyst
The synthesis of this compound is most commonly achieved through the reductive amination of 1-methylcyclohexanone with ammonia. This reaction relies on a heterogeneous catalyst, typically Raney® Nickel or a supported noble metal like Palladium on carbon (Pd/C), to facilitate the hydrogenation of the intermediate imine. The catalyst's high surface area and active sites are paramount for high yield and selectivity. However, these same active sites are highly susceptible to deactivation by trace impurities, a phenomenon known as catalyst poisoning. This guide provides a structured approach to understanding and resolving these issues.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding catalyst poisoning in this specific synthesis.
Q1: What exactly is catalyst poisoning in the context of this compound synthesis?
A: Catalyst poisoning is the chemical deactivation of the catalyst's active sites by impurities present in the reaction system.[1] In the reductive amination of 1-methylcyclohexanone, poisons are substances that adsorb more strongly to the catalyst surface (e.g., Nickel, Palladium) than the reactants (hydrogen, imine intermediate).[2] This irreversible or semi-irreversible binding blocks the sites necessary for the catalytic cycle, drastically reducing or halting the reaction rate. Even at parts-per-million (ppm) levels, certain impurities can have a devastating impact on catalyst performance.[3]
Q2: What are the typical symptoms of a poisoned catalyst in my reaction?
A: The signs of catalyst poisoning can range from subtle to severe. Key indicators include:
-
Stalled or Incomplete Conversion: The reaction fails to proceed to completion, even with extended reaction times or increased hydrogen pressure. Hydrogen uptake may start normally and then abruptly stop.
-
Reduced Reaction Rate: The time required to achieve the desired conversion is significantly longer than in previous successful runs under identical conditions.
-
Formation of Byproducts: A poisoned catalyst can lose its selectivity. You may observe an increase in the formation of the intermediate imine or other side products resulting from incomplete reduction. In some cases, hydroxylamine intermediates can accumulate, which can be unstable.[4]
-
No Reaction Initiation: In cases of severe poisoning or a completely deactivated catalyst, the reaction may fail to start altogether.
Q3: What are the most likely sources of catalyst poisons for this reaction?
A: Contaminants can originate from various sources. A systematic evaluation is key to identifying the culprit.
-
Reactants: The 1-methylcyclohexanone starting material may contain sulfur compounds from its own synthesis or degradation.
-
Ammonia Source: The ammonia gas or ammonium hydroxide solution can be a source of contaminants.
-
Solvents: Solvents like methanol or ethanol can contain trace impurities.
-
Reaction Vessel: Inadequate cleaning of the reactor can introduce residues from previous experiments.
-
Hydrogen Gas: While less common, impurities in the hydrogen gas stream can also be a factor.
Part 2: In-Depth Troubleshooting Guide
This section provides a logical, step-by-step approach to diagnosing the root cause of catalyst deactivation.
Q1: My reaction has stalled. How can I confirm that catalyst poisoning is the cause and not another experimental error?
A: It is crucial to differentiate poisoning from other issues like poor mass transfer, incorrect temperature, or insufficient hydrogen pressure.
Troubleshooting Workflow:
Caption: Diagnostic workflow for stalled reactions.
If adding fresh, active catalyst does not restart the reaction, it strongly indicates the presence of a poison in the reaction medium that is deactivating the new catalyst as well.
Q2: I suspect sulfur poisoning. What is the mechanism and how can I test for it?
A: Sulfur compounds are among the most common and potent poisons for nickel and palladium catalysts.[2][5]
Mechanism: Sulfur-containing molecules (e.g., H₂S, thiols, thiophenes) dissociatively chemisorb onto the metal surface. The sulfur atom forms a very strong, stable bond with the nickel or palladium active sites (e.g., NiₓS).[6][7] This interaction is often irreversible under typical reaction conditions and electronically modifies the catalyst surface, preventing the adsorption and activation of hydrogen.[3]
Diagnostic Protocol:
-
Small-Scale Test: Run a small, control reaction with a pristine substrate known to work (e.g., pure cyclohexanone) and your potentially contaminated 1-methylcyclohexanone in parallel. If the control reaction proceeds and the other does not, the starting material is suspect.
-
Analytical Testing: Analyze your 1-methylcyclohexanone starting material using Gas Chromatography with a Sulfur Chemiluminescence Detector (GC-SCD) to quantify sulfur-containing impurities.
-
Copper Acetate Test: A simple qualitative test involves bubbling the gas from your ammonia source through a solution of lead or copper acetate. A black precipitate (PbS or CuS) indicates the presence of hydrogen sulfide.
Q3: Could the this compound product itself be inhibiting the reaction?
A: Yes, this is a known phenomenon called "product inhibition." Amines, including the desired this compound product, are Lewis bases and can coordinate to the acidic sites on the catalyst surface.[8] While this binding is generally weaker and more reversible than that of potent poisons like sulfur, high product concentrations can competitively inhibit the adsorption of reactants, slowing the reaction rate as it approaches completion. This is distinct from irreversible poisoning but can be a contributing factor to sluggish reactions.
Part 3: Corrective Actions & Best Practices
This section outlines protocols for purification, catalyst regeneration, and proper handling to prevent future failures.
Q4: How can I purify my reagents to remove potential catalyst poisons?
A: Proactive purification is the most effective strategy.
| Reagent/Solvent | Potential Poisons | Recommended Purification Protocol |
| 1-Methylcyclohexanone | Sulfur compounds, organic peroxides | 1. Pre-treatment: Pass the ketone through a packed bed of activated alumina or a suitable adsorbent resin to capture polar impurities. 2. Distillation: Perform a fractional distillation, discarding the initial and final fractions. |
| Ammonia Source | Hydrogen Sulfide (H₂S) | Use high-purity grade ammonia gas (e.g., 99.99%). If using a cylinder, ensure it is equipped with an appropriate purifier trap. |
| Solvents (e.g., Methanol) | Water, sulfur compounds | Use anhydrous, high-purity grade solvents. If contamination is suspected, distill over a suitable drying agent (e.g., magnesium methoxide for methanol). |
Q5: My Raney® Nickel catalyst is confirmed to be poisoned by sulfur. Can it be regenerated?
A: Regeneration of sulfur-poisoned Raney® Nickel is possible but can be challenging. The success rate depends on the severity of the poisoning.
Regeneration Protocol for Sulfur Poisoning:
-
Principle: The goal is to chemically remove the strongly bound sulfur from the nickel surface.
-
Procedure: A patented method involves treating the poisoned catalyst with an aqueous organic acid solution containing metal ions that form insoluble sulfides (e.g., lead or cadmium acetate).[9] This is followed by treatment with an aqueous base. This process aims to convert the nickel sulfide into a more easily removable metal sulfide.[9]
-
Alternative: For less severe cases, treating the catalyst with a hot alkaline solution (e.g., aqueous NaOH) under a hydrogen stream may help desorb some sulfur species. Some studies have also shown that heat treatment with H₂ gas at elevated temperatures can regenerate nickel catalysts.[6]
It is often more practical and cost-effective in a research setting to discard the poisoned catalyst and use a fresh batch after purifying the reagents.
Q6: What are the best practices for handling and storing Raney® Nickel to maintain its high activity?
A: Raney® Nickel is highly pyrophoric when dry and can lose activity through oxidation and improper storage.[10][11]
-
Always Keep it Wet: The catalyst should always be kept as a slurry under deoxygenated water or a suitable solvent (like ethanol).[10][11] Commercial Raney® Nickel is typically supplied in water.[12]
-
Inert Atmosphere: Handle the catalyst under an inert atmosphere (e.g., Nitrogen or Argon) whenever possible to prevent exposure to air, which can cause both a fire hazard and gradual oxidation of the active nickel sites.[10]
-
Storage: Store the catalyst slurry in a tightly sealed container in a cool, dark place, preferably in a refrigerator. Do not store for excessively long periods, as its activity can decrease over time even under water.[10]
-
Washing: Before use, if the catalyst is in water and your reaction is in an organic solvent, carefully decant the water and wash the catalyst multiple times with the reaction solvent under an inert atmosphere.[12]
Summary Diagram: Poisoning and Prevention Cycle
Caption: The cycle of synthesis, poisoning, and intervention.
References
-
EXP 6 Synthesis of 1-methylcyclohexene via E1 . YouTube. [Link]
- Regeneration of sulfur-poisoned raney nickel catalyst.
-
How to Prevent Catalyst Poisoning at the Industrial Scale . General Kinematics. [Link]
-
Amine Treating - Troubleshooting Guide . Scribd. [Link]
-
Reductive Amination of Cyclohexanone via Bimetallic Rh-Ni Catalysts: A Pathway to Improved Catalytic Efficiency . MDPI. [Link]
-
hydrogen - Organic Syntheses Procedure . Organic Syntheses. [Link]
-
Precious Metal Catalyst (PMC) or Nickel Catalyzed Hydrogenation . ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
-
Amine synthesis by reductive amination (reductive alkylation) . Organic Chemistry Portal. [Link]
-
Raney® Nickel: A Life-Changing Catalyst . American Chemical Society. [Link]
- Preparation method of trans-4-methyl cyclohexylamine.
-
The Art of Heterogeneous Catalytic Hydrogenation - Part 1 . University of Illinois. [Link]
-
Catalyst poison | Toxicity, Inhibition, Effects . Britannica. [Link]
-
Regeneration of Raney®-Nickel Catalyst for the Synthesis of High-Value Amino-Ester Renewable Monomers . MDPI. [Link]
-
Designing a Potential Pathway for the Catalytic Synthesis of 1,3-Cyclohexanediamine . MDPI. [Link]
-
Deactivation and Regeneration Method for Ni Catalysts by H₂S Poisoning in CO₂ Methanation Reaction . MDPI. [Link]
-
Continuous flow reductive amination of cyclohexanone using Pd/C catalyst with high productivity . Reaction Chemistry & Engineering (RSC Publishing). [Link]
-
Raney Ni-Al alloy-mediated reduction of benzils in wate . ResearchGate. [Link]
-
Reductive amination . Wikipedia. [Link]
-
Catalyst poisoning . Wikipedia. [Link]
-
Detection of Catalyst Poisons . G.A.S. Dortmund. [Link]
-
Mechanism of sulfur poisoning by H2S and SO2 of nickel and cobalt based catalysts for dry reforming of methane . University of Saskatchewan. [Link]
-
Tetrazole Synthesis via Cyclopropenium Phase-Transfer Catalysis: A Click Strategy . ACS Publications. [Link]
-
Regeneration of sulfur poisoned Pd-Pt/CeO₂-ZrO₂-Y₂O₃-La₂O₃ . ScienceDirect. [Link]
-
Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction . Frontiers. [Link]
-
Raney Nickel: A Widely Used Catalyst in Alkaline Water Electrolysis for Hydrogen Production . Anode & Wire Mesh Supplier. [Link]
-
Catalyst Poisoning And Regeneration Methods: Organics, Sulfur, And Cleaning Routines . LinkedIn. [Link]
-
Advanced Strategies for Mitigating Catalyst Poisoning in Low and High Temperature Proton Exchange Membrane Fuel Cells: Recent Progress and Perspectives . MDPI. [Link]
-
Designing a Potential Pathway for the Catalytic Synthesis of 1,3-Cyclohexanediamine . ResearchGate. [Link]
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- 4. Precious Metal Catalyst (PMC) or Nickel Catalyzed Hydrogenation - Wordpress [reagents.acsgcipr.org]
- 5. Catalyst poison | Toxicity, Inhibition, Effects | Britannica [britannica.com]
- 6. mdpi.com [mdpi.com]
- 7. Mechanism of sulfur poisoning by H2S and SO2 of nickel and cobalt based catalysts for dry reforming of methane. [harvest.usask.ca]
- 8. scs.illinois.edu [scs.illinois.edu]
- 9. US3674707A - Regeneration of sulfur-poisoned raney nickel catalyst - Google Patents [patents.google.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. plmesh.com [plmesh.com]
- 12. mdpi.com [mdpi.com]
scale-up considerations for 1-Methylcyclohexanamine production
This guide outlines the scale-up considerations for 1-Amino-1-methylcyclohexane (often referred to as 1-Methylcyclohexanamine in industrial contexts). This primary amine is synthesized via the Ritter Reaction , a classic method for installing an amino group at a tertiary carbon.
Disambiguation: Know Your Molecule
Before proceeding, confirm your target structure.
-
Target: 1-Amino-1-methylcyclohexane (Primary amine attached to a tertiary carbon).
-
NOT: N-Methylcyclohexylamine (Secondary amine).
-
Synthesis Route: Reductive amination of cyclohexanone with methylamine.
-
Introduction: The Ritter Chemistry at Scale
Scaling up the production of sterically hindered amines like 1-amino-1-methylcyclohexane presents unique thermodynamic and hydrodynamic challenges. The standard industrial route involves the Ritter Reaction of 1-methylcyclohexanol with a cyanide source (HCN or NaCN) in concentrated sulfuric acid to form a formamide intermediate, followed by hydrolysis.
Why this route? Direct amination is impossible due to elimination side reactions. The Ritter reaction stabilizes the tertiary carbocation, allowing nitrogen attack.
Process Flow Diagram
The following diagram illustrates the critical control points (CCPs) in the synthesis workflow.
Figure 1: Process flow for the Ritter synthesis of 1-amino-1-methylcyclohexane, highlighting the critical exothermic step and purification.
Phase 1: The Ritter Reaction (Formation of Formamide)
Core Challenge: Managing the massive heat release upon mixing sulfuric acid with the alcohol/nitrile mixture, and preventing the polymerization of the alkene side-product.
Troubleshooting Guide
| Symptom | Probable Cause | Corrective Action |
| Runaway Exotherm | Rapid addition of H₂SO₄; Inadequate cooling surface area. | Dosing Control: Switch to semi-batch mode. Add H₂SO₄ to the alcohol/nitrile mix slowly, maintaining T < 40°C. Use active brine cooling. |
| Solidification / Stalling | High viscosity of the sulfated mass; "Gelling" due to polymerization. | Solvent & Agitation: Use an inert co-solvent (e.g., Glacial Acetic Acid or Dibutyl Ether) to lower viscosity. Upgrade to an Anchor or Helical Ribbon impeller. |
| Low Yield (Alkene Formation) | Temperature too high (>50°C) promotes E1 elimination over Ritter attack. | Temperature Discipline: Keep reaction T between 30–45°C. Do not exceed 50°C during acid addition. |
Q&A: Specific Operational Issues
Q: We are seeing a thick, black tar forming in the reactor. What is this? A: This is likely polymerized 1-methylcyclohexene.
-
Mechanism: The tertiary carbocation can eliminate a proton to form the alkene. In the presence of concentrated H₂SO₄ and heat, this alkene polymerizes.
-
Fix: Lower your reaction temperature. Ensure your cyanide source (NaCN or HCN) is present in slight excess before the acid generates the carbocation, ensuring the kinetic trap (Ritter attack) outcompetes elimination.
Q: Can we use Acetonitrile instead of Sodium Cyanide to avoid toxicity? A: Proceed with Caution.
-
While Acetonitrile is safer to handle, it produces the Acetamide (N-(1-methylcyclohexyl)acetamide).
-
The Problem: Sterically hindered acetamides are notoriously difficult to hydrolyze. You will require extreme conditions (e.g., KOH in ethylene glycol at 150°C+) to deprotect the amine, which often leads to degradation or retro-Ritter fragmentation.
-
Recommendation: For scale-up, the Formamide route (via NaCN/H₂SO₄) is superior because formamides hydrolyze under much milder conditions.
Phase 2: Hydrolysis & Isolation
Core Challenge: Breaking the amide bond on a sterically crowded carbon without reversing the reaction.
Protocol: Alkaline Hydrolysis of the Formamide
-
Quench: Pour the Ritter reaction mass onto ice/water. The Formamide intermediate will separate as an oil or solid.
-
Wash: Wash the intermediate with water to remove bulk acid.
-
Hydrolysis: Charge the intermediate into a reactor with 20% NaOH (aq) .
-
Reflux: Heat to reflux (approx. 100°C) for 4–6 hours.
-
Monitoring: Track the disappearance of the carbonyl peak in IR or the amide proton in NMR.
-
-
Extraction: Cool and separate layers. The amine is the top organic layer.
Q&A: Hydrolysis Troubleshooting
Q: The hydrolysis is stalling at 80% conversion. Should we add acid? A: No. Acidic hydrolysis is prone to the Retro-Ritter reaction, where the amine reverts to the alkene and ammonium ion.
-
Solution: Maintain Alkaline conditions. If the reaction stalls, increase the temperature by adding a phase transfer catalyst (e.g., PEG-400) or switching the solvent to a higher boiler (e.g., Propylene Glycol) to increase the reflux temperature.
Q: We have a stable emulsion during the workup. A: The amine acts as a surfactant.
-
Fix: Add solid NaCl to saturate the aqueous layer ("Salting Out"). This increases the density difference and ionic strength, forcing phase separation.
Phase 3: Purification & Safety
Quantitative Data: Physical Properties
| Property | Value | Relevance to Scale-Up |
| Boiling Point | ~140–142°C | Distillable, but close to unreacted alcohol/alkene. |
| Density | ~0.86 g/mL | Lighter than water; forms upper layer. |
| Flash Point | ~28°C (est) | Flammable. Ground all equipment. |
| Solubility | Low in water | Good for phase separation, but requires solvent for cleaning. |
Safety Critical: Hydrogen Cyanide (HCN)
If using the NaCN/H₂SO₄ route, HCN gas is generated in situ .
-
Engineering Control: The reactor must be connected to a caustic scrubber (NaOH solution) to neutralize any off-gassing HCN.
-
Detection: Personal HCN monitors are mandatory for all operators.
-
pH Control: Never allow the quench water to become acidic if residual cyanide is present. Keep waste streams alkaline (pH > 10) to prevent HCN liberation.
References
-
Ritter Reaction Mechanism & Scope: Organic Chemistry Portal. "Ritter Reaction."[1][2][4][5][6][7] Available at: [Link]
- Scale-Up Safety (Exotherms): Stoessel, F. "Thermal Safety of Chemical Processes." Wiley-VCH. (General reference for Ritter exotherms).
-
Hydrolysis Kinetics: Indian Journal of Chemistry. "Kinetics of Base Hydrolysis of Cyanoacetamide." Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. A sustainable twist on the Ritter reaction: iron-based deep eutectic solvents as a green route to amide synthesis - RSC Sustainability (RSC Publishing) DOI:10.1039/D5SU00489F [pubs.rsc.org]
- 4. glaserr.missouri.edu [glaserr.missouri.edu]
- 5. Ritter Reaction [organic-chemistry.org]
- 6. Intermolecular Ritter-Type C–H Amination of Unactivated sp3 Carbons - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ritter reaction - Wikipedia [en.wikipedia.org]
Technical Support Center: 1-Methylcyclohexanamine Synthesis Work-Up
An authoritative guide to the synthesis and purification of 1-methylcyclohexanamine, including troubleshooting and frequently asked questions.
Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth, field-proven insights into the work-up and purification procedures. As Senior Application Scientists, we aim to explain the causality behind experimental choices, ensuring a robust and reproducible protocol.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound, and how does it influence the work-up?
A1: The most prevalent method for synthesizing this compound is the reductive amination of 1-methylcyclohexanone.[1][2] This one-pot reaction typically involves the formation of an intermediate imine from 1-methylcyclohexanone and an ammonia source, which is then reduced in situ to the desired primary amine.[1][3] The choice of reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃), is critical as they are selective for the imine over the ketone, allowing for a one-pot procedure.[1][3] The work-up is consequently designed to handle an aqueous reaction mixture containing the amine product, unreacted starting materials, and byproducts from the reducing agent.
Q2: Why is an acid-base extraction necessary for purifying this compound?
A2: An acid-base extraction is a highly effective method for separating amines from neutral or acidic impurities.[4][5][6][7] this compound, being a basic compound, reacts with acids to form a water-soluble ammonium salt.[7][8] This allows for its selective extraction into an aqueous acidic layer, leaving non-basic impurities like unreacted 1-methylcyclohexanone in the organic layer.[6] Subsequently, neutralizing the aqueous layer with a base regenerates the water-insoluble free amine, which can then be recovered by extraction into a fresh organic solvent.[5]
Q3: What are the key physical properties of this compound relevant to its purification?
A3: Understanding the physical properties of this compound is crucial for its successful purification.
| Property | Value | Significance for Purification |
| Molecular Weight | 113.20 g/mol [9] | Influences its boiling point and behavior in distillation. |
| Appearance | Colorless to pale yellow liquid | A significant color change may indicate impurities. |
| Solubility | Slightly soluble in water, soluble in organic solvents | Forms the basis of the liquid-liquid extraction procedure. |
| Basicity | Weak base[8] | Enables the formation of a water-soluble salt for acid-base extraction.[8] |
Standard Work-up and Purification Protocol
The following is a detailed, step-by-step methodology for the work-up and purification of this compound following its synthesis via reductive amination.
Experimental Protocol
-
Quenching the Reaction:
-
Once the reaction is deemed complete, cool the reaction vessel in an ice bath.
-
Slowly add 1M hydrochloric acid (HCl) to quench any remaining reducing agent and to protonate the amine product. Caution: If sodium borohydride was used, this will generate hydrogen gas. Ensure adequate ventilation.
-
-
Solvent Removal:
-
If the reaction was performed in a volatile organic solvent like methanol or ethanol, remove the bulk of the solvent using a rotary evaporator.
-
-
Acid-Base Extraction:
-
Transfer the remaining aqueous mixture to a separatory funnel.
-
Add an organic solvent immiscible with water, such as diethyl ether or dichloromethane (DCM).
-
Wash the organic layer with 1M HCl. The this compound will be protonated and move into the aqueous layer.[5][6]
-
Separate the layers and collect the aqueous layer. Repeat the extraction of the organic layer with 1M HCl to ensure complete recovery of the amine.
-
Combine all aqueous extracts. The unreacted ketone and other neutral impurities will remain in the organic layer, which can be discarded.
-
-
Liberating the Free Amine:
-
Cool the combined acidic aqueous extracts in an ice bath.
-
Slowly add a strong base, such as 3M sodium hydroxide (NaOH), with stirring until the solution is basic (pH > 11). This deprotonates the ammonium salt to regenerate the free amine.[10]
-
The free amine will separate from the aqueous layer, often appearing as an oily layer.
-
-
Back Extraction:
-
Extract the liberated amine from the basified aqueous solution with a fresh portion of an organic solvent (e.g., diethyl ether or DCM).
-
Perform this extraction three times to ensure complete recovery of the product.
-
Combine the organic extracts.
-
-
Drying and Final Purification:
-
Dry the combined organic extracts over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[11]
-
Filter to remove the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude this compound.
-
For higher purity, the crude product can be purified by fractional distillation under atmospheric or reduced pressure.[12]
-
Troubleshooting Guide
Caption: Troubleshooting flowchart for this compound work-up.
Q4: I am observing a persistent emulsion during the acid-base extraction. How can I resolve this?
A4: Emulsion formation is a common issue when working with amines. To break the emulsion, you can try the following:
-
Addition of Brine: Add a small amount of saturated aqueous sodium chloride (brine) solution. This increases the ionic strength of the aqueous phase, which can help to break up the emulsion.
-
Filtration: For very persistent emulsions, filtering the mixture through a pad of Celite or glass wool can be effective.
-
Patience: Sometimes, simply allowing the separatory funnel to stand undisturbed for an extended period can lead to the separation of layers.
Q5: My final yield of this compound is very low. What are the potential causes?
A5: Low yields can often be traced back to the work-up procedure.
-
Incomplete Extraction: Ensure that the pH of the aqueous layer is sufficiently acidic (pH < 2) during the initial acid wash to fully protonate and extract the amine. Conversely, ensure the pH is sufficiently basic (pH > 11) to fully deprotonate the amine salt before back-extraction.[10] Perform multiple extractions at each stage to ensure complete transfer of the product between phases.
-
Product Volatility: this compound is a relatively volatile compound. Significant loss can occur during solvent removal on a rotary evaporator if the bath temperature is too high or the vacuum is too strong.
-
Incomplete Reaction: Before proceeding to work-up, confirm the reaction has gone to completion using an appropriate analytical technique like TLC or GC.
Q6: My purified product is contaminated with unreacted 1-methylcyclohexanone. How can I remove it?
A6: The presence of the starting ketone in the final product indicates an inefficient acid-base extraction. The ketone is a neutral compound and should have remained in the initial organic layer.[6]
-
Repeat the Acid-Base Extraction: Redissolve the impure product in an organic solvent and repeat the acid-base extraction procedure, paying close attention to the pH adjustments and ensuring thorough mixing of the layers.
-
Fractional Distillation: If the contamination is minor, a careful fractional distillation should be able to separate the this compound from the higher-boiling 1-methylcyclohexanone.[12]
Q7: How can I confirm the purity of my final product?
A7: Several analytical techniques can be used to assess the purity of your this compound.
-
Gas Chromatography (GC): GC is an excellent method for determining the purity of volatile compounds and identifying any residual starting materials or byproducts.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the desired product and detect impurities.
-
Infrared (IR) Spectroscopy: The presence of a primary amine can be confirmed by the characteristic N-H stretches in the IR spectrum. The absence of a strong C=O stretch will indicate the removal of the starting ketone.
Sources
- 1. organicchemistrytutor.com [organicchemistrytutor.com]
- 2. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. youtube.com [youtube.com]
- 6. web.mnstate.edu [web.mnstate.edu]
- 7. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 8. N-Methylcyclohexylamine | C7H15N | CID 7514 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. chemsynthesis.com [chemsynthesis.com]
- 10. CN102001950A - Preparation method of trans-4-methyl cyclohexylamine - Google Patents [patents.google.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. CZ2005230A3 - Novel synthesis process of trans-4-methylcyclohexylamine base and derived salts of trans-4-methylcyclohexylamine hydrochloride or pivalate usable as intermediates in the preparation of glimepiride antidiabetic - Google Patents [patents.google.com]
Technical Support Center: 1-Methylcyclohexanamine Stability & Handling
Reference ID: TSC-AMINE-1MCH
Subject: Stability, Storage, and Troubleshooting for 1-Methylcyclohexanamine Applicable CAS: 1490-33-1 (Primary Amine) | Note: Distinct from N-Methylcyclohexylamine (CAS 100-60-7)[1][2]
Technical Overview & Molecule Definition
User Alert: Before proceeding, verify your specific isomer. This guide covers This compound (also known as 1-amino-1-methylcyclohexane).[1][2]
-
Structure: A primary amine (-NH₂) attached to a cyclohexane ring at the same carbon as a methyl group.[1][2]
-
Key Feature: Steric Hindrance. The geminal methyl group at the
-carbon creates significant steric bulk.[1][2] This makes the compound a potent base but a sluggish nucleophile compared to unhindered amines like cyclohexylamine.[1][2]
Quick Reference Data
| Property | Value | Stability Implication |
| Physical State | Liquid (Colorless to Pale Yellow) | Subject to oxidation (yellowing).[1][2][3] |
| Boiling Point | ~142°C (at 760 mmHg) | Volatile; requires tightly sealed storage.[1][2][3] |
| Basicity (pKa) | ~10.5 (Conjugate Acid) | Strong base; rapidly absorbs atmospheric CO₂.[1][2][3] |
| Flash Point | ~29-35°C (Est.)[1][2][3] | Flammable. Static discharge risk during transfer.[1][2][3] |
Critical Stability Factors (The "Why" and "How")
A. The "White Crust" Phenomenon (Air Sensitivity)
Issue: Users frequently report a white, crystalline solid forming on the threads of the bottle cap or within the liquid.[1][2] Mechanism: Like most primary amines, this compound reacts with atmospheric Carbon Dioxide (CO₂) to form a carbamate salt.[1][2] Despite the steric hindrance of the methyl group, the high basicity drives this reaction.[1][2]
Reaction Pathway:
B. Oxidative Degradation (Yellowing)
Issue: The liquid turns from colorless to yellow or brown over time.[1][2] Mechanism: Radical oxidation of the amine group leads to the formation of imines, hydroxylamines, and eventually complex oligomers (color bodies).[1][2] This is accelerated by light and trace metal impurities.[1][2]
C. The "Alkylation Trap" (Solvent Incompatibility)
Issue: Unexpected precipitation when stored in solution.[1][2]
Mechanism: Amines are nucleophiles.[1][2][4] If dissolved in halogenated solvents (e.g., Dichloromethane/DCM or Chloroform) for extended periods, the amine effectively "attacks" the solvent, forming quaternary ammonium salts (crystals) via an
Troubleshooting Guides
Scenario 1: "My Reagent Has Turned Yellow. Is It Still Usable?"
Diagnosis: Mild Oxidation.[1][2] Verdict: likely Usable for general synthesis but Unsuitable for sensitive catalysis or kinetic studies.[1][2]
| Severity | Appearance | Action |
| Grade A | Colorless / Water White | Use as is.[1][2][3] |
| Grade B | Pale Straw Yellow | Distillation Recommended. If purity is not critical (e.g., workup extraction), use as is.[1][2][3] |
| Grade C | Dark Amber / Brown | Discard or Redistill. Significant impurity load will interfere with stoichiometry.[1][2][3] |
Corrective Protocol: Distillation over KOH
-
Dry the amine over KOH pellets for 2 hours to remove water/carbonate.[1][2]
-
Discard the first 5% (forerun) and the last 10% (pot residue).[1][2]
Scenario 2: "There are White Solids Blocking the Syringe/Needle."
Diagnosis: Insoluble Amine Carbamate (CO₂ reaction).[1][2] Verdict: The solid is an impurity.[1][2] The remaining liquid is likely pure but the concentration is now unknown.[1][2]
Corrective Protocol: The "Inert Flush"
-
Do not try to dissolve the solid by heating (it decomposes back to amine + CO₂ but reforms on cooling).[1][2]
-
Filter the liquid through a dry frit under an Argon blanket.
-
Store the filtrate in a Schlenk tube or a fresh bottle with a septum, purged with Argon.[1][2]
Visual Workflows
Workflow A: Degradation & Handling Logic
This diagram illustrates the decision tree for handling the reagent based on its physical state.
Figure 1: Decision matrix for evaluating reagent quality based on visual inspection.
Workflow B: The "Alkylation Trap" Mechanism
Why you should never store this amine in DCM.
Figure 2: Mechanism of instability when stored in halogenated solvents.[2]
Frequently Asked Questions (FAQ)
Q: Can I store this compound in a plastic (polyethylene) bottle? A: Yes, for short periods. However, High-Density Polyethylene (HDPE) is permeable to CO₂ over time.[1][2] For long-term storage (>3 months), glass containers with Teflon-lined caps are mandatory to prevent carbamate formation.[1][2]
Q: I need to dry the amine. Can I use Calcium Chloride (CaCl₂)? A: NO. Primary amines form complexes with CaCl₂, making it impossible to distill the amine back out.[1][2]
-
Correct Drying Agents: Potassium Hydroxide (KOH), Sodium Hydroxide (NaOH), or Barium Oxide (BaO).[1][2]
-
Incorrect Drying Agents: CaCl₂, Magnesium Sulfate (MgSO₄ - slightly acidic), Silica.[1][2]
Q: How does the steric hindrance affect my reaction compared to Cyclohexylamine? A:
-
Nucleophilicity: Significantly reduced.[1][2] If you are trying to do an
alkylation, expect reaction times to be 5-10x longer or require higher temperatures compared to cyclohexylamine.[1][2] -
Basicity: It remains a strong base.[1][2] It is excellent for deprotonation reactions where you want to avoid the amine attacking the electrophile (acting as a non-nucleophilic base, though less bulky than LDA).[1][2]
Q: What is the best way to dispose of old, degraded amine? A: Do not pour down the drain.[1][2] Dissolve in a combustible solvent and incinerate in a chemical waste incinerator equipped with an afterburner and scrubber (to handle Nitrogen Oxides).[1][2]
References
-
National Center for Biotechnology Information. (2025).[1][2] PubChem Compound Summary for CID 7514, N-Methylcyclohexylamine. (Note: Used for comparative physicochemical data; specific isomer data derived from structural analysis).[1][2] Link
-
Sigma-Aldrich. (2025).[1][2] Safety Data Sheet: Cyclohexylamine derivatives. (General handling protocols for hindered amines). Link
-
Veltman, K., et al. (2010).[1][2][5] Emissions and formation of degradation products in amine-based carbon capture. Environmental Science & Technology.[1][2][5] (Mechanism of amine-CO2 carbamate formation). Link[1][2][3]
-
Fisher Scientific. (2009).[1][2] Material Safety Data Sheet: N-Methylcyclohexylamine. Link
Sources
- 1. Cyclohexylamine - Wikipedia [en.wikipedia.org]
- 2. N-Methylcyclohexylamine | C7H15N | CID 7514 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Cyclohexanamine, N-methyl- (CAS 100-60-7) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 4. Carbon dioxide - Wikipedia [en.wikipedia.org]
- 5. forcetechnology.com [forcetechnology.com]
Validation & Comparative
A Senior Application Scientist's Guide to Condensation Reactions: 1-Methylcyclohexanamine vs. Other Primary Amines
Executive Summary
Condensation reactions involving primary amines and carbonyl compounds are fundamental transformations in organic synthesis, pivotal to the construction of imines (Schiff bases) which are precursors to a vast array of pharmaceuticals and complex molecules.[1][2][][4][5] The choice of the primary amine is a critical parameter that dictates reaction kinetics, product yield, and stability. This guide provides an in-depth comparison of 1-methylcyclohexanamine, a sterically hindered cycloaliphatic amine, with other common primary amines such as n-butylamine, cyclohexylamine, and aniline. We will explore the mechanistic nuances, analyze the profound impact of steric and electronic effects on reactivity, and provide actionable experimental protocols for researchers in drug development and synthetic chemistry.
Introduction: The Central Role of Primary Amines in Synthesis
Primary amines (R-NH₂) are indispensable building blocks in modern chemistry, serving as versatile nucleophiles, catalysts, and intermediates.[2][6] Their reaction with aldehydes or ketones to form a carbon-nitrogen double bond (C=N) is a cornerstone of C-N bond formation chemistry.[1][7] This transformation, known as imine or Schiff base formation, is a reversible, acid-catalyzed condensation reaction where a molecule of water is eliminated.[8][9] The resulting imines are not merely stable products but are often critical intermediates in multi-step syntheses, including reductive aminations to form secondary amines and as precursors for heterocyclic compounds.[1][7] In the pharmaceutical industry, the amine functional group is a key component in a majority of active pharmaceutical ingredients (APIs), enhancing solubility, bioavailability, and target binding.[10][11]
This guide focuses on this compound[12][13], a primary amine distinguished by a tertiary carbon atom adjacent to the amino group. This structural feature introduces significant steric hindrance, which profoundly influences its reactivity in comparison to less encumbered aliphatic amines and electronically distinct aromatic amines.
Mechanistic Principles of Imine Formation
Understanding the reaction mechanism is paramount to controlling its outcome. The formation of an imine proceeds through a two-part, reversible process that is highly pH-dependent.[14]
Part 1: Formation of the Carbinolamine Intermediate
-
Nucleophilic Attack: The reaction initiates with the lone pair of the primary amine's nitrogen atom acting as a nucleophile, attacking the electrophilic carbonyl carbon.[15]
-
Proton Transfer: This attack forms a zwitterionic intermediate. A subsequent proton transfer, often facilitated by the solvent or a catalytic amount of acid, results in a neutral carbinolamine.[8][15]
Part 2: Dehydration to the Imine 3. Protonation of the Hydroxyl Group: The carbinolamine's hydroxyl group is a poor leaving group. Acid catalysis is crucial here to protonate the oxygen, converting it into a much better leaving group: water.[9][14] 4. Elimination of Water: The lone pair on the nitrogen helps to expel the water molecule, forming a resonance-stabilized iminium ion. 5. Deprotonation: A base (often the solvent or the conjugate base of the acid catalyst) removes the proton from the nitrogen to yield the final, neutral imine product.[8][9]
The optimal pH for this reaction is typically mildly acidic (around 4-5).[8][14] If the conditions are too acidic, the amine nucleophile becomes fully protonated (R-NH₃⁺) and non-nucleophilic, stalling the initial attack.[9] If conditions are too basic, the hydroxyl group of the carbinolamine cannot be sufficiently protonated for elimination.[14]
Caption: Acid-catalyzed mechanism of imine formation.
Comparative Analysis: The Impact of Amine Structure
The structure of the primary amine—specifically its steric bulk and electronic properties—is a decisive factor in condensation reactions.
Steric Hindrance: The Defining Feature of this compound
Steric hindrance refers to the spatial crowding around the reactive center. In this compound, the methyl group and the cyclohexane ring create a congested environment around the nucleophilic nitrogen.
-
This compound vs. n-Butylamine (Minimal Hindrance): n-Butylamine is a linear, flexible amine with very low steric bulk. It reacts quickly with most aldehydes and ketones because its nitrogen atom is highly accessible for nucleophilic attack.
-
This compound vs. Cyclohexylamine (Moderate Hindrance): Cyclohexylamine is less hindered than its 1-methyl counterpart. The absence of the axial methyl group allows for easier approach to the carbonyl carbon. Consequently, reactions with cyclohexylamine are generally faster and may proceed under milder conditions than with this compound.[16]
-
Impact on Reaction Rate: Increased steric hindrance slows down the initial nucleophilic attack (Step 1), which is often the rate-determining step, especially with ketones.[17][18] This can lead to significantly longer reaction times or the need for more forcing conditions (e.g., higher temperatures, stronger acid catalysis) to achieve acceptable conversion.[17]
-
Kinetic vs. Thermodynamic Control: In reactions with multiple possible outcomes, a sterically hindered amine is more likely to favor the product derived from attack at a less hindered carbonyl group (the kinetic product).[19][20] The higher energy barrier for attacking a more substituted position may be insurmountable under standard conditions.
Electronic Effects: Aliphatic vs. Aromatic Amines
Electronic effects relate to how the electron density on the nitrogen is influenced by its substituents.
-
This compound (Electron-Donating): The cycloalkyl group is electron-donating via an inductive effect, which slightly increases the electron density on the nitrogen. This enhances its nucleophilicity and basicity compared to aromatic amines.
-
Aniline (Electron-Withdrawing): In aniline, the nitrogen's lone pair is delocalized into the aromatic ring through resonance. This significantly reduces the electron density on the nitrogen, making aniline a much weaker nucleophile and weaker base than aliphatic amines. As a result, imine formation with aniline is often slower and may require more effective catalysis, although the resulting aromatic imines (Schiff bases) are highly stabilized by conjugation and are often more stable than their aliphatic counterparts.[5]
Experimental Comparison and Protocols
To illustrate these principles, we present comparative data for the reaction of various primary amines with cyclohexanone.
Comparative Performance Data
The following table summarizes typical results for the condensation of cyclohexanone with different primary amines under standardized conditions.
| Amine | Structure | Steric Hindrance | Electronic Effect | Typical Reaction Time (h) | Typical Yield (%) | Notes |
| n-Butylamine | CH₃(CH₂)₃NH₂ | Low | Inductive (Donating) | 2-4 | >90% | Fast reaction, product prone to hydrolysis. |
| Cyclohexylamine | c-C₆H₁₁NH₂ | Moderate | Inductive (Donating) | 6-8 | 85-90% | Slower than n-butylamine due to bulk. |
| This compound | c-C₆H₁₀(CH₃)NH₂ | High | Inductive (Donating) | 24-48 | 60-75% | Significantly slower reaction; may require higher temperatures.[17][18] |
| Aniline | C₆H₅NH₂ | Low (Planar) | Resonance (Withdrawing) | 12-18 | >95% | Slower nucleophile but forms a highly stable, conjugated product.[5] |
Note: Data are illustrative and represent typical outcomes for a reaction conducted in toluene with a Dean-Stark trap and a catalytic amount of p-toluenesulfonic acid (p-TSA).
Standard Experimental Protocol: Imine Synthesis
This protocol describes a general procedure for the synthesis of an imine from a primary amine and a ketone, using a Dean-Stark apparatus to remove water and drive the reaction to completion.[16][21]
Materials:
-
Ketone (e.g., Cyclohexanone, 1.0 eq)
-
Primary Amine (e.g., this compound, 1.1 eq)
-
Solvent (e.g., Toluene, ~0.5 M concentration)
-
Acid Catalyst (e.g., p-Toluenesulfonic acid, 0.01-0.05 eq)
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
-
Solvents for extraction and chromatography (e.g., Ethyl Acetate, Hexanes)
Procedure:
-
Setup: Assemble a round-bottom flask with a magnetic stir bar, a Dean-Stark trap, and a reflux condenser. Ensure all glassware is oven-dried.
-
Reagent Addition: Charge the flask with the ketone (1.0 eq), the primary amine (1.1 eq), and toluene.
-
Catalyst Addition: Add the acid catalyst (p-TSA) to the stirring solution.
-
Reaction: Heat the mixture to reflux. Water will begin to collect in the Dean-Stark trap as an azeotrope with toluene, providing a visual indicator of reaction progress.
-
Monitoring: Monitor the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting ketone is consumed. For sterically hindered amines like this compound, this may take over 24 hours.[17]
-
Workup: Once complete, cool the reaction to room temperature. Wash the organic mixture with a saturated aqueous sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: The crude imine can be purified by vacuum distillation or column chromatography if necessary. Imines can be sensitive to hydrolysis, so purification should be performed promptly using dry solvents.[9]
Caption: Experimental workflow for imine synthesis.
Conclusion for the Drug Development Professional
The selection of a primary amine for a condensation reaction is a strategic decision with significant consequences for reaction efficiency and product characteristics.
-
For Speed and High Throughput: Unhindered aliphatic amines like n-butylamine are ideal when rapid reaction and high conversion are the primary goals, provided the resulting imine's stability is sufficient for subsequent steps.
-
For Product Stability: Aromatic amines like aniline are preferred when the final imine product requires high stability, as the resulting conjugated system is thermodynamically favored.
-
For Steric Control and Molecular Scaffolding: Sterically hindered amines like This compound are specialty reagents. While their use entails longer reaction times and potentially lower yields, they are invaluable in specific contexts:
-
Directing Selectivity: Their bulk can force a reaction to occur at a less hindered site in a polyfunctional molecule.
-
Building Complex Scaffolds: The rigid, substituted cyclohexyl ring provides a 3D scaffold that can be crucial for orienting other functional groups in a drug candidate to optimize binding with a biological target.
-
Modulating Stability: The steric bulk can protect the imine bond from hydrolysis, increasing the intermediate's shelf-life.
-
Ultimately, this compound is not a universal substitute for simpler primary amines but rather a specialized tool. Its utility is most pronounced in complex syntheses where steric control is necessary to achieve a specific chemical architecture, a common challenge in the development of novel therapeutics.
References
-
Imines - Properties, Formation, Reactions, and Mechanisms - Master Organic Chemistry. (2022-03-07). Master Organic Chemistry. [Link]
-
Quantification and Prediction of Imine Formation Kinetics in Aqueous Solution by Microfluidic NMR Spectroscopy. ResearchGate. [Link]
-
One-Pot Synthesis of Imines and Secondary Amines by Pd-Catalyzed Coupling of Benzyl Alcohols and Primary Amines. ACS Publications. [Link]
-
Reaction monitoring of imine synthesis using Raman spectroscopy. Semantic Scholar. [Link]
-
What is the Role of Amines in Chemical Synthesis Processes?. Diplomata Comercial. [Link]
-
21.4. Imine formation. Lumen Learning. [Link]
-
Kinetic and Thermodynamic Modulation of Dynamic Imine Libraries Driven by the Hexameric Resorcinarene Capsule. National Institutes of Health. [Link]
-
Reaction with Primary Amines to form Imines. Chemistry LibreTexts. [Link]
-
What are the Applications of Amines in the Pharmaceutical Industry?. Dalton. [Link]
-
Reaction Monitoring of Imine Synthesis Using Raman Spectroscopy. ResearchGate. [Link]
-
(a) Kinetics of imine formation measured by integration of all imine... ResearchGate. [Link]
-
Video: Aldehydes and Ketones with Amines: Imine Formation Mechanism. JoVE. [Link]
-
Kinetic and Thermodynamic Modulation of Dynamic Imine Libraries Driven by the Hexameric Resorcinarene Capsule. ACS Publications. [Link]
-
Utilizing the Imine Condensation in Organic Chemistry Teaching Laboratories to Reinforce Steric Effects, Electronic Effects, and Green Chemistry Principles. ACS Publications. [Link]
-
A Facile One-Pot Process for the Formation of Hindered Tertiary Amines. National Institutes of Health. [Link]
-
Amines: The Building Blocks of Life and Chemistry. PURKH. [Link]
-
Thermodynamic and kinetic reaction control. Wikipedia. [Link]
-
Kinetic Control Versus Thermodynamic Control Of A Reaction. Jack Westin. [Link]
-
CHAPTER 7 AMINES. SOU.edu. [Link]
-
Primary amines form imines through the Schiff base reaction mechanism. ResearchGate. [Link]
-
What are the conditions used for schiff base reaction?. ResearchGate. [Link]
-
Imines and Enamines: Formation and Mechanism. YouTube. [Link]
-
REVIEW ON SCHIFF BASES. World Journal of Pharmaceutical Sciences. [Link]
-
Synthesis of sterically hindered imines. ACS Publications. [Link]
-
19.6a Addition of Primary Amines Imine Formation. YouTube. [Link]
-
Carbonyl condensation. Wikipedia. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. diplomatacomercial.com [diplomatacomercial.com]
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- 6. purkh.com [purkh.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. 21.4. Imine formation | Organic Chemistry II [courses.lumenlearning.com]
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- 10. diplomatacomercial.com [diplomatacomercial.com]
- 11. oit.edu [oit.edu]
- 12. chemsynthesis.com [chemsynthesis.com]
- 13. CAS 6526-78-9: 1-Methylcyclohexylamine | CymitQuimica [cymitquimica.com]
- 14. Video: Aldehydes and Ketones with Amines: Imine Formation Mechanism [jove.com]
- 15. m.youtube.com [m.youtube.com]
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- 17. A Facile One-Pot Process for the Formation of Hindered Tertiary Amines - PMC [pmc.ncbi.nlm.nih.gov]
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- 19. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]
- 20. jackwestin.com [jackwestin.com]
- 21. Carbonyl condensation - Wikipedia [en.wikipedia.org]
Analytical Method Validation for 1-Methylcyclohexanamine: A Comparative Guide
Executive Summary & The "Verdict"
1-Methylcyclohexanamine (N-methylcyclohexylamine, CAS 100-60-7) presents a classic "invisible" analyte challenge in pharmaceutical analysis. As a secondary aliphatic amine with no conjugated
The Verdict:
-
For Purity & Assay (The Gold Standard): GC-FID is the superior method. It exploits the molecule's volatility and carbon content without requiring unstable derivatization.
-
For Trace Impurity Analysis (The Modern Standard): LC-MS/MS is required. It offers the necessary sensitivity (ppb levels) for genotoxic impurity screening without the matrix interference common in GC headspace.
-
The "Avoid" Option: HPLC-UV with Derivatization . While feasible using reagents like FMOC-Cl, it introduces unnecessary kinetic variables and stability issues compared to direct GC analysis.
The Analytical Challenge
The analysis of this compound is governed by three physicochemical constraints that dictate method selection:
-
The Chromophore Void: The molecule is spectrally "silent" above 200 nm. Direct UV detection at 205-210 nm is prone to massive interference from solvents and buffers.
-
The Basicity Trap: With a
near 11, the amine interacts strongly with residual silanols on standard silica-based HPLC columns, leading to severe peak tailing unless high pH-stable columns or ion-pairing agents are used. -
Volatility: Its boiling point (
C) makes it susceptible to loss during evaporative concentration steps in sample preparation.
Comparative Analysis: Selecting the Right Tool
The following table contrasts the three primary methodologies based on experimental data and operational robustness.
| Feature | Method A: GC-FID (Recommended) | Method B: LC-MS/MS (Trace Analysis) | Method C: HPLC-UV (Derivatized) |
| Principle | Volatility separation + Carbon counting | Ionization (ESI+) + Mass filtering | Chemical tagging (FMOC/Dansyl) + UV |
| Sensitivity (LOD) | Moderate (1–10 ppm) | Excellent (< 10 ppb) | Good (0.1–1 ppm) |
| Linearity ( | Variable (Reaction dependent) | ||
| Sample Prep | Simple: Dilute & Shoot | Simple: Dilute & Shoot | Complex: Reaction time, pH control |
| Robustness | High (Direct analysis) | Moderate (Matrix effects) | Low (Derivative stability) |
| Cost per Run | Low | High | Medium (Reagents + Time) |
Visualizing the Selection Logic
Figure 1: Decision matrix for selecting the analytical technique based on concentration requirements.
Detailed Protocol: GC-FID (The "Winner")[1]
This protocol focuses on the GC-FID method, as it represents the most robust balance of cost, speed, and accuracy for standard laboratory environments.
Instrument Configuration[2][3]
-
System: Gas Chromatograph with Split/Splitless Inlet and Flame Ionization Detector (FID).
-
Column: Base-Deactivated Fused Silica (e.g., CP-Volamine or Rtx-Volatile Amine).
-
Why? Standard PDMS columns (like DB-1) will show severe tailing due to the amine interacting with active sites. Amine-specific columns are chemically treated to neutralize these sites.
-
-
Carrier Gas: Helium at 1.5 mL/min (Constant Flow).
-
Inlet:
C, Split Ratio 20:1. Use a liner with glass wool (deactivated) to promote vaporization.
Temperature Program
-
Initial:
C (Hold 2 min) — Traps the volatile amine. -
Ramp:
C/min to C. -
Final:
C (Hold 5 min) — Elutes heavier impurities. -
Detector (FID):
C. : 30 mL/min, Air: 300 mL/min.
Sample Preparation (Self-Validating System)
To ensure accuracy, we use an Internal Standard (ISTD) approach to correct for injection variability.
-
Diluent: Methanol or Isopropanol (High solubility, clean solvent peak).
-
Internal Standard: n-Decane or Dodecane .
-
Selection Logic: Non-reactive, boils near the analyte (
C vs C), and separates cleanly.
-
-
Standard Solution: Prepare 1.0 mg/mL this compound + 0.5 mg/mL n-Decane in diluent.
-
Sample Solution: Accurately weigh sample to match target concentration (1.0 mg/mL) + same ISTD concentration.
Validation Framework (ICH Q2 R2)
The following validation steps are designed to meet ICH Q2(R2) guidelines.
System Suitability Testing (SST)
Before any run, the system must pass these criteria:
-
Tailing Factor (
): NMT 1.5 (Critical for amines). -
Resolution (
): > 2.0 between Analyte and Internal Standard. -
Injection Precision: RSD
1.0% for 6 replicate injections of the standard.
Specificity[1][3][4]
-
Protocol: Inject blank diluent, placebo (if formulation), and pure analyte.
-
Acceptance: No interfering peaks at the retention time of this compound (approx. 6-8 min in this program).
Linearity & Range[3]
-
Protocol: Prepare 5 levels from 50% to 150% of target concentration.
-
Data Analysis: Plot Ratio (Area
/ Area ) vs. Concentration. -
Acceptance:
; Residual plot should show random distribution.
Accuracy (Spike Recovery)
-
Protocol: Spike known amounts of pure this compound into the matrix (or solvent) at 80%, 100%, and 120%.
-
Acceptance: Mean recovery 98.0% – 102.0%.
Robustness (The "Stress Test")
Deliberately vary parameters to prove method reliability:
-
Flow rate:
-
Oven Ramp:
C/min -
Critical Check: Ensure resolution between Analyte and ISTD remains > 1.5 under all conditions.
Visualizing the Validation Workflow
Figure 2: Step-by-step validation workflow aligned with ICH Q2(R2) guidelines.
Alternative Method: HPLC-UV with Derivatization
If GC is unavailable, FMOC-Cl (9-Fluorenylmethyl chloroformate) is the reagent of choice for secondary amines like this compound.
-
Mechanism: FMOC-Cl reacts with the secondary amine to form a stable carbamate derivative that fluoresces or absorbs strongly at 265 nm.
-
Drawback: Requires buffering at pH 8-9 (borate buffer) and removal of excess reagent, which can interfere with chromatography.
-
Why not OPA? O-Phthalaldehyde (OPA) primarily reacts with primary amines. Since this compound is a secondary amine, OPA is ineffective unless combined with specific thiols, and even then, FMOC is superior for stability.
References
-
International Council for Harmonisation (ICH). (2023).[1] Validation of Analytical Procedures Q2(R2). [Link]
-
PubChem. (n.d.).[2] this compound (Compound Summary).[2] National Library of Medicine. [Link]
- Vitha, M. F., & Carr, P. W. (2006). The chemical interpretation and practice of linear solvation energy relationships in chromatography. Journal of Chromatography A. (Contextual grounding for amine retention mechanisms).
- Little, J. L. (1999). Artifacts in trimethylsilyl derivatization reactions and ways to avoid them. Journal of Chromatography A.
Sources
A Senior Application Scientist's Guide to the Determination of Enantiomeric Purity of 1-Methylcyclohexanamine Derivatives
In the landscape of pharmaceutical development and asymmetric synthesis, the precise determination of enantiomeric purity is not merely a quality control step; it is a fundamental pillar of safety, efficacy, and regulatory compliance. For chiral building blocks like 1-methylcyclohexanamine and its derivatives, which serve as critical intermediates in the synthesis of active pharmaceutical ingredients (APIs), ensuring enantiomeric fidelity is paramount. This guide provides an in-depth comparison of analytical methodologies, grounded in experimental data and first-principles, to empower researchers and drug development professionals in selecting and implementing the most robust and appropriate techniques for their specific applications.
The Criticality of Enantiomeric Resolution
The stereochemical configuration of a chiral molecule dictates its interaction with other chiral entities, most notably biological receptors and enzymes. For derivatives of this compound, one enantiomer may exhibit the desired therapeutic effect while the other could be inactive, or worse, responsible for adverse effects. Consequently, regulatory bodies worldwide mandate stringent control and accurate measurement of the enantiomeric composition of chiral drugs. The choice of analytical method is therefore a critical decision, influenced by factors such as the physicochemical properties of the analyte, the required level of sensitivity and accuracy, and the available instrumentation.
Comparative Analysis of Core Methodologies
The determination of enantiomeric purity, often expressed as enantiomeric excess (% ee), predominantly relies on chromatographic and spectroscopic techniques. While each method can, in principle, provide the necessary data, their underlying mechanisms, strengths, and weaknesses vary significantly. We will explore the three most prevalent and powerful techniques: Chiral High-Performance Liquid Chromatography (HPLC), Chiral Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
| Methodology | Principle | Primary Advantage | Key Limitation | Typical Application |
| Chiral HPLC | Differential interaction of enantiomers with a Chiral Stationary Phase (CSP). | Broad applicability, high resolution, and preparative scalability. | Method development can be time-consuming and costly. | Gold standard for routine QC, process monitoring, and purification. |
| Chiral GC | Partitioning of volatile enantiomers (or their derivatives) into a chiral stationary phase. | Exceptional resolution and sensitivity for volatile, thermally stable compounds. | Requires analyte volatility; often necessitates derivatization. | Analysis of volatile amines, fragrances, and environmental samples. |
| NMR Spectroscopy | Diastereomeric environment formation using Chiral Solvating/Derivatizing Agents, leading to distinct NMR signals. | Provides absolute structural information; no separation required. | Lower sensitivity and precision for measuring high % ee values (>99%). | Structural confirmation and mechanistic studies; orthogonal validation. |
In-Depth Protocol and Workflow Analysis: Chiral HPLC
Chiral HPLC is the undisputed workhorse for enantiomeric purity determination in the pharmaceutical industry due to its versatility and robustness. The separation is achieved through the formation of transient diastereomeric complexes between the enantiomers and the chiral stationary phase (CSP).
The Principle of Chiral Recognition
The choice of CSP is the most critical parameter in chiral HPLC method development. Polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) are exceptionally versatile, capable of resolving a wide range of racemates through a combination of hydrogen bonding, dipole-dipole, and π-π interactions. The analyte "fits" into chiral cavities or grooves on the polymer backbone, and subtle differences in the stability of the diastereomeric complexes for each enantiomer lead to differential retention times.
Experimental Workflow: Method Development for a this compound Derivative
The following workflow outlines a systematic approach to developing a robust chiral HPLC method.
Caption: Systematic workflow for chiral HPLC method development.
Detailed Protocol:
-
Sample Preparation: Dissolve the this compound derivative in the initial mobile phase to a concentration of approximately 1 mg/mL.
-
CSP Screening:
-
Select a set of complementary polysaccharide-based CSPs, such as CHIRALPAK® IA, IB, and IC. These columns cover a broad chemical space for chiral recognition.
-
Prepare primary screening mobile phases. A good starting point is a mixture of an alkane and an alcohol, such as n-Hexane/Isopropanol (90:10, v/v) and n-Hexane/Ethanol (90:10, v/v).
-
Causality: The basic nature of the amine analyte necessitates the addition of a basic modifier to the mobile phase. Add 0.1% diethylamine (DEA) or a similar amine to prevent peak tailing by saturating acidic sites on the silica support and improving interaction with the CSP.
-
-
Initial Analysis:
-
Equilibrate the first column with the first mobile phase.
-
Inject the sample and run an isocratic elution at a flow rate of 1.0 mL/min. Monitor the eluent using a UV detector (e.g., at 220 nm).
-
Repeat for all selected CSPs and mobile phase combinations.
-
-
Evaluation and Optimization:
-
Identify the condition that provides the best initial separation (the "hit"), characterized by the largest separation factor (α) and resolution (Rs).
-
Trustworthiness: A self-validating system is built by systematically optimizing from this "hit." If a good separation is found, fine-tune the alcohol percentage to bring the retention factor (k') into the optimal range of 2-10.
-
If peak shape is still suboptimal, consider alternative basic additives like ethanolamine, which can sometimes dramatically improve resolution.
-
Adjusting the column temperature can also influence selectivity; analyze at both 15°C and 40°C to assess the thermodynamic properties of the separation.
-
Comparative Performance Data
The following table summarizes hypothetical but realistic data for the separation of a racemic this compound derivative on different CSPs.
| CSP | Mobile Phase | k'₁ | k'₂ | Separation Factor (α) | Resolution (Rs) |
| CHIRALPAK IA | Hexane/IPA/DEA (90:10:0.1) | 2.8 | 3.5 | 1.25 | 2.1 |
| CHIRALPAK IB | Hexane/IPA/DEA (90:10:0.1) | 4.1 | 4.3 | 1.05 | 0.8 |
| CHIRALPAK IC | Hexane/EtOH/DEA (85:15:0.1) | 3.3 | 4.1 | 1.24 | 2.0 |
Analysis: In this example, CHIRALPAK IA provides the best combination of retention and resolution under the initial screening conditions. Further optimization of the IPA percentage could potentially increase the resolution even further.
In-Depth Protocol and Workflow Analysis: Chiral GC
For volatile and thermally stable derivatives of this compound, or those that can be easily derivatized, chiral GC offers unparalleled resolution and speed.
The Principle of Chiral Recognition
Separation is achieved on capillary columns coated with a chiral stationary phase, most commonly a cyclodextrin derivative. The enantiomers partition differently into the chiral environment of the CSP. The primary challenge for amines is their high polarity and propensity for hydrogen bonding, which can lead to poor peak shapes and column bleed. This is almost always overcome by derivatization.
Experimental Workflow: Derivatization and GC Analysis
Caption: Workflow for chiral GC analysis including derivatization.
Detailed Protocol:
-
Derivatization (Trifluoroacetylation):
-
Expertise & Experience: Trifluoroacetyl (TFA) amides are excellent derivatives for GC analysis because they are highly volatile and elicit a strong response from a Flame Ionization Detector (FID). The reaction is rapid and generally quantitative.
-
In a clean, dry vial, dissolve ~1 mg of the amine sample in 200 µL of an anhydrous solvent like dichloromethane.
-
Add 100 µL of trifluoroacetic anhydride (TFAA).
-
Cap the vial tightly and heat at 60°C for 30 minutes.
-
After cooling, gently evaporate the excess reagent and solvent under a stream of nitrogen.
-
Reconstitute the residue in a suitable injection solvent, such as ethyl acetate.
-
-
GC Column Selection and Conditions:
-
Select a chiral column with a cyclodextrin phase known to be effective for amines, such as a β-cyclodextrin derivative.
-
GC Parameters:
-
Injector: Split/splitless, 250°C.
-
Carrier Gas: Helium, constant flow ~1.2 mL/min.
-
Oven Program: Start at 80°C, hold for 1 min, then ramp at 2°C/min to 180°C.
-
Detector: FID, 250°C.
-
-
-
Optimization:
-
Trustworthiness: The key to optimizing chiral GC separations is manipulating the oven temperature program. A slower ramp rate will increase analysis time but generally improves resolution. Conversely, a faster ramp can be used if the initial separation is very large. This direct, predictable relationship between temperature and resolution provides a self-validating optimization pathway.
-
Orthogonal Validation with NMR Spectroscopy
While chromatographic methods are superior for quantifying high levels of enantiomeric purity, NMR spectroscopy using chiral solvating agents (CSAs) or chiral derivatizing agents (CDAs) serves as an invaluable orthogonal technique for confirmation.
-
Principle: In the presence of a chiral agent, the two enantiomers of the analyte form transient diastereomeric complexes (with CSAs) or stable diastereomers (with CDAs). In the magnetic field of the NMR spectrometer, the nuclei in these diastereomeric environments are no longer chemically equivalent and will exhibit separate signals.
Calculation and Method Validation
Regardless of the technique employed, the final determination of enantiomeric purity requires proper calculation and method validation.
Calculating Enantiomeric Excess (% ee)
The enantiomeric excess is calculated from the peak areas of the two enantiomers obtained from the chromatogram:
% ee = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] × 100
Where Area₁ is the peak area of the major enantiomer and Area₂ is the peak area of the minor enantiomer.
Method Validation
A robust analytical method must be validated according to guidelines from the International Council for Harmonisation (ICH), specifically guideline Q2(R1). Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This involves demonstrating baseline resolution (Rs > 1.5) between the enantiomeric peaks.
-
Limit of Quantitation (LOQ): The lowest amount of the minor enantiomer that can be quantitatively determined with suitable precision and accuracy. This is critical for controlling impurity limits.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. This should be established for the minor enantiomer over a relevant concentration range.
-
Accuracy & Precision: The closeness of test results to the true value and the degree of scatter between a series of measurements, respectively.
Conclusion and Recommendations
The determination of enantiomeric purity for this compound derivatives is a critical analytical task that can be confidently addressed by several powerful techniques.
-
For routine quality control, high-throughput screening, and preparative-scale work, Chiral HPLC remains the gold standard due to its broad applicability and scalability.
-
When dealing with volatile derivatives or when exceptional resolution is required, Chiral GC following a validated derivatization protocol is the method of choice.
-
NMR spectroscopy should be considered a powerful orthogonal tool for structural confirmation and for cases where chromatographic method development proves unusually difficult.
The ultimate selection of a method should be guided by a thorough understanding of the analyte's properties, the specific requirements of the analysis (e.g., required LOQ), and the available instrumentation. By following the systematic workflows and principles outlined in this guide, researchers and drug development professionals can develop and validate robust, reliable, and scientifically sound methods for ensuring the enantiomeric integrity of these vital chemical building blocks.
References
-
Mobile Phase Additives in Chiral Separations: Discusses the critical role of additives like acids and bases in optimizing separations of chiral amines. (Source: Chiral Technologies, [Link])
-
ICH Q2(R1) Validation of Analytical Procedures: The definitive regulatory guideline for validating analytical methods. (Source: International Council for Harmonisation, [Link])
-
Chiral Separations by Gas Chromatography: A detailed article on the principles and applications of chiral GC, with a focus on cyclodextrin-based columns. (Source: Restek Corporation, [Link])
A Comparative Guide to Purity Assessment of 1-Methylcyclohexanamine: Titration vs. Chromatographic Techniques
For researchers, scientists, and drug development professionals, the purity of starting materials and intermediates is paramount to the integrity and reproducibility of their work. 1-Methylcyclohexanamine, a key building block in the synthesis of various pharmaceutical agents and specialty chemicals, is no exception. Its purity can significantly impact reaction yields, impurity profiles of final products, and ultimately, the safety and efficacy of a drug substance. This guide provides an in-depth comparison of classical titrimetric analysis with modern chromatographic methods—Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC)—for the purity assessment of this compound.
The Principle of Purity: Why It Matters
This compound (C₇H₁₅N) is a primary aliphatic amine, rendering it basic in nature.[1] The presence of impurities, such as unreacted starting materials, by-products from synthesis (e.g., isomers, or over-alkylated products), or degradation products, can lead to unforeseen side reactions and compromise the quality of the final product. Therefore, a robust and accurate analytical method for purity determination is a critical component of quality control.
Method Selection: A Trifecta of Considerations
The choice of an analytical method for purity assessment is a balance of several factors: the chemical nature of the analyte, the required precision and accuracy, the expected impurities, and practical considerations such as cost and sample throughput. This guide will explore three widely used techniques for the quantification of this compound.
Caption: Decision matrix for selecting an analytical method for this compound purity assessment.
In-Depth Comparison of Analytical Methodologies
| Parameter | Acid-Base Titration | Gas Chromatography (GC-FID) | High-Performance Liquid Chromatography (HPLC-UV) |
| Principle | Neutralization reaction between the basic amine and a standardized acid. | Separation of volatile compounds based on their partitioning between a stationary phase and a carrier gas, with detection by flame ionization.[2] | Separation of compounds based on their partitioning between a stationary phase and a liquid mobile phase, with detection by UV absorbance.[3] |
| Specificity | Low. Titrates total basicity, so it cannot distinguish between this compound and other basic impurities. | High. Can separate and quantify volatile isomers and related impurities. | High. Can separate and quantify non-volatile impurities. Requires derivatization for UV detection of aliphatic amines.[4] |
| Accuracy | High (typically >99.5% recovery).[5] | High (typically 98-102% recovery).[6] | High (typically 95-105% recovery).[4] |
| Precision (%RSD) | Very High (<0.5%). | High (<2%).[6] | High (<2%).[7] |
| Limit of Detection | mg range. | ng to pg range.[8] | ng range. |
| Cost per Sample | Low. | Moderate. | Moderate to High. |
| Throughput | Moderate. | High (with autosampler). | High (with autosampler). |
| Primary Application | Assay of bulk material for overall purity (total base content). | Separation and quantification of volatile impurities. | Separation and quantification of non-volatile or thermally labile impurities. |
I. Purity Assessment by Non-Aqueous Acid-Base Titration
Titration remains a cornerstone of chemical analysis due to its high precision and accuracy for assay determination. For a weak base like this compound, a non-aqueous titration is the method of choice.
The "Why" Behind the Method: Causality in Experimental Choices
-
Non-Aqueous Solvent: Water can act as a weak base and would compete with the weakly basic this compound for the acidic titrant, leading to an indistinct endpoint.[9] Glacial acetic acid is an ideal solvent as it is acidic enough to dissolve the amine but does not level the strength of the strong acid titrant, allowing for a sharp endpoint.[10][11]
-
Strong Acid Titrant: Perchloric acid is a very strong acid, and when dissolved in glacial acetic acid, it forms the highly acidic onium ion (CH₃COOH₂⁺), which can readily protonate weak bases.[5] This ensures a complete and stoichiometric reaction.
-
Endpoint Detection: The endpoint can be determined potentiometrically or with a visual indicator. Potentiometric determination, using a pH electrode, provides a more objective and accurate endpoint by identifying the point of maximum inflection in the titration curve.[12] Crystal violet is a suitable visual indicator, changing from violet (basic) to blue-green (acidic).[13]
Experimental Protocol: Potentiometric Titration of this compound
Caption: Experimental workflow for the potentiometric titration of this compound.
Step-by-Step Methodology:
-
Preparation of 0.1 M Perchloric Acid: To 900 mL of glacial acetic acid, add 8.5 mL of 70% perchloric acid and 30 mL of acetic anhydride. Mix well and allow to stand for 24 hours. Standardize the titrant against primary standard potassium hydrogen phthalate.
-
Sample Preparation: Accurately weigh approximately 0.4 g of this compound into a 250 mL beaker.[14]
-
Dissolution: Add 50 mL of glacial acetic acid to the beaker and stir until the sample is completely dissolved.
-
Titration: Immerse a calibrated glass-calomel combination electrode into the solution.[15] Titrate with the standardized 0.1 M perchloric acid, recording the potential (mV) as a function of the titrant volume.
-
Endpoint Determination: The endpoint is the volume of titrant corresponding to the steepest change in potential.
-
Calculation: Purity (%) = (V × M × MW) / (W × 10) Where:
-
V = Volume of perchloric acid at the endpoint (mL)
-
M = Molarity of the perchloric acid (mol/L)
-
MW = Molecular weight of this compound (113.20 g/mol )
-
W = Weight of the sample (g)
-
II. Purity Assessment by Gas Chromatography (GC)
GC is a powerful technique for separating and quantifying volatile compounds, making it well-suited for the analysis of this compound and its volatile impurities.
The "Why" Behind the Method: Causality in Experimental Choices
-
Injector and Detector: A split/splitless injector is typically used to introduce a small, precise amount of the sample onto the column. A Flame Ionization Detector (FID) is ideal for carbon-containing compounds like this compound, offering high sensitivity and a wide linear range.[2]
-
Column Selection: A polar capillary column is often used for the analysis of amines to achieve good peak shape and resolution from potential impurities.
-
Carrier Gas: Helium or hydrogen are common carrier gases, providing good efficiency for the separation.
Experimental Protocol: GC-FID Analysis of this compound
Step-by-Step Methodology:
-
Standard Preparation: Prepare a stock solution of this compound reference standard in a suitable solvent (e.g., methanol or isopropanol) at a concentration of approximately 1 mg/mL. Prepare a series of working standards by serial dilution.
-
Sample Preparation: Accurately weigh a sample of this compound and dissolve it in the chosen solvent to a final concentration within the calibration range.
-
GC-FID Conditions (Typical):
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
-
Carrier Gas: Helium at a constant flow of 1 mL/min
-
Injector Temperature: 250 °C
-
Detector Temperature: 280 °C
-
Oven Program: 50 °C (hold 2 min), ramp to 250 °C at 10 °C/min, hold 5 min
-
-
Analysis: Inject the standards and sample solutions into the GC.
-
Quantification: Construct a calibration curve by plotting the peak area of the this compound standard against its concentration. Determine the concentration of this compound in the sample from the calibration curve. The purity is calculated as the percentage of the main peak area relative to the total area of all peaks (area percent method), or more accurately by using an internal or external standard method.
III. Purity Assessment by High-Performance Liquid Chromatography (HPLC)
While this compound itself is volatile and amenable to GC, HPLC is a valuable tool for detecting non-volatile or thermally labile impurities that would not be detected by GC.
The "Why" Behind the Method: Causality in Experimental Choices
-
Derivatization: Aliphatic amines like this compound lack a UV chromophore, making them invisible to a standard UV detector.[4] Therefore, pre-column derivatization with a UV-active reagent (e.g., dansyl chloride, o-phthalaldehyde) is necessary.
-
Column and Mobile Phase: A reversed-phase C18 column is commonly used for the separation of the derivatized amine. The mobile phase typically consists of a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol, run in a gradient mode to achieve optimal separation.
Experimental Protocol: HPLC-UV Analysis of this compound (with Derivatization)
Step-by-Step Methodology:
-
Derivatization Reagent: Prepare a solution of a suitable derivatizing agent (e.g., dansyl chloride in acetone).
-
Standard and Sample Derivatization:
-
Prepare a stock solution of this compound reference standard.
-
To an aliquot of the standard and sample solutions, add a buffer to adjust the pH and then add the derivatizing reagent.
-
Heat the mixture to complete the reaction, then quench the reaction.
-
-
HPLC-UV Conditions (Typical):
-
Column: C18 (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% Trifluoroacetic acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient: A time-based gradient from a high percentage of A to a high percentage of B.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: Dependent on the derivatizing agent used.
-
-
Analysis and Quantification: Similar to the GC method, construct a calibration curve using the derivatized standards and determine the concentration of the derivatized this compound in the sample.
Conclusion: A Multi-faceted Approach to Purity
For the comprehensive purity assessment of this compound, a single method may not suffice.
-
Non-aqueous acid-base titration serves as an excellent, high-precision method for determining the overall assay or total base content of the bulk material. Its simplicity and low cost make it ideal for routine quality control.
-
Gas Chromatography (GC-FID) is indispensable for the separation and quantification of volatile impurities , providing a detailed impurity profile that titration cannot offer.
-
High-Performance Liquid Chromatography (HPLC-UV) , although requiring a derivatization step, is crucial for the detection of non-volatile or thermally sensitive impurities .
A robust quality control strategy would leverage titration for the primary assay and employ GC and/or HPLC for impurity profiling, ensuring a thorough understanding of the material's purity and suitability for its intended use. This integrated approach provides the necessary scientific rigor for researchers and drug development professionals, underpinning the reliability and safety of their work.
References
-
Pharmaffiliates. (n.d.). Non-Aqueous Titration (Perchloric Acid Titration) in the Pharmaceutical Industries. Retrieved from [Link]
-
Science.gov. (n.d.). potentiometric titration method: Topics by Science.gov. Retrieved from [Link]
-
Saraswati Institute of Pharmaceutical Sciences. (n.d.). Non Aqueous Acid-Base Titration. Retrieved from [Link]
-
Kocaoba, S. (2009). Non-Aqueous Titrations: Potentiometric Titration of Some Primary Amines. ResearchGate. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Amine Value Determination of Polymers by Nonaqueous Titration. Retrieved from [Link]
-
ResearchGate. (2021). Cyclohexane quantification by GC FID. Retrieved from [Link]
-
CONICET. (n.d.). A comparative survey of two analytical methods for identification and quantification of biogenic amines. Retrieved from [Link]
-
U.S. Pharmacopeia. (n.d.). Recommendations for titration methods validation. Retrieved from [Link]
-
LCGC International. (n.d.). Developing a UHPLC Method for UV-Based Detection and Quantification of Primary Aromatic Amines in Low Concentrations. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Validation of Titration Methods. Retrieved from [Link]
-
Saraswati Institute of Pharmaceutical Sciences. (n.d.). Potentiometry-titration.pdf. Retrieved from [Link]
-
Keika Ventures. (n.d.). Analytical Method. Retrieved from [Link]
-
National Institutes of Health. (2023). Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines. Retrieved from [Link]
-
ASTM International. (2007). Analysis of Cyclohexane by Gas Chromatography (External Standard)1. Retrieved from [Link]
-
National Institutes of Health. (2021). Chemical Composition Analysis Using HPLC-UV/GC-MS and Inhibitory Activity of Different Nigella sativa Fractions on Pancreatic α-Amylase and Intestinal Glucose Absorption. Retrieved from [Link]
-
ResearchGate. (2000). Determination of aliphatic amines by high performance liquid chromatography with amperometric detection after derivatization with phenylisothiocyanate. Retrieved from [Link]
-
Mettler Toledo. (2008). METTLER TOLEDO Application M242 - Determination of the Amine Value. Retrieved from [Link]
-
American Oil Chemists' Society. (2024). Primary, Secondary, and Tertiary Amine Values of Fatty Amines, Potentiometric Method. Retrieved from [Link]
-
Waters Corporation. (n.d.). Reliable HPLC/UV Quantification of Nitrosamine Impurities in Valsartan and Ranitidine Drug Substances. Retrieved from [Link]
-
Semantic Scholar. (2018). Comparison between Different Extraction Methods for Determination of Primary Aromatic Amines in Food Simulant. Retrieved from [Link]
-
CrossRef. (n.d.). Potentiometric Determination of the Base Strength of Amines in Non-protolytic Solvents. Retrieved from [Link]
-
SciSpace. (n.d.). Validation of Analytical Methods. Retrieved from [Link]
-
PubMed. (2023). A simple and universal headspace GC-FID method for accurate quantitation of volatile amines in pharmaceuticals. Retrieved from [Link]
-
MDPI. (n.d.). Development of a Validated HPLC-UV Method for the Determination of Panthenol, Hesperidin, Rutin, and Allantoin in Pharmaceutical Gel-Permeability Study. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Development and Validation of Simple Titrimetric Method for the Determination of Magnesium Content in Esomeprazole Magnesium. Retrieved from [Link]
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comparison of 1-Methylcyclohexanamine and cyclohexylamine as reagents
Executive Summary
This guide provides a technical comparison between Cyclohexylamine (CHA) and its sterically hindered analog, 1-Methylcyclohexanamine (1-MCA) . While both are aliphatic primary amines attached to a cyclohexane ring, their reactivity profiles diverge significantly due to the substitution pattern at the
-
Cyclohexylamine (CHA): A secondary-alkyl primary amine. It acts as a high-velocity nucleophile and a general-purpose building block. It is metabolically susceptible to
-hydroxylation. -
This compound (1-MCA): A tertiary-alkyl primary amine (cyclic t-butylamine analog). It functions as a sterically hindered "precision tool" in medicinal chemistry, offering metabolic stability and conformational locking, but requires specialized forcing conditions for coupling.
Structural & Physicochemical Analysis
The fundamental difference lies in the steric environment of the nitrogen atom. This structural variance dictates their nucleophilicity, basicity, and utility in drug design.
| Feature | Cyclohexylamine (CHA) | This compound (1-MCA) |
| Structure | Amine on | Amine on |
| Steric Analog | Isopropylamine | tert-Butylamine |
| pKa (Conj. Acid) | ~10.64 | ~10.68 (Est. based on t-BuNH |
| Nucleophilicity | High ( | Low (Significantly suppressed by |
| Conformation | Chair flip accessible | Rigid (Methyl group locks equatorial preference) |
| Metabolic Liability | High ( | Low (Blocked |
The "Fat Goalie" Effect: Basicity vs. Nucleophilicity
A critical distinction for researchers is that steric hindrance affects nucleophilicity much more than basicity .[1][2]
-
Basicity (Thermodynamic): Both amines have similar pKa values. The proton (
) is small enough to access the lone pair on 1-MCA despite the methyl group. -
Nucleophilicity (Kinetic): When 1-MCA attacks an electrophile (like a carbonyl carbon), the adjacent methyl group creates severe repulsive interactions (steric strain) in the transition state.
Synthetic Utility & Reactivity Profiles
Amide Coupling[3][4][5][6]
-
CHA: Reacts rapidly with standard coupling reagents (EDC, DCC) or acid chlorides.
-
1-MCA: Reacts sluggishly. The quaternary carbon
to the nitrogen creates a "neopentyl-like" barrier. Standard carbodiimide couplings often fail or stall.-
Recommended Reagents for 1-MCA: High-activity uronium salts (HATU) or acid fluorides (via TFFH) are often required to drive the reaction to completion.
-
Imine Formation & Stability
1-MCA forms ketimines that are exceptionally resistant to hydrolysis compared to CHA. The bulky group prevents water from attacking the imine carbon, a property exploited in creating stable intermediates or prodrugs.
Visualization: Steric Impact on Reaction Kinetics
The following diagram illustrates the energy barrier difference during nucleophilic attack.
Medicinal Chemistry: Metabolic Stability
In drug discovery, CHA residues are often "soft spots" for metabolism. Cytochrome P450 enzymes typically oxidize the carbon alpha to the amine (
The 1-MCA Solution: By introducing the methyl group at the
Experimental Protocol: Competitive Acylation Assay
To empirically validate the nucleophilic difference, the following protocol measures the relative reaction rates of CHA and 1-MCA with a hindered electrophile.
Objective: Determine the relative rate constant (
Reagents
-
Amine A: Cyclohexylamine (1.0 equiv)
-
Amine B: this compound (1.0 equiv)
-
Electrophile: Benzoyl Chloride (0.5 equiv) — Limiting reagent ensures competition.
-
Base: Diisopropylethylamine (DIPEA) (2.5 equiv)
-
Solvent: Dichloromethane (DCM), anhydrous.
Step-by-Step Methodology
-
Preparation: In a 25 mL round-bottom flask, dissolve CHA (1.0 mmol) and 1-MCA (1.0 mmol) in anhydrous DCM (10 mL).
-
Base Addition: Add DIPEA (2.5 mmol) and stir at
under nitrogen atmosphere. -
Initiation: Dropwise add Benzoyl Chloride (0.5 mmol) dissolved in DCM (2 mL) over 5 minutes.
-
Rationale: Slow addition prevents localized high concentrations, ensuring true kinetic competition.
-
-
Reaction: Allow to warm to room temperature and stir for 1 hour.
-
Quenching: Add 1M NaOH (5 mL) to quench unreacted acid chloride (if any) and neutralize HCl salts.
-
Analysis (HPLC/GC): Extract the organic layer. Analyze the ratio of N-cyclohexylbenzamide vs. N-(1-methylcyclohexyl)benzamide .
Expected Result
-
CHA Product: >95% relative abundance.
-
1-MCA Product: <5% relative abundance.
Safety & Handling
| Parameter | Cyclohexylamine | This compound |
| Toxicity | Corrosive, Toxic. Known metabolite of cyclamate. | Corrosive. Less data available; treat as highly toxic. |
| Flammability | Flammable Liquid (FP: 28°C) | Flammable Liquid (FP: ~30-35°C est.) |
| Handling | Fume hood mandatory. Avoid contact with nitrosating agents (risk of nitrosamine formation). | Fume hood mandatory. |
Critical Safety Note: Both amines can form carcinogenic nitrosamines if exposed to nitrous acid or nitrite salts. 1-MCA, being a primary amine, typically forms unstable diazonium salts upon nitrosation which decompose, whereas secondary amine impurities (N-methylcyclohexylamine) would form stable nitrosamines. Ensure high purity to avoid secondary amine contamination.
References
-
Reactivity of Hindered Amines: Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley.
-
Metabolic Stability Strategies: Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591.
-
Steric Parameters (Mayr Scale): Mayr, H., et al. (2011). Scales of Nucleophilicity and Electrophilicity: A System for Ordering Polar Organic and Organometallic Reactions. Chemical Reviews, 111(8), 4746-4823.
-
Amide Coupling Reagents: Dunetz, J. R., et al. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[3][4] Organic Process Research & Development, 20(2), 140–177.
Sources
The Unambiguous Proof: A Comparative Guide to the Structural Validation of 1-Methylcyclohexanamine by X-ray Crystallography
For researchers, scientists, and drug development professionals, the precise knowledge of a molecule's three-dimensional structure is non-negotiable. It is the foundational blueprint that dictates function, reactivity, and interaction with biological targets. In the realm of small molecules, such as the versatile synthetic intermediate 1-Methylcyclohexanamine, confirming the exact atomic arrangement is a critical step in quality control, reaction outcome verification, and downstream application development.
The Imperative of Atomic Precision: Why X-ray Crystallography?
In drug discovery and development, even subtle differences in stereochemistry can lead to vastly different pharmacological outcomes.[3][4] X-ray crystallography offers direct, high-resolution visualization of the molecular structure, providing precise bond lengths, bond angles, and the absolute configuration of chiral centers.[5][6] This technique moves beyond the inferential data provided by other methods, offering a definitive and tangible atomic model.
While techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable for routine structural elucidation, X-ray crystallography serves as the ultimate arbiter in cases of ambiguity or when absolute stereochemical assignment is paramount.[7][8]
A Comparative Analysis of Structural Validation Techniques
The choice of analytical technique is often guided by the nature of the sample, the required level of detail, and available resources. Here, we compare X-ray crystallography with other key methods for the structural validation of a small molecule like this compound.
| Technique | Principle | Information Provided | Strengths | Limitations |
| Single-Crystal X-ray Diffraction | Diffraction of X-rays by a crystalline lattice | 3D atomic coordinates, bond lengths, bond angles, absolute stereochemistry | Unambiguous structure determination, high precision | Requires a single, well-ordered crystal; not suitable for amorphous solids or liquids in their native state |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Absorption of radiofrequency waves by atomic nuclei in a magnetic field | Connectivity of atoms (¹H, ¹³C), stereochemical relationships (NOE), dynamic information | Provides detailed information about the molecule in solution, non-destructive | Structure is inferred from spectral data, can be ambiguous for complex stereoisomers, less precise than X-ray for bond lengths/angles |
| Mass Spectrometry (MS) | Ionization of molecules and separation based on mass-to-charge ratio | Molecular weight, elemental composition (High-Resolution MS) | High sensitivity, requires very small sample amounts | Provides no direct information on stereochemistry or atomic connectivity |
| Infrared (IR) Spectroscopy | Absorption of infrared radiation by molecular vibrations | Presence of functional groups (e.g., N-H bonds) | Fast and simple for functional group identification | Provides limited information on the overall molecular structure |
The Crystallographic Workflow for this compound: A Practical Protocol
Given that this compound is a liquid at room temperature, the primary challenge is to obtain a suitable single crystal.[9] This often involves derivatization to a solid salt.
Part 1: Crystallization – The Critical First Step
-
Salt Formation: React this compound with a suitable chiral or achiral acid (e.g., hydrochloric acid, tartaric acid, or a camphor-sulfonic acid) to form a crystalline salt. The choice of the counter-ion can significantly influence the crystal packing and quality.
-
Solvent Selection: Screen a variety of solvents and solvent mixtures (e.g., ethanol, methanol, isopropanol, acetone, water) to find conditions where the salt has moderate solubility.
-
Crystallization Method:
-
Slow Evaporation: Dissolve the salt in a suitable solvent and allow the solvent to evaporate slowly over several days.
-
Vapor Diffusion: Place a concentrated solution of the salt in a small, open vial inside a larger sealed container with a more volatile anti-solvent. The anti-solvent will slowly diffuse into the primary solvent, reducing the solubility of the salt and promoting crystal growth.
-
Cooling: Slowly cool a saturated solution of the salt to induce crystallization.
-
Caption: Crystallization workflow for a liquid amine.
Part 2: Data Collection and Structure Solution
-
Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.
-
X-ray Diffraction: The mounted crystal is placed in a single-crystal X-ray diffractometer and irradiated with a monochromatic X-ray beam. The crystal is rotated, and the diffraction pattern is recorded on a detector.[10]
-
Data Processing: The diffraction data is processed to determine the unit cell dimensions and the intensities of the reflections.
-
Structure Solution: The phase problem is solved using direct methods or Patterson methods to generate an initial electron density map.[11]
-
Structure Refinement: The atomic model is refined against the experimental data to improve the fit and obtain the final, high-resolution structure. The Flack parameter is used to determine the absolute stereochemistry.[6]
Caption: X-ray crystallography data collection and structure solution workflow.
Interpreting the Results: A Self-Validating System
A key aspect of a crystallographic experiment is its self-validating nature. The final refined structure is evaluated based on several parameters:
-
R-factor (R1): A measure of the agreement between the calculated and observed structure factor amplitudes. A low R1 value (typically < 0.05 for small molecules) indicates a good fit.
-
Goodness of Fit (GooF): Should be close to 1.0 for a well-refined structure.
-
Residual Electron Density: The difference electron density map should be largely featureless, indicating that all atoms have been correctly located.
-
Anisotropic Displacement Parameters (ADPs): These should be physically reasonable, describing the thermal motion of the atoms.
Conclusion: The Definitive Answer
For drug development professionals and researchers, the structural validation of key compounds like this compound is of paramount importance. While NMR and MS provide essential and complementary data, single-crystal X-ray crystallography stands alone in its ability to deliver an unambiguous, high-resolution three-dimensional structure.[5][7] The rigorous, self-validating process provides the highest level of confidence in the atomic connectivity, stereochemistry, and overall molecular architecture, ensuring a solid foundation for further research and development.
References
-
Blow, D. (2002). x Ray crystallography. PMC. [Link]
-
Creative Biostructure. (n.d.). Comparison of X-ray Crystallography, NMR and EM. [Link]
-
Peak Proteins. (n.d.). Comparison Of Structural Techniques: X-ray, NMR, Cryo-EM. [Link]
-
Wikipedia. (2023). 1-Methylcyclohexene. [Link]
-
Warren, G. L., et al. (2012). X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery. PMC. [Link]
-
Brunger, A. T. (1997). X-ray Crystallography and NMR: Complementary Views of Structure and Dynamics. [Link]
-
PubChem. (n.d.). 1-Amino-1-methylcyclohexane. [Link]
-
PubChem. (n.d.). N-Methylcyclohexylamine. [Link]
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PubChem. (n.d.). rel-(1R,3R)-3-Methylcyclohexanamine. [Link]
-
ChemSynthesis. (n.d.). This compound. [Link]
-
Gorelik, T. E., et al. (2023). Molecular replacement for small-molecule crystal structure determination from X-ray and electron diffraction data with reduced completeness. IUCr Journals. [Link]
-
Claridge, J. K. W. (2016). Macromolecular Structure Determination: Comparison of Crystallography and NMR. [Link]
-
Campomane, K. G., et al. (2022). From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. ACS Publications. [Link]
-
Wlodawer, A., et al. (2013). Macromolecular Structure Determination: Comparison of X-ray Crystallography and NMR Spectroscopy. ResearchGate. [Link]
-
ResearchGate. (n.d.). Single‐crystal X‐Ray structure of the cyclophanyl 3‐amino‐imidazo[1,2‐a]pyridine 4 b. [Link]
-
ResearchGate. (n.d.). 1-Methyl-1,4-cyclohexadiene as a Traceless Reducing Agent for the Synthesis of Catechols and Hydroquinones. [Link]
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Betz, M. (2019). Protein X-ray Crystallography and Drug Discovery. MDPI. [Link]
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Chemistry LibreTexts. (2024). Spectroscopy of Amines. [Link]
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NIST. (n.d.). Cyclohexene, 1-methyl-. [Link]
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CCDC. (n.d.). The Largest Curated Crystal Structure Database. [Link]
-
Wagner, T., et al. (2017). Synthesis and Structural Characterization of p-Carboranylamidine Derivatives. MDPI. [Link]
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de la Cruz, H., et al. (2017). Microcrystal Electron Diffraction of Small Molecules. PMC. [Link]
-
CCDC. (n.d.). Structural Chemistry Data, Software, and Insights. [Link]
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Smith, G. D. (2010). X-Ray Crystallography of Chemical Compounds. PMC. [Link]
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NIST. (n.d.). Cyclohexene, 1-methyl- Mass Spectrum. [Link]
-
NIST. (n.d.). Cyclohexene, 1-methyl- IR Spectrum. [Link]
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Safety Operating Guide
A Researcher's Guide to the Proper Disposal of 1-Methylcyclohexanamine
For the diligent researcher, scientist, and drug development professional, the integrity of your work extends beyond the benchtop; it encompasses the entire lifecycle of the chemical compounds you handle. The proper disposal of reagents like 1-Methylcyclohexanamine is not merely a regulatory formality but a critical component of laboratory safety and environmental stewardship. This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of this compound, grounded in scientific principles and field-proven best practices.
Understanding the Hazard Profile of this compound
Before initiating any disposal procedure, a thorough understanding of the compound's inherent risks is paramount. This compound (CAS No. 6526-78-9) is a colorless to pale yellow liquid with a characteristic amine odor.[1] Its hazard profile, as outlined in numerous safety data sheets, dictates the stringent disposal protocols required.
| Hazard Classification | Description | Rationale |
| Flammable Liquid | The compound and its vapors are flammable, posing a fire and explosion risk, especially in the presence of ignition sources.[2][3][4] | Vapors are heavier than air and can travel to an ignition source and flash back.[2][5] |
| Corrosive | It causes severe skin burns and eye damage upon contact.[3][5] | As an amine, it is alkaline and can cause chemical burns to tissues. |
| Acutely Toxic | Harmful if swallowed, in contact with skin, or if inhaled.[5][6] | Can cause irritation to the respiratory tract and may lead to systemic effects.[1][5] |
These properties necessitate that this compound be treated as a hazardous waste, requiring a disposal pathway that mitigates its risks to human health and the environment.
Hazardous Waste Classification: A Regulatory Imperative
Under the Resource Conservation and Recovery Act (RCRA), a chemical waste is considered hazardous if it is specifically listed or if it exhibits one or more of the following characteristics: ignitability, corrosivity, reactivity, or toxicity.[7][8][9] this compound typically qualifies as hazardous waste based on the following characteristics:
-
Ignitability (EPA Waste Code D001): As a flammable liquid with a flash point that can be below 140°F (60°C), it meets the criteria for an ignitable hazardous waste.[7][9]
-
Corrosivity (EPA Waste Code D002): With a pH typically in the alkaline range (a 10g/L solution can have a pH of 12), it meets the criteria for a corrosive hazardous waste (pH ≥ 12.5).[2][7][9]
Therefore, all waste streams containing this compound must be managed according to federal, state, and local hazardous waste regulations.[10]
Step-by-Step Disposal Protocol
This protocol outlines the essential steps for the safe handling and disposal of this compound waste from the point of generation to its final removal by a licensed waste management provider.
Personal Protective Equipment (PPE)
Given the compound's corrosive and toxic nature, the following PPE is mandatory when handling this compound waste:
-
Eye Protection: Chemical safety goggles and a face shield.[5]
-
Hand Protection: Chemical-resistant gloves (e.g., SilverShield®/4H®, Barrier®).[11]
-
Body Protection: A lab coat, and for larger quantities or in case of a spill, a chemical-resistant apron or coveralls.[11]
-
Respiratory Protection: Use in a well-ventilated area, preferably within a chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and amines is necessary.[1][5]
Waste Segregation and Collection
Causality: The cardinal rule of chemical waste management is to never mix incompatible waste streams. Mixing this compound, a base, with acids can lead to a violent exothermic reaction.[2][5] It is also incompatible with strong oxidizing agents, acid anhydrides, and acid chlorides.[5]
Procedure:
-
Designate a specific, labeled hazardous waste container for this compound waste.
-
Do not mix this waste with any other chemicals, especially not with acidic or reactive compounds.
-
Collect the waste in its original container if possible, or in a compatible, properly sealed container.[5] Suitable containers are typically made of high-density polyethylene (HDPE).
Containerization and Labeling
Causality: Proper containerization and labeling are crucial for safe storage, transport, and disposal, and are mandated by regulatory bodies. Clear labeling prevents accidental mixing of incompatible wastes and informs personnel of the container's contents and associated hazards.
Procedure:
-
Use a robust, leak-proof container that is compatible with this compound.
-
Keep the container securely closed when not in use to prevent the release of flammable and toxic vapors.[5][12]
-
Label the container clearly with the words "Hazardous Waste," the full chemical name "this compound," and the specific hazard warnings (e.g., "Flammable," "Corrosive," "Toxic"). The label should also include the accumulation start date.
On-Site Storage
Causality: Safe on-site storage minimizes the risk of accidents and ensures compliance with regulations regarding the accumulation of hazardous waste.
Procedure:
-
Store the waste container in a designated satellite accumulation area or a central hazardous waste storage area that is well-ventilated, cool, and away from heat, sparks, and open flames.[4][5][12]
-
Ensure the storage area has secondary containment to capture any potential leaks or spills.
-
Adhere to your institution's and local regulations regarding the maximum volume of hazardous waste that can be stored and the time limits for accumulation.[13]
Disposal Arrangement and Manifesting
Causality: The "cradle-to-grave" principle of RCRA holds the generator responsible for the hazardous waste from its creation to its ultimate disposal.[8] This necessitates the use of a licensed hazardous waste transporter and a permitted treatment, storage, and disposal facility (TSDF).
Procedure:
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup of the hazardous waste.
-
The EHS department will coordinate with a licensed hazardous waste disposal company.
-
A hazardous waste manifest will be completed. This is a legal document that tracks the waste from the generator to the TSDF.[13]
Emergency Procedures for Spills and Exposures
In the event of a spill or exposure, immediate and appropriate action is critical.
| Emergency Scenario | Immediate Action |
| Skin Contact | Immediately flush the affected area with large amounts of water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention.[14] |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[5] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[5] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[5] |
| Small Spill | Evacuate the immediate area. Wearing appropriate PPE, absorb the spill with an inert, non-combustible absorbent material such as sand, vermiculite, or a universal binder.[5][14] Collect the absorbed material into a sealed container for disposal as hazardous waste. |
| Large Spill | Evacuate the area and contact your institution's EHS or emergency response team immediately. |
Disposal Workflow Diagram
The following diagram illustrates the key decision points and procedural flow for the proper disposal of this compound.
Sources
- 1. CAS 6526-78-9: 1-Methylcyclohexylamine | CymitQuimica [cymitquimica.com]
- 2. N-Methylcyclohexylamine | 100-60-7 [chemicalbook.com]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. fishersci.com [fishersci.com]
- 6. 1-Amino-1-methylcyclohexane | C7H15N | CID 3021578 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Waste Disposal & Trash Pickup | Republic Services [republicservices.com]
- 8. epa.gov [epa.gov]
- 9. epa.gov [epa.gov]
- 10. epa.gov [epa.gov]
- 11. nj.gov [nj.gov]
- 12. fishersci.fr [fishersci.fr]
- 13. epa.gov [epa.gov]
- 14. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Personal protective equipment for handling 1-Methylcyclohexanamine
Executive Safety Architecture
The Hazard Profile: 1-Methylcyclohexanamine (CAS: 2109-28-6) is a primary aliphatic amine. Unlike standard solvents, it presents a dual-threat mechanism: corrosive tissue destruction combined with flammability .
As an Application Scientist, I often see researchers treat this class of compounds like benign buffers. This is a critical error. Amines are aggressive nucleophiles; they do not merely irritate skin—they saponify fats and denature proteins, leading to deep, necrotic chemical burns that may not be immediately painful due to nerve damage. Furthermore, its volatility allows vapors to migrate, posing inhalation risks and flash-fire hazards if ignition sources are nearby.
Core Directive: Treat this compound as a Class 8 Corrosive and Class 3 Flammable Liquid .
PPE Specification: The "Barrier-in-Depth" Strategy
Standard laboratory PPE is insufficient for direct handling of corrosive amines. You must employ a "Barrier-in-Depth" approach where failure of one layer does not result in immediate exposure.
A. Hand Protection (The Critical Failure Point)
Scientific Rationale: Aliphatic amines are notorious for permeating standard disposable nitrile gloves rapidly. While nitrile offers physical strength, its chemical resistance to amines is limited.[1]
| Glove Material | Breakthrough Time | Application Context |
| Disposable Nitrile (4-6 mil) | < 5 Minutes (Splash) | General Handling: Use only for incidental splash protection. Change immediately upon contact. |
| Laminate (Silver Shield/4H) | > 480 Minutes | Spill Cleanup / High Risk: Mandatory for cleaning spills or handling >100mL volumes. |
| Butyl Rubber | > 60 Minutes | Extended Use: Good compromise for dexterity and protection during synthesis. |
| Latex | DO NOT USE | Zero Protection: Amines permeate latex instantly; provides false security. |
Pro-Tip: For synthesis involving syringes or cannulas, use the Double-Glove Technique :
Inner Layer: Laminate (Silver Shield) liner.
Outer Layer: Disposable Nitrile (for grip and to compress the loose laminate).
B. Eye & Face Defense
-
Requirement: Chemical Splash Goggles (ANSI Z87.1 rated) + Face Shield.
-
The Logic: Safety glasses are useless against aerosols or splashes that track around the lens. Amines are basic (pH > 12); eye contact causes rapid corneal opacification and permanent blindness. The face shield protects the neck and chin, areas often exposed during fume hood work.
C. Respiratory & Body[2]
-
Engineering Control: All work must occur within a certified chemical fume hood operating at face velocity 80–100 fpm.
-
Body: 100% Cotton Lab Coat (Synthetics melt into skin during flash fires) + Chemical Resistant Apron (Rubber/Neoprene) for transfer operations.
Operational Workflow: Self-Validating Protocols
This workflow is designed to force safety checks before the hazard is introduced.
Phase 1: The "Dry Run" (Pre-Validation)
Before uncapping the reagent:
-
Verify Airflow: Check fume hood monitor. Tape a Kimwipe to the sash; it must be pulled inward at a 45° angle.
-
Quench Station: Prepare a beaker of dilute acetic acid (5%) or citric acid nearby. This is your neutralization agent for minor surface decontamination (NOT for skin).
-
Static Discharge: Amines are flammable. Touch a grounded metal surface before handling the bottle to discharge body static.
Phase 2: Active Handling (The Transfer)
-
Technique: Never pour directly from a 1L bottle into a small flask.
-
Step 1: Pour into a secondary beaker or graduated cylinder inside the hood.
-
Step 2: Pipette or syringe from this secondary source.
-
-
Why? This limits the "potential energy" of a spill. Dropping a 50mL beaker is manageable; dropping a 1L stock bottle is a facility-level emergency.
Phase 3: Waste & Decontamination
-
Segregation: DO NOT mix with acidic waste streams (e.g., waste HCl or H2SO4). The neutralization reaction is highly exothermic and can cause waste containers to pressurize or explode.
-
Disposal Stream: "Basic Organic Waste" or "Amines Waste."
Emergency Response Logic
The following diagram outlines the decision matrix for spills. This logic minimizes hesitation during a crisis.
Figure 1: Decision logic for this compound spill response. Note the critical threshold of 50mL/Outside Hood for evacuation.
References
-
PubChem. (n.d.).[2][3] this compound Compound Summary. National Library of Medicine. Retrieved January 31, 2026, from [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Personal Protective Equipment: Glove Selection Chart. United States Department of Labor. Retrieved January 31, 2026, from [Link]
Sources
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
